molecular formula C6H14N2O2S B1280446 1-(Methylsulfonyl)piperidin-4-amine CAS No. 402927-97-3

1-(Methylsulfonyl)piperidin-4-amine

Cat. No.: B1280446
CAS No.: 402927-97-3
M. Wt: 178.26 g/mol
InChI Key: FLQSRSQNICPZIH-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)piperidin-4-amine is a useful research compound. Its molecular formula is C6H14N2O2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQSRSQNICPZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463302
Record name 1-(Methanesulfonyl)piperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402927-97-3
Record name 1-(Methanesulfonyl)piperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 402927-97-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperidin-4-amine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its piperidine core is a common scaffold in many biologically active molecules, and the presence of a methylsulfonyl group and a primary amine provides versatile points for chemical modification. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound and its hydrochloride salt, tailored for professionals in the field of chemical research and pharmaceutical development.

Chemical and Physical Properties

This compound is typically available as a solid, and its hydrochloride salt is readily soluble in water and other common solvents.[1] Key physicochemical properties are summarized in the tables below.

Table 1: Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₄N₂O₂S[2]
Molecular Weight 178.25 g/mol [2]
Appearance Solid
CAS Number 402927-97-3[3]
IUPAC Name This compound[2][3]
SMILES CS(=O)(=O)N1CCC(CC1)N[2][3]
InChI Key FLQSRSQNICPZIH-UHFFFAOYSA-N[2][3]
Table 2: Properties of this compound Hydrochloride
PropertyValueSource
Molecular Formula C₆H₁₅ClN₂O₂S[4][5][6]
Molecular Weight 214.71 g/mol [5]
Appearance Solid[1]
Boiling Point 328.3°C[7]
Solubility Easily soluble in water and other common solvents[1]
Storage Conditions Room temperature, sealed in a dry environment[1]
CAS Number 651057-01-1[4][5][6]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the protection of the 4-amino group of a piperidine derivative, followed by sulfonylation of the piperidine nitrogen, and subsequent deprotection. A common starting material is 4-aminopiperidine.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection A 4-Aminopiperidine B tert-Butyl (piperidin-4-yl)carbamate (Boc-protected intermediate) A->B Boc₂O C tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate B->C Methanesulfonyl chloride D This compound C->D Trifluoroacetic acid (TFA)

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

This protocol outlines the deprotection of the Boc-protected intermediate to yield the final product.

Materials:

  • tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Methanol (MeOH)

  • Polymer-supported bicarbonate resin (e.g., PL-HCO3 MP resin)

  • Water

Procedure:

  • Dissolve 6.30 g (22.63 mmol) of tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate in 74 mL of dichloromethane (DCM).[8]

  • To the solution, add 17.4 mL (226 mmol) of trifluoroacetic acid (TFA).[8]

  • Stir the reaction mixture at room temperature for 16 hours.[8]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[8]

  • Dilute the crude product with diethyl ether at 40°C.[8]

  • Collect the resulting precipitate by filtration, wash it with water, and dry it.[8]

  • Dissolve the dried product in methanol (MeOH).[8]

  • Add a polymer-supported bicarbonate resin to the methanol solution and stir the suspension for several minutes.[8]

  • Remove the resin by filtration.[8]

  • Remove the solvent from the filtrate by distillation under reduced pressure to yield 1-methylsulfonyl-piperidin-4-ylamine.[8]

Expected Yield: Approximately 4.00 g (99%).[8] Analysis: The product can be characterized by ESI-MS, with an expected [M+H]⁺ peak at m/z 179.[8]

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors. The piperidine moiety often serves as a scaffold to correctly orient functional groups for optimal binding to the target protein, while the primary amine provides a convenient handle for further chemical elaboration.

Role as a Building Block in Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[9][10][11] Several inhibitors targeting kinases within this pathway have been developed, and derivatives of this compound have been investigated as components of these inhibitors.

For instance, this compound is a key fragment in the synthesis of the CDK inhibitor Ebvaciclib (PF-06873600), which has been investigated in clinical trials for cancer treatment.[12] The synthesis of such complex molecules often involves the coupling of the this compound core with other heterocyclic systems.

Illustrative Synthetic Application: Pathway to a Kinase Inhibitor Core

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.

Kinase_Inhibitor_Synthesis cluster_0 Starting Materials cluster_1 Coupling Reaction cluster_2 Further Functionalization A This compound C Coupled Intermediate A->C B Heterocyclic Electrophile (e.g., Chloropyrimidine) B->C D Final Kinase Inhibitor C->D Additional synthetic steps

Caption: Generalized workflow for synthesizing a kinase inhibitor.

Safety and Handling

While this compound hydrochloride is generally considered relatively safe under proper handling conditions, it is a chemical substance that may pose health and environmental risks.[1] It is essential to follow appropriate safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Always refer to the relevant safety data sheets (SDS) and adhere to local safety regulations when handling this compound in a laboratory or industrial setting.[1]

Conclusion

This compound is a key synthetic intermediate with significant applications in the field of drug discovery and development. Its versatile structure allows for the creation of a diverse range of complex molecules, particularly kinase inhibitors for cancer therapy. This guide provides essential information on its chemical properties, a detailed synthetic protocol, and insights into its applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Elucidation of the Chemical Structure of 1-(Methylsulfonyl)piperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(methylsulfonyl)piperidin-4-amine, a key building block in medicinal chemistry and drug discovery. This document outlines the chemical identity, synthesis, and detailed spectroscopic analysis of the title compound, presenting data in a clear and accessible format for researchers and professionals in the field.

Chemical Identity

This compound is a saturated heterocyclic compound containing a piperidine ring N-substituted with a methylsulfonyl group and bearing a primary amine at the 4-position. It is also referred to as 4-amino-1-(methylsulfonyl)piperidine. The compound can exist as a free base or as a salt, most commonly the hydrochloride salt.

Table 1: Chemical Identifiers and Properties

PropertyThis compound (Free Base)This compound HCl
CAS Number 402927-97-3[1]651057-01-1[2]
Molecular Formula C6H14N2O2S[3]C6H15ClN2O2S[2]
Molecular Weight 178.25 g/mol [3]214.71 g/mol [2]
Chemical Structure
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Synthesis and Purification

The synthesis of this compound is most commonly achieved through the sulfonylation of a piperidine precursor. A detailed experimental protocol for its preparation from a protected starting material is described below.

Experimental Protocol: Synthesis from tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

A general and high-yielding procedure involves the deprotection of a Boc-protected amine precursor.[1]

Reaction Scheme:

Materials and Reagents:

  • tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Methanol (MeOH)

  • Polymer-supported bicarbonate resin (e.g., PL-HCO3 MP resin)

Procedure:

  • Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dilute the crude product with diethyl ether at 40°C.

  • Collect the resulting precipitate by filtration and wash with water.

  • Dry the solid product.

  • Dissolve the dried product in methanol.

  • Add a polymer-supported bicarbonate resin and stir the suspension for several minutes to neutralize any remaining acid.

  • Filter to remove the resin.

  • Remove the solvent from the filtrate under reduced pressure to yield 1-(methylsulfonyl)piperidin-4-ylamine.

Results:

This procedure has been reported to yield the final product in 99% yield.[1]

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound.

Table 2: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zAssignment
ESI-MSPositive179[M+H]+

The observed mass-to-charge ratio of 179 in the positive ion mode corresponds to the protonated molecule of this compound (calculated exact mass for [C6H15N2O2S]+ is 179.0854), confirming the molecular weight of the compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectroscopic Data

AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-6 (axial)~2.9 - 3.1m-2H
H-2, H-6 (equatorial)~3.7 - 3.9m-2H
H-3, H-5 (axial)~1.3 - 1.5m-2H
H-3, H-5 (equatorial)~1.9 - 2.1m-2H
H-4 (methine)~2.6 - 2.8m-1H
-NH2~1.5 - 2.5br s-2H
-SO2CH3~2.8s-3H

Table 4: Predicted ¹³C NMR Spectroscopic Data

AssignmentPredicted Chemical Shift (ppm)
C-2, C-6~45 - 50
C-3, C-5~30 - 35
C-4~48 - 52
-SO2CH3~35 - 40
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, sharp (doublet)N-H stretch (primary amine)
2950 - 2850Medium-StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (primary amine)
1350 - 1320StrongS=O stretch (asymmetric, sulfonamide)
1160 - 1130StrongS=O stretch (symmetric, sulfonamide)

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression from synthesis to comprehensive spectroscopic analysis.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis via Deprotection purification Purification synthesis->purification ms Mass Spectrometry (ESI-MS) purification->ms Provides Molecular Weight nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Provides Connectivity ir IR Spectroscopy purification->ir Provides Functional Groups elucidation Structure Elucidation ms->elucidation nmr->elucidation ir->elucidation

Figure 1. Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound is unequivocally confirmed through a combination of a reliable synthetic route and comprehensive spectroscopic analysis. The mass spectrometry data validates the molecular weight, while NMR and IR spectroscopy (based on established principles) confirm the connectivity of the atoms and the presence of the key functional groups—a piperidine ring, a methylsulfonyl group, and a primary amine. This technical guide provides the essential data and methodologies for the synthesis and characterization of this important chemical entity for its application in research and development.

References

1-(Methylsulfonyl)piperidin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a compound of interest in pharmaceutical and chemical research. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is an organic compound featuring a piperidine ring, which is a six-membered nitrogen-containing heterocycle.[1] The key functional groups are a methylsulfonyl group attached to the piperidine nitrogen and an amine group at the 4-position of the ring.[1][2] This compound can be utilized as a building block in organic synthesis for creating more complex molecules.[2][3] It is often of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in many pharmaceuticals.[1]

The compound is available as a free base and more commonly as a hydrochloride salt. The presence of the hydrochloride salt can improve the compound's solubility and stability for research applications.[2]

Molecular Data

The fundamental molecular characteristics of this compound and its hydrochloride salt are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₆H₁₄N₂O₂S178.25
This compound HClC₆H₁₅ClN₂O₂S214.71

[Sources:[1][2][3][4][5]]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common synthetic approaches.

Synthesis via Sulfonylation of Piperidin-4-amine

This method involves the direct reaction of piperidin-4-amine with methylsulfonyl chloride.

  • Reaction: The primary synthetic route involves the direct sulfonylation of piperidin-4-amine with methylsulfonyl chloride under controlled basic conditions.[1]

  • Mechanism: The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the piperidin-4-amine attacks the electrophilic sulfur atom of the methylsulfonyl chloride.[1]

  • Critical Parameters: It is crucial to maintain anhydrous (dry) conditions throughout the reaction to prevent the hydrolysis of the highly reactive methylsulfonyl chloride reagent.[1] A suitable base is required to neutralize the HCl generated during the reaction.

Synthesis via Deprotection of a Boc-Protected Precursor

This protocol describes the synthesis starting from a Boc-protected amine, which is a common strategy in multi-step organic synthesis.

  • Starting Material: Tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate.[6]

  • Procedure:

    • Dissolve 6.30 g (22.63 mmol) of tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate in 74 mL of dichloromethane (DCM).[6]

    • Add 17.4 mL (226 mmol) of trifluoroacetic acid (TFA) to the solution.[6]

    • Stir the reaction mixture at room temperature for 16 hours.[6]

    • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[6]

    • Dilute the crude product with diethyl ether at 40 °C, and collect the resulting precipitate by filtration.[6]

    • Wash the precipitate with water and dry it.[6]

    • Dissolve the dried product in methanol (MeOH) and add polymer-loaded bicarbonate resin. Stir the suspension for several minutes to neutralize any remaining acid.[6]

    • Remove the resin by filtration, and remove the solvent by distillation under reduced pressure to yield the final product, 1-(methylsulfonyl)piperidin-4-ylamine.[6]

Logical Workflow: Synthesis Pathway

The following diagram illustrates a generalized synthetic pathway for this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Final Product A Piperidin-4-amine C Sulfonylation A->C Nucleophilic Attack B Methylsulfonyl Chloride B->C Electrophile D This compound C->D Product Formation

Caption: Synthetic pathway for this compound.

Applications in Research

This compound serves as a valuable intermediate in several areas of chemical and pharmaceutical research:

  • Pharmaceutical Research: It is used as a building block for the synthesis of novel therapeutic agents.[2] Its structure is a potential scaffold for developing new drugs, particularly those targeting metabolic disorders.[1]

  • Chemical Biology: The compound can be used in studies investigating the interactions of small molecules with biological targets such as enzymes or receptors.[1][2]

  • Organic Synthesis: Its functional groups allow for further chemical transformations, enabling the creation of more complex and novel compounds for various research applications.[2]

References

Technical Guide: 1-(Methylsulfonyl)piperidin-4-amine (CAS 402927-97-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Methylsulfonyl)piperidin-4-amine, a key building block in medicinal chemistry. This document consolidates essential data on its physicochemical properties, detailed synthesis protocols, and its significant applications in the development of targeted therapeutics, particularly in oncology and immunology.

Physicochemical Properties

This compound is a piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and an amine group at the 4-position. Its hydrochloride salt is also commonly used in synthesis.[1][2]

PropertyValueSource
CAS Number 402927-97-3[3]
Molecular Formula C₆H₁₄N₂O₂S[1]
Molecular Weight 178.25 g/mol [1]
IUPAC Name This compound[3]
SMILES CS(=O)(=O)N1CCC(CC1)N[3]
Storage Conditions 2-8°C[3]
Appearance Solid[2]
Solubility Readily soluble in water and other common solvents (as hydrochloride salt)[2]
Property (Hydrochloride Salt)ValueSource
CAS Number 651057-01-1[1]
Molecular Formula C₆H₁₅ClN₂O₂S[1]
Molecular Weight 214.71 g/mol [1]
IUPAC Name 1-methylsulfonylpiperidin-4-amine;hydrochloride[1]

Synthesis and Experimental Protocols

Two primary synthetic routes for this compound have been reported. The choice of method may depend on the starting materials and desired scale.

Protocol 1: Deprotection of a Boc-Protected Precursor

This method involves the removal of a tert-butyloxycarbonyl (Boc) protecting group from a precursor to yield the final amine. This is a common strategy in multi-step organic synthesis.

Experimental Protocol:

  • Dissolution: Dissolve 6.30 g (22.63 mmol) of tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate in 74 mL of dichloromethane (DCM).

  • Acid Addition: Add 17.4 mL (226 mmol) of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Work-up: Dilute the crude product with diethyl ether at 40°C.

  • Filtration: Collect the resulting precipitate by filtration and wash it with water, then dry.

  • Purification: Dissolve the dried product in methanol (MeOH). Add polymer-loaded bicarbonate (PL-HCO3 MP resin) and stir the suspension for several minutes.

  • Final Isolation: Remove the resin by filtration and distill the solvent under reduced pressure to obtain 4.00 g of 1-(methylsulfonyl)piperidin-4-ylamine.[4]

  • Yield: 99%[4]

  • Analysis: ESI-MS: 179 [M + H]+; HPLC (retention time): 0.26 min (Method E)[4]

G cluster_0 Synthesis via Boc Deprotection A tert-butyl (1-methylsulfonyl -piperidin-4-yl)-carbamate B Dissolve in DCM A->B Step 1 C Add TFA B->C Step 2 D Stir at RT for 16h C->D Step 3 E Solvent Removal D->E Step 4 F Work-up with Diethyl Ether E->F Step 5 G Purification with PL-HCO3 Resin F->G Step 6 H Final Product: This compound G->H Step 7

Synthesis Workflow: Boc Deprotection
Protocol 2: Direct Sulfonylation of Piperidin-4-amine

This method involves the direct reaction of piperidin-4-amine with methylsulfonyl chloride in the presence of a base. This is a more direct route, though optimization of reaction conditions is crucial.

General Experimental Protocol:

  • Dissolution: Prepare a solution of the starting amine (e.g., piperidin-4-amine) in dichloromethane (30 mL).

  • Reagent Addition: Add an equivalent amount of methylsulfonyl chloride to the solution.

  • Base Addition: After 10 minutes, introduce triethylamine (1.2 equivalents) into the solution.

  • Reaction: Allow the reaction to proceed for 30 minutes.

  • Washing: Sequentially wash the solution with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield the product.[5]

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of several classes of therapeutic agents. Its structural features, including the piperidine scaffold, are prevalent in many pharmaceuticals.[1]

Intermediate for CDK2/4/6 Inhibitors

This compound is a key reactant in the synthesis of pyridopyrimidinone derivatives that act as inhibitors of cyclin-dependent kinases (CDK) 2, 4, and 6.[6] These kinases are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6]

Example Synthetic Step:

A mixture of a dichloropyrimidine derivative, this compound (5.34 g, 24.9 mmol), and diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) is stirred at 65°C for 18 hours to produce a key intermediate in the synthesis of a CDK2/4/6 inhibitor.

G A 1-(Methylsulfonyl) piperidin-4-amine C Nucleophilic Aromatic Substitution A->C B Dichloropyrimidine Derivative B->C D CDK2/4/6 Inhibitor Precursor C->D

Role in CDK Inhibitor Synthesis

The inhibition of CDK4/6, in particular, has shown significant clinical efficacy in hormone receptor-positive breast cancer.

G cluster_0 CDK4/6 Mediated Cell Cycle Progression G1 G1 Phase S S Phase G1->S Transition CDK46 CDK4/6 pRb p-Rb (Phosphorylated) CDK46->pRb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 Activates Rb Rb E2F E2F Rb->E2F Inhibits E2F->S Promotes Transcription Inhibitor CDK4/6 Inhibitor (Derived from title compound) Inhibitor->CDK46 Inhibits

CDK4/6 Signaling Pathway Inhibition
Intermediate for PTPN2/N1 Inhibitors

The compound is also utilized in the synthesis of inhibitors targeting Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1). These phosphatases are crucial negative regulators of immune signaling pathways.[7][8][9] Their inhibition can enhance anti-tumor immunity by promoting the function of T cells and natural killer cells through the JAK-STAT signaling pathway.[9] The development of potent, orally bioavailable PTPN2/N1 inhibitors represents a promising new strategy for cancer immunotherapy, especially for tumors resistant to existing checkpoint inhibitors.[9]

G cluster_1 PTPN2/N1 Regulation of Anti-Tumor Immunity IFN Interferon (IFN) IFNR IFN Receptor IFN->IFNR JAK JAK IFNR->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT ImmuneResponse Anti-Tumor Immune Response pSTAT->ImmuneResponse Promotes PTPN2 PTPN2/N1 PTPN2->JAK Dephosphorylates (Inhibits) Inhibitor PTPN2/N1 Inhibitor (Derived from title compound) Inhibitor->PTPN2 Inhibits

PTPN2/N1 Signaling Pathway Inhibition

Safety and Handling

While specific safety data for this compound is not extensively published, it should be handled with standard laboratory precautions.[2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2] Refer to the relevant Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound (CAS 402927-97-3) is a valuable and versatile building block for drug discovery and development. Its utility as a key intermediate in the synthesis of potent inhibitors for critical oncology and immunotherapy targets, such as CDK4/6 and PTPN2/N1, underscores its importance in modern medicinal chemistry. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further research and development of novel therapeutics.

References

The Pivotal Role of 1-(Methylsulfonyl)piperidin-4-amine in Modern Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1-(methylsulfonyl)piperidin-4-amine itself has not been extensively documented for specific biological activities, its true significance in the pharmaceutical landscape lies in its role as a versatile and crucial building block for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide delves into the biological activities of key derivatives of this compound, highlighting their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate. The strategic incorporation of the this compound moiety has proven instrumental in the development of inhibitors targeting critical proteins implicated in cancer and inflammatory diseases.

Core Biological Activities of Derivatives

Derivatives of this compound have demonstrated significant inhibitory activity against several key protein targets. These activities are summarized in the table below, providing a comparative overview of their potency and selectivity.

Derivative Name/IdentifierTarget(s)Assay TypeQuantitative DataReference
PF-06873600 (Ebvaciclib) CDK2Biochemical AssayKi = 0.09 nM[1]
CDK4Biochemical AssayKi = 1.2 nM[2]
CDK6Biochemical AssayKi = 0.16 nM[1]
AZ20 ATRCell-free Kinase AssayIC50 = 5 nM[2]
mTORCell-free Kinase AssayIC50 = 38 nM[2]
CYH33 PI3KαBiochemical AssayIC50 = 5.9 nM
Derivative 12l V600E-BRAFEnzyme AssayIC50 = 0.49 µM
Derivative 12i V600E-BRAFEnzyme AssayIC50 = 0.53 µM
Derivative 12e V600E-BRAFEnzyme AssayIC50 = 0.62 µM

Key Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and inflammation.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many cancers.[3] Derivatives such as CYH33, a selective PI3Kα inhibitor, act by blocking the phosphorylation of PIP2 to PIP3, a critical step in the activation of AKT and downstream signaling.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes CYH33 CYH33 (Derivative) CYH33->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a PI3Kα inhibitor derivative.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development and tissue homeostasis.[4] Aberrant activation of this pathway is linked to the development of various cancers.[4] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a cascade that leads to the activation of Gli transcription factors.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm_nucleus Cytoplasm / Nucleus Hedgehog_Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog_Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits dissociation SMO_Inhibitor SMO Inhibitor (Derivative) SMO_Inhibitor->SMO Inhibits Gli Active Gli SUFU_Gli->Gli Dissociates Target_Gene_Expression Target Gene Expression Gli->Target_Gene_Expression Promotes

Caption: Simplified Hedgehog signaling pathway illustrating the point of intervention for SMO antagonists.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common workflow for determining the in vitro potency of an inhibitor against a specific kinase.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Mix Combine Kinase, Substrate, and Inhibitor in Assay Plate Reagents->Mix Inhibitor Prepare Serial Dilution of Test Compound Inhibitor->Mix Incubate_1 Pre-incubate Mix->Incubate_1 Initiate Initiate Reaction (Add ATP) Incubate_1->Initiate Incubate_2 Incubate at RT Initiate->Incubate_2 Stop Stop Reaction Incubate_2->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Detect->Analyze

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation : Prepare stock solutions of the kinase, substrate (e.g., a specific peptide), ATP, and assay buffer. The test compound, a derivative of this compound, is serially diluted to various concentrations.

  • Assay Reaction : In a multi-well plate, the kinase, substrate, and test compound are combined and pre-incubated. The kinase reaction is initiated by the addition of ATP.

  • Detection : After a defined incubation period, the reaction is stopped, and the signal is detected. Common detection methods include luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that detect the phosphorylated substrate.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular Western Blot for Target Engagement

This method is used to confirm that the inhibitor engages its target within a cellular context and affects downstream signaling.

Methodology:

  • Cell Culture and Treatment : Cancer cell lines with the target of interest are cultured and treated with varying concentrations of the test compound for a specified duration.

  • Protein Extraction : Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer : Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein and the total target protein. A loading control (e.g., β-actin) is also used to ensure equal protein loading.

  • Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis : The intensity of the bands corresponding to the phosphorylated and total protein is quantified to determine the effect of the inhibitor on target phosphorylation.

Conclusion

The this compound scaffold is a highly valuable pharmacophore in the design of targeted therapies. Its derivatives have demonstrated potent and selective inhibition of key proteins in major signaling pathways implicated in cancer and inflammation. The data and methodologies presented in this guide underscore the importance of this chemical moiety in contemporary drug discovery and provide a foundational resource for researchers in the field. Further exploration and modification of this scaffold hold significant promise for the development of next-generation therapeutics.

References

A Technical Guide to the Therapeutic Potential of the 1-(Methylsulfonyl)piperidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1-(methylsulfonyl)piperidin-4-amine moiety has emerged as a "privileged scaffold" in modern medicinal chemistry. While not therapeutically active on its own, its incorporation into more complex molecular architectures has been instrumental in the development of highly selective and potent inhibitors of key pathological targets. This technical guide provides an in-depth analysis of the therapeutic targets made accessible by this versatile chemical building block. We will explore its role in the synthesis of groundbreaking therapies, with a primary focus on kinase inhibitors such as those targeting Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs). Furthermore, this guide will detail the experimental workflows and protocols necessary for the identification, validation, and characterization of novel drug candidates derived from this scaffold, offering researchers and drug development professionals a comprehensive resource for leveraging its full potential.

Part 1: The this compound Scaffold: A Foundation for Therapeutic Innovation

This compound is an organic compound featuring a piperidine ring, a common scaffold in many pharmaceuticals, substituted with a methylsulfonyl group and an amine.[1] Its molecular formula is C₆H₁₄N₂O₂S, and it has a molecular weight of approximately 178.25 g/mol .[1] The presence of the methylsulfonyl group enhances its unique chemical properties, including solubility and reactivity.[1] This compound is frequently used in pharmaceutical chemistry and medicinal research as a building block for creating more complex molecules with desired biological activities.[2]

The synthesis of this compound hydrochloride typically involves a multi-step process starting with piperidine.[2] The methylsulfonyl group is introduced via sulfonylation using reagents like methylsulfonyl chloride, and the amine functionality is added through methods such as reductive amination.[2]

Its significance lies in its role as a "privileged scaffold," a molecular framework that can bind to multiple, unrelated biological targets with high affinity. The piperidine ring provides a rigid, three-dimensional structure that can be readily functionalized, while the methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, contributing to both potency and selectivity. The primary amine serves as a crucial handle for synthetic elaboration, allowing for the attachment of various pharmacophoric groups.

Part 2: Key Therapeutic Target Classes Accessible Through the this compound Scaffold

The true therapeutic potential of this compound is realized in the final drug molecules it helps to create. Several classes of high-value therapeutic targets have been successfully modulated by compounds incorporating this scaffold.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[3][4] It plays a vital role in the development, maturation, proliferation, and survival of B-cells.[3][5] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[6][7] Consequently, BTK has become a major target for drug development.[3]

The this compound scaffold is a key structural feature in several approved and clinical-stage BTK inhibitors. For instance, in the second-generation BTK inhibitor Zanubrutinib (Brukinsa®) , this moiety is part of the solvent-exposed region of the molecule, contributing to its pharmacokinetic properties and enabling the specific interactions required for potent and selective inhibition of BTK.[8][9] These second-generation inhibitors, including acalabrutinib and zanubrutinib, were designed to have fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[8][10]

Mechanism of Action: BTK inhibitors containing this scaffold typically function as irreversible inhibitors by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[4][5] This covalent modification permanently inactivates the enzyme, leading to a sustained blockade of BCR signaling and subsequent apoptosis of malignant B-cells.[4]

BTK_Signaling BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_MAPK NF-κB & MAPK Pathways Calcium->NFkB_MAPK Proliferation B-cell Proliferation, Survival, Differentiation NFkB_MAPK->Proliferation JAK_STAT_Signaling CytokineReceptor Cytokine Receptor JAK Janus Kinase (JAK) CytokineReceptor->JAK Cytokine Binding STAT STAT (monomer) JAK->STAT Phosphorylation STAT_dimer STAT Dimer (activated) STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression

References

1-(Methylsulfonyl)piperidin-4-amine hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride Salt

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound hydrochloride is a heterocyclic organic compound that has emerged as a valuable building block in the field of drug discovery and development.[1][2] Characterized by a piperidine ring substituted with a methylsulfonyl group at the 1-position and an amine group at the 4-position, this molecule offers a unique combination of structural rigidity, functional group diversity, and favorable physicochemical properties.[3] Its hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a wide range of synthetic transformations and biological screening protocols.

The strategic placement of the primary amine and the polar, aprotic methylsulfonyl group makes this compound a key intermediate for creating diverse libraries of molecules.[2] The piperidine core is a prevalent motif in many approved drugs due to its ability to confer improved pharmacokinetic properties, such as enhanced solubility and reduced metabolic liability. This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this compound hydrochloride for researchers and professionals in the pharmaceutical and chemical sciences.

Caption: Chemical structure of this compound Hydrochloride.

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct chemical and physical characteristics. A summary of these properties is presented below.

PropertyValueSource(s)
CAS Number 651057-01-1[1][2]
Molecular Formula C₆H₁₅ClN₂O₂S[3][4][5]
Molecular Weight 214.71 g/mol [2][3]
IUPAC Name This compound hydrochloride[6]
SMILES CS(=O)(=O)N1CCC(CC1)N.Cl[4]
Boiling Point 328.3°C (predicted)[2]
Purity Typically >95-98%[1][4][6]
Appearance White to off-white crystalline powder[7]
Storage Conditions Room temperature, sealed in a dry environment[2]

Synthesis and Purification Protocol

The synthesis of this compound hydrochloride is typically achieved through a multi-step process starting from readily available piperidine derivatives. The core of the synthesis involves the strategic introduction of the methylsulfonyl group onto the piperidine nitrogen, followed by the formation or deprotection of the 4-amino group.[3]

Rationale of the Synthetic Approach

The common synthetic route leverages the nucleophilicity of the piperidine nitrogen. The process begins with a protected 4-aminopiperidine, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions at the amine. The secondary amine of the piperidine ring is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. The final step involves the acidic removal of the Boc protecting group, which concurrently forms the desired hydrochloride salt. This method is efficient and provides high yields of the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method based on standard organic chemistry principles for sulfonamide formation and deprotection.

Step 1: Sulfonylation of Boc-4-aminopiperidine

  • To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1 equivalent) in dichloromethane (DCM, ~0.2 M) at 0°C, add triethylamine (1.2 equivalents).

  • Slowly add a solution of methylsulfonyl chloride (1.1 equivalents) in DCM dropwise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, a saturated solution of NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can be used directly in the next step.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or methanol.

  • Add a solution of HCl in dioxane (e.g., 4M) or concentrated HCl (3-4 equivalents) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the removal of the Boc group by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum to yield this compound hydrochloride.

start Start: Boc-4-aminopiperidine step1 Dissolve in DCM Add Triethylamine (Base) start->step1 step2 Cool to 0°C Add Methylsulfonyl Chloride step1->step2 step3 Reaction at Room Temperature (Sulfonylation) step2->step3 step4 Aqueous Workup (Wash with Acid, Base, Brine) step3->step4 step5 Dry and Concentrate (Isolate Intermediate) step4->step5 step6 Dissolve in Dioxane/Methanol Add HCl Solution step5->step6 step7 Reaction at Room Temperature (Boc Deprotection) step6->step7 step8 Filter and Dry Product step7->step8 end_node End: this compound HCl step8->end_node

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound hydrochloride serves as a versatile intermediate for synthesizing a wide array of biologically active molecules.[2][3] Its structural features are highly sought after for developing drugs targeting various conditions, from neurological disorders to inflammatory diseases.[2]

  • Scaffold for CNS-Active Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). The 4-amino group provides a convenient attachment point for building out molecular complexity, while the N-methylsulfonyl group can modulate polarity and form hydrogen bonds, influencing properties like cell permeability and target engagement. Piperidine derivatives have shown potential as antidepressants and analgesics.[3][8]

  • Building Block for Kinase and Enzyme Inhibitors: The primary amine can be functionalized to form amides, ureas, or sulfonamides, which are common pharmacophores in kinase inhibitors. The methylsulfonyl group acts as a strong hydrogen bond acceptor, which can be crucial for binding to the hinge region or other key pockets of protein kinases. This makes the compound a valuable starting material for developing treatments for cancer or inflammatory diseases.[2]

  • Ligand Design and Chemical Biology: In fundamental research, the compound is used to design specific ligands for probing the function of enzymes and receptors.[3] The defined stereochemistry and functional group presentation allow for systematic exploration of structure-activity relationships (SAR). Its potential for use in creating chemical biology tools, such as fluorescently tagged probes, allows for the investigation of cellular processes and protein-ligand interactions.[3] For instance, related piperidine-containing scaffolds have been investigated as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[9]

Role in Drug Development cluster_apps Key Application Areas center_node This compound HCl app1 CNS Agents (e.g., Analgesics, Antidepressants) center_node->app1 Functionalization of Amine app2 Enzyme Inhibitors (e.g., Kinase Inhibitors) center_node->app2 Scaffold for SAR app3 Inflammation Modulators (e.g., NLRP3 Inhibitors) center_node->app3 Piperidine Core app4 Chemical Probes & Tools center_node->app4 Ligand Design

Caption: Key application areas for the title compound in research.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound hydrochloride. The following guidelines are compiled from available safety information.[1][10][11][12]

GuidelineRecommendationSource(s)
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[1][10][11]
Handling Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, mist, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1][11][12]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
First Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10]
First Aid (Ingestion) Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature away from incompatible materials like strong oxidizing agents.[2][14][10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

In-Depth Technical Guide: Safety and Handling of 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(Methylsulfonyl)piperidin-4-amine, a key intermediate in pharmaceutical synthesis. The information is intended for professionals in research and drug development who may handle this compound.

Chemical Identification and Properties

PropertyValueReference
Chemical Name This compound[1]
CAS Number 402927-97-3[1]
Molecular Formula C6H14N2O2S[1]
Molecular Weight 178.25 g/mol [1]
Appearance White to light yellow solid[1]
Synonyms 4-Amino-1-(methylsulfonyl)piperidine, 1-(Methylsulfonyl)-4-piperidinamine[1]

Hazard Identification and Classification

GHS Hazard Classification (based on available data for the hydrochloride salt): [2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)

Hazard Pictograms:

alt text

Signal Word: Warning

Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the safety of laboratory personnel.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[4]

  • Ensure safety showers and eyewash stations are readily accessible.[5]

Personal Protective Equipment (PPE): [3][4]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene Practices: [4]

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage: [5]

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate action is crucial.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 3.[4]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, contain the spill and collect the material using a method that does not generate dust.[4]

Reactivity and Stability

  • Reactivity: The amino group can act as a nucleophile.[2]

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Exposure to moisture, heat, and incompatible materials.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Thermal decomposition may produce irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[5]

Biological Significance and Potential Signaling Pathways

This compound is a crucial building block in the synthesis of the investigational drug Ebvaciclib (PF-06873600) .[6] Ebvaciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6.[7]

CDK Signaling Pathway and the Role of Ebvaciclib:

The cell cycle is a tightly regulated process controlled by CDKs and their regulatory partners, cyclins. Dysregulation of the cell cycle is a hallmark of cancer. Ebvaciclib, by inhibiting CDK2, CDK4, and CDK6, can arrest the cell cycle progression, leading to an induction of apoptosis and inhibition of tumor cell proliferation.[6][7] The synthesis of Ebvaciclib from this compound underscores the importance of this intermediate in the development of targeted cancer therapies.

While the direct biological activity of this compound is not extensively documented, its structural motif is found in various biologically active compounds. For instance, piperidine derivatives are known to interact with a wide range of biological targets.[8] Furthermore, compounds with similar structures have been investigated as inhibitors of the Hedgehog signaling pathway, another important pathway in developmental biology and cancer.[9][10]

Experimental Protocols and Workflows

General Handling Protocol for Amine Compounds

This protocol outlines a general procedure for safely handling solid amine compounds like this compound in a research laboratory.

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review SDS and Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Use Spatula for Transfer handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of PPE Properly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: General workflow for safely handling solid amine compounds.

Logical Relationship of Safety Measures

This diagram illustrates the hierarchical approach to ensuring safety when working with hazardous chemicals.

Safety_Hierarchy elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

Caption: Hierarchy of controls for chemical safety.

Synthesis and Purification

This compound can be synthesized from tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate by deprotection using trifluoroacetic acid in dichloromethane.[1] The crude product can be purified by dissolving it in methanol, treating it with a polymer-supported bicarbonate resin to remove acidic impurities, followed by filtration and removal of the solvent under reduced pressure.[1]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[4] Contaminated packaging should be treated as the chemical itself.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Researchers should always consult the most up-to-date safety information and adhere to all applicable safety regulations.

References

The Strategic Intermediate: A Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)piperidin-4-amine is a key building block in modern medicinal chemistry, valued for its utility in the synthesis of complex molecular architectures targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, and its application in the development of novel therapeutics, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Quantitative data for representative final compounds derived from this intermediate are presented, alongside workflow diagrams to illustrate its role in drug discovery pipelines.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The precise origin and initial discovery of this compound are not extensively documented in the scientific literature, suggesting its emergence as a valuable synthetic intermediate driven by the practical needs of medicinal chemists. Its history is therefore best understood through its application as a versatile scaffold in the construction of biologically active molecules. The piperidine ring is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The addition of a methylsulfonyl group at the 1-position and an amine at the 4-position provides two key points for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The methylsulfonyl group is a polar, aprotic, and metabolically stable moiety that can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets. The primary amine at the 4-position serves as a crucial nucleophile, enabling the formation of amides, sulfonamides, and other functional groups, thereby facilitating the linkage of the piperidine core to other pharmacophoric elements. This combination of features makes this compound a sought-after intermediate in the synthesis of compounds for a variety of therapeutic targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1.

PropertyThis compoundThis compound Hydrochloride
CAS Number 402927-97-3651057-01-1[1]
Molecular Formula C6H14N2O2SC6H15ClN2O2S[1]
Molecular Weight 178.25 g/mol 214.71 g/mol [1]
IUPAC Name This compoundThis compound;hydrochloride

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of route often depends on the starting materials available and the desired scale of the synthesis.

Route 1: Direct Sulfonylation of Piperidin-4-amine

This method involves the direct reaction of commercially available piperidin-4-amine with methanesulfonyl chloride.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of piperidin-4-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).

  • Sulfonylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of methanesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.

Route 2: Synthesis via a Boc-Protected Intermediate

This route utilizes a tert-butyloxycarbonyl (Boc) protecting group for the 4-amino group, which can be advantageous for certain multi-step syntheses.

Step 1: Boc-Protection of 4-Aminopiperidine

  • Reaction Setup: Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Boc-Protection: Add di-tert-butyl dicarbonate (Boc)2O (1.0 eq) to the solution. Adjust the pH to 8-9 with an aqueous base like sodium hydroxide.

  • Reaction and Isolation: Stir the mixture at room temperature for 8-10 hours. After the reaction is complete, adjust the pH to neutral and extract the product with an organic solvent like dichloromethane. Dry the organic layer and concentrate to obtain tert-butyl (piperidin-4-yl)carbamate.

Step 2: Methanesulfonylation of Boc-Protected Piperidine

  • Reaction Setup: Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane.

  • Sulfonylation: Cool the mixture to 0 °C and add methanesulfonyl chloride (1.1 eq) dropwise.

  • Reaction and Work-up: Allow the reaction to stir at room temperature until completion. Wash the reaction mixture with water and brine, then dry and concentrate the organic layer to yield tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate.

Step 3: Boc-Deprotection

  • Deprotection Reaction: Dissolve the Boc-protected intermediate (1.0 eq) in a solvent such as dichloromethane.[2] Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.[2]

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 1-4 hours until the deprotection is complete as monitored by TLC or LC-MS.[2] Remove the solvent and excess TFA under reduced pressure.

  • Isolation: The product can be isolated as the trifluoroacetate salt or neutralized with a base and purified by chromatography or crystallization to yield this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds. Its utility is particularly evident in the development of kinase inhibitors and GPCR modulators.

Kinase Inhibitors

The piperidine scaffold can be used to orient functional groups in a way that allows for specific interactions with the ATP-binding site or allosteric pockets of kinases. The methylsulfonyl group can contribute to binding through hydrogen bonding, while the amine provides a point of attachment for larger, more complex moieties that can confer selectivity and potency. For example, derivatives of this compound have been explored in the synthesis of inhibitors for various kinases involved in oncology and inflammatory diseases.

GPCR Modulators

GPCRs are a major class of drug targets, and piperidine-containing compounds have a long history as effective modulators of these receptors. The structural features of this compound allow for its incorporation into ligands that can target various GPCRs, including those for neurotransmitters and chemokines. For instance, the aminopiperidine core is a common feature in antagonists for chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammatory conditions.

Quantitative Data Presentation

While direct biological data for this compound is not widely reported, its value is demonstrated by the potent biological activity of the final compounds synthesized using this intermediate. Table 2 summarizes representative data for a CXCR4 modulator synthesized from a similar aminopiperidine derivative, illustrating the utility of this scaffold.

Compound IDTargetAssayIC50 (nM)Reference
Z7R CXCR4Chemotaxis Inhibition1.25[3]

Note: Z7R is a novel compound designed and synthesized with a nanomolar affinity for CXCR4, demonstrating the potential of aminopiperidinyl amide scaffolds in developing potent GPCR modulators.

Visualization of Synthetic and Drug Discovery Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathways to this compound and its application in a typical drug discovery workflow.

Synthesis_Route_1 Start Piperidin-4-amine Product This compound Start->Product Sulfonylation Reagent1 Methanesulfonyl Chloride Triethylamine, DCM Reagent1->Product

Direct Sulfonylation of Piperidin-4-amine.

Synthesis_Route_2 Start 4-Aminopiperidine Step1 Boc-Protection ((Boc)2O, Base) Start->Step1 Intermediate1 tert-butyl (piperidin-4-yl)carbamate Step1->Intermediate1 Step2 Methanesulfonylation (MsCl, Base) Intermediate1->Step2 Intermediate2 tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Step2->Intermediate2 Step3 Boc-Deprotection (TFA, DCM) Intermediate2->Step3 Product This compound Step3->Product

Synthesis via a Boc-Protected Intermediate.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Intermediate cluster_library Library Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development A This compound B Couple with diverse building blocks (R-X) A->B C Generate library of derivatized compounds B->C D High-Throughput Screening (e.g., Kinase or GPCR assays) C->D E Identify Hits D->E F Lead Optimization (SAR studies) E->F G In vivo efficacy and ADME/Tox studies F->G H Candidate Selection G->H

Role in a Drug Discovery Workflow.

Conclusion

This compound stands out as a strategically important intermediate in the field of drug discovery. While its own discovery is not marked by a singular event, its history is written in the numerous patents and publications where it serves as a cornerstone for the synthesis of novel therapeutic agents. The synthetic routes to this compound are well-established, offering chemists reliable methods for its preparation. Its true value lies in its ability to serve as a versatile scaffold, enabling the creation of diverse libraries of compounds for screening against a multitude of biological targets. The continued use of this compound in the development of next-generation kinase inhibitors, GPCR modulators, and other therapeutics underscores its enduring importance to the scientific community.

References

The Strategic Role of 1-(Methylsulfonyl)piperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(Methylsulfonyl)piperidin-4-amine has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties and synthetic versatility. Its piperidine core is a prevalent motif in numerous approved drugs, providing a favorable pharmacokinetic profile, while the methylsulfonyl group can act as a hydrogen bond acceptor and enhance metabolic stability. The primary amine handle allows for diverse chemical modifications, enabling the exploration of a wide range of chemical space and the fine-tuning of structure-activity relationships (SAR). This technical guide provides an in-depth overview of this compound as a building block, with a focus on its application in the design of kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Synthesis and Physicochemical Properties

The synthesis of this compound hydrochloride is typically achieved through a straightforward sulfonylation of a protected 4-aminopiperidine derivative, followed by deprotection. The most common starting material is tert-butyl piperidin-4-ylcarbamate.

Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular FormulaC6H15ClN2O2S[1]
Molecular Weight214.71 g/mol [1]
AppearanceSolid
SolubilitySoluble in water and other common solvents

Application in Medicinal Chemistry: A Case Study of Ebvaciclib (PF-06873600)

A prominent example showcasing the utility of the this compound scaffold is the clinical candidate Ebvaciclib (PF-06873600), a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 2, 4, and 6.[2][3] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4] Ebvaciclib is being investigated for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5][6]

Biological Activity of Ebvaciclib

The this compound moiety in Ebvaciclib plays a crucial role in its binding to the ATP-binding pocket of the CDK enzymes. The methylsulfonyl group can form key hydrogen bond interactions, contributing to the high potency of the compound.

In Vitro Kinase Inhibitory Activity of Ebvaciclib (PF-06873600)

TargetKi (nM)
CDK20.09
CDK40.13
CDK60.16

Data sourced from MedChemExpress and Axon Medchem.[7][8]

Clinical Efficacy of Ebvaciclib

Ebvaciclib has undergone Phase 1/2a clinical trials (NCT03519178) as a single agent and in combination with endocrine therapy.[5][9] The study demonstrated a manageable safety profile and preliminary anti-tumor activity.

Clinical Trial Results for Ebvaciclib in Combination with Fulvestrant

Patient CohortObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Part 2A (HR+/HER2- mBCa, post-CDK4/6i)6.7% (95% CI: 1.4%, 18.3%)5.6 months (95% CI: 3.9, 7.8)
Part 2C (HR+/HER2- mBCa, CDK4/6i naïve/post-ET)22.7% (95% CI: 7.8%, 45.4%)11.1 months (95% CI: 7.5, NE)

Data from the final clinical study report for NCT03519178.[5]

Preclinical Pharmacokinetics of a Representative Piperidine Sulfonamide CDK Inhibitor (Ribociclib)

While specific preclinical pharmacokinetic data for Ebvaciclib is not publicly available, data from Ribociclib, another CDK4/6 inhibitor with a piperidine moiety, provides valuable insights into the general pharmacokinetic profile of this class of compounds.

Preclinical Pharmacokinetic Parameters of Ribociclib

SpeciesClearance (L/h/kg)Volume of Distribution (L/kg)Elimination Route
Rat (male)3.17.9Fecal
Rat (female)7.87.9Fecal
Dog1.927.9Fecal

Data from an integrated assessment of the ADME properties of Ribociclib.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of the title compound starting from tert-butyl piperidin-4-ylcarbamate.

Step 1: Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

  • To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate.

Step 2: Synthesis of this compound Hydrochloride

  • Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 10 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound hydrochloride as a white solid.

In Vitro CDK2 Kinase Assay Protocol

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against CDK2 using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., a peptide derived from Histone H1)

  • Test compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Kinase-Glo® Luminescence Kinase Assay Kit

  • 384-well white plates

  • Multilabel plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the dilution series could be 10 mM.

  • In a 384-well white plate, add 1 µL of the test compound dilution or DMSO (for positive and negative controls).

  • Add 2 µL of a solution containing the CDK2/Cyclin A2 enzyme and the substrate peptide in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 5 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

CDK_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF_MEK_ERK CyclinD Cyclin D RAS_RAF_MEK_ERK->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F->Rb_E2F CyclinE Cyclin E E2F->CyclinE Activates Transcription S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes Activates Transcription CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb Hyper-phosphorylates Inhibitor Ebvaciclib (PF-06873600) Inhibitor->CDK46 Inhibitor->CDK2

Caption: The CDK/Rb/E2F signaling pathway and the points of inhibition by Ebvaciclib.

Kinase_Inhibitor_Screening_Workflow cluster_Preparation Assay Preparation cluster_Reaction Kinase Reaction cluster_Detection Signal Detection cluster_Analysis Data Analysis Compound_Preparation Prepare serial dilution of test compound in DMSO Assay_Plate Dispense compound dilutions into 384-well plate Compound_Preparation->Assay_Plate Add_Enzyme_Substrate Add CDK2/Cyclin A2 enzyme and substrate peptide Assay_Plate->Add_Enzyme_Substrate Preincubation Incubate for 10 minutes at room temperature Add_Enzyme_Substrate->Preincubation Add_ATP Initiate reaction by adding ATP Preincubation->Add_ATP Reaction_Incubation Incubate for 60 minutes at room temperature Add_ATP->Reaction_Incubation Add_Detection_Reagent Add Kinase-Glo® reagent to stop reaction Reaction_Incubation->Add_Detection_Reagent Signal_Stabilization Incubate for 10 minutes to stabilize signal Add_Detection_Reagent->Signal_Stabilization Read_Luminescence Measure luminescence with a plate reader Signal_Stabilization->Read_Luminescence Calculate_Inhibition Calculate percent inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for in vitro kinase inhibitor screening.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled its incorporation into a variety of drug candidates, most notably in the field of kinase inhibition. The case study of Ebvaciclib (PF-06873600) highlights how this scaffold can be effectively utilized to develop potent and selective inhibitors of clinically relevant targets. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to leverage the potential of this compound in their own drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-characterized and versatile building blocks like this compound will remain a cornerstone of successful medicinal chemistry endeavors.

References

Spectroscopic and Synthetic Profile of 1-(Methylsulfonyl)piperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a synthetic protocol for the chemical compound 1-(Methylsulfonyl)piperidin-4-amine. Due to the limited availability of public domain experimental spectra, this document presents available mass spectrometry data alongside predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to serve as a valuable reference for researchers. The methodologies for the synthesis and general spectroscopic analysis are also detailed.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 402927-97-3

  • Molecular Formula: C₆H₁₄N₂O₂S[1]

  • Molecular Weight: 178.26 g/mol [1]

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry

The mass spectrometry data confirms the molecular weight of the compound.

Technique Ion/Fragment m/z Reference
Electrospray Ionization (ESI-MS)[M+H]⁺179[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.65d, J ≈ 12 Hz2HPiperidine H2/H6 (axial)
~ 2.90m1HPiperidine H4
~ 2.80s3H-SO₂CH₃
~ 2.75dt, J ≈ 12, 2 Hz2HPiperidine H2/H6 (equatorial)
~ 1.95m2HPiperidine H3/H5 (axial)
~ 1.45m2HPiperidine H3/H5 (equatorial)
~ 1.30br s2H-NH₂

Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~ 49.0Piperidine C4
~ 46.5Piperidine C2/C6
~ 35.0-SO₂CH₃
~ 33.0Piperidine C3/H5
Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. Table 3 presents the predicted characteristic IR absorption bands.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Vibration
3370 - 3250Medium, BroadN-H stretch (amine)
2950 - 2850MediumC-H stretch (aliphatic)
1590 - 1500MediumN-H bend (amine)
1320 - 1280StrongS=O stretch (sulfonamide, asymmetric)
1160 - 1120StrongS=O stretch (sulfonamide, symmetric)
970 - 930MediumS-N stretch

Experimental Protocols

The following protocols describe the synthesis of this compound and general procedures for acquiring spectroscopic data.

Synthesis of this compound[2]

This procedure outlines the deprotection of a Boc-protected precursor to yield the target compound.

  • Dissolution: Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (6.30 g, 22.63 mmol) in dichloromethane (DCM, 74 mL).

  • Acid Addition: Add trifluoroacetic acid (TFA, 17.4 mL, 226 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Precipitation and Filtration: Dilute the crude product with diethyl ether at 40 °C. Collect the resulting precipitate by filtration.

  • Washing and Drying: Wash the precipitate with water and dry it.

  • Purification: Dissolve the dried product in methanol (MeOH). Add polymer-loaded bicarbonate (PL-HCO₃ MP resin) and stir the suspension for several minutes.

  • Final Isolation: Remove the resin by filtration and remove the solvent from the filtrate by distillation under reduced pressure to yield this compound.

Synthesis_Workflow Synthesis of this compound A tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate C Stir at RT, 16h (Deprotection) A->C B DCM, TFA B->C D Solvent Removal C->D E Precipitation with Diethyl Ether D->E F Filtration and Washing E->F G Purification with PL-HCO3 Resin F->G H Final Product: This compound G->H

Caption: Synthesis workflow for this compound.

General Spectroscopic Methods

The following are general protocols that can be adapted for the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound NMR_Sample Dissolve in deuterated solvent (e.g., CDCl3, DMSO-d6) Sample->NMR_Sample IR_Sample Prepare as KBr pellet or thin film Sample->IR_Sample MS_Sample Dissolve in suitable solvent (e.g., MeOH, ACN) Sample->MS_Sample NMR 1H and 13C NMR Spectroscopy NMR_Sample->NMR IR FTIR Spectroscopy IR_Sample->IR MS Mass Spectrometry (e.g., ESI-MS) MS_Sample->MS NMR_Data Process spectra (phasing, baseline correction, integration) NMR->NMR_Data IR_Data Identify characteristic absorption bands IR->IR_Data MS_Data Determine m/z of molecular ion and fragments MS->MS_Data

Caption: General workflow for spectroscopic analysis.

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, potentially using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software for Fourier transformation, phase correction, baseline correction, and peak integration. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional group vibrations.

3.2.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition: Introduce the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

References

A Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine: A Key Building Block for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth overview of 1-(Methylsulfonyl)piperidin-4-amine, a pivotal chemical intermediate in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering detailed insights into its chemical properties, synthesis, and significant applications, particularly in the development of kinase inhibitors for oncology.

Core Chemical Identifiers

This compound is a heterocyclic amine featuring a piperidine ring N-substituted with a methylsulfonyl group and a primary amine at the 4-position. These structural features make it a valuable scaffold in medicinal chemistry.

IdentifierValue
IUPAC Name 1-methylsulfonylpiperidin-4-amine[1]
CAS Number 402927-97-3[1]
InChI Key FLQSRSQNICPZIH-UHFFFAOYSA-N[1]
SMILES CS(=O)(=O)N1CCC(CC1)N[1]
Molecular Formula C₆H₁₄N₂O₂S
Molecular Weight 178.25 g/mol

Significance in Drug Development

The primary significance of this compound lies in its role as a crucial structural component in the synthesis of highly potent and selective Cyclin-Dependent Kinase (CDK) inhibitors.[2][3] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The incorporation of the 1-(methylsulfonyl)piperidin-4-ylamino moiety has been shown to be critical for the potent inhibitory activity of several clinical and preclinical drug candidates.[3]

Application in Cyclin-Dependent Kinase (CDK) Inhibitors

The 1-(methylsulfonyl)piperidine group often serves to anchor the inhibitor within the ATP-binding pocket of the kinase, forming key interactions that contribute to high affinity and selectivity. Two prominent examples of CDK inhibitors that utilize this building block are Ebvaciclib (PF-06873600) and R547.

Table 1: Biological Activity of CDK Inhibitors Incorporating the this compound Scaffold

CompoundTarget(s)Kᵢ (nM)IC₅₀ (nM)Clinical Phase
Ebvaciclib (PF-06873600) [4]CDK2, CDK4, CDK60.1 (CDK2), 1.2 (CDK4), 0.1 (CDK6)-Phase II[5]
R547 (Compound 39) [3]CDK1, CDK2, CDK41 (CDK1), 3 (CDK2), 1 (CDK4)80 (HCT116 cells)Phase I[3]

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two main routes, both of which are amenable to scale-up for industrial production.

Synthesis Workflow

The following diagram illustrates the common synthetic pathways to this compound.

G Synthesis of this compound and its Role as a Key Intermediate cluster_synthesis Synthesis of Intermediate cluster_application Application in CDK Inhibitor Synthesis Piperidin-4-amine Piperidin-4-amine This compound This compound Piperidin-4-amine->this compound Sulfonylation N-Boc-piperidin-4-amine N-Boc-piperidin-4-amine tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate N-Boc-piperidin-4-amine->tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Sulfonylation Ebvaciclib Ebvaciclib (PF-06873600) This compound->Ebvaciclib Coupling Reaction R547 R547 This compound->R547 Coupling Reaction tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate->this compound Boc Deprotection CDK_Inhibitor_Core Pyrimidine Core CDK_Inhibitor_Core->Ebvaciclib CDK_Inhibitor_Core->R547 Reagents Reagents Reagents->Piperidin-4-amine Reagents->N-Boc-piperidin-4-amine Reagents->CDK_Inhibitor_Core

Caption: Synthetic routes to this compound and its subsequent use.

Experimental Protocol: Sulfonylation of Piperidin-4-amine

This protocol describes a general procedure for the direct sulfonylation of piperidin-4-amine.

  • Reaction Setup: To a solution of piperidin-4-amine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base (e.g., triethylamine or pyridine).

  • Addition of Sulfonylating Agent: Cool the reaction mixture to 0°C and add methylsulfonyl chloride dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield this compound.

Experimental Protocol: Boc Deprotection Route

This alternative route involves the deprotection of a Boc-protected precursor.

  • Starting Material: tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is synthesized by the sulfonylation of tert-butyl piperidin-4-ylcarbamate.

  • Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid.

  • Reaction and Isolation: The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to yield the free amine, this compound.

Logical Relationships in Drug Design

The structural features of this compound are integral to its function as a pharmacophore in CDK inhibitors. The following diagram illustrates the logical relationship between its structural components and their contribution to biological activity.

G Structure-Activity Relationship of the this compound Moiety cluster_components Structural Components and their Functions cluster_properties Resulting Pharmacological Properties Moiety This compound Moiety Piperidine Piperidine Ring Moiety->Piperidine Methylsulfonyl Methylsulfonyl Group Moiety->Methylsulfonyl Amine 4-Amine Group Moiety->Amine Scaffold Provides 3D Scaffold Piperidine->Scaffold Solubility Modulates Solubility & Lipophilicity Methylsulfonyl->Solubility H_Bond Acts as H-bond Acceptor Methylsulfonyl->H_Bond Linker Acts as a Linker to Core Heterocycle Amine->Linker

Caption: Key structural features of the title compound and their roles in drug design.

Conclusion

This compound is a well-established and highly valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the critical role it plays in the potency and selectivity of advanced therapeutic agents, particularly CDK inhibitors, underscore its importance. This guide provides a foundational understanding for researchers and developers working on the next generation of targeted therapies.

References

Pharmacological Profile of 4-Phenylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the pharmacological properties of 4-phenylpiperidine derivatives, a significant class of synthetic opioids. It covers their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation, tailored for researchers and professionals in drug development.

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals. Within this broad family, the 4-phenylpiperidine derivatives are particularly noteworthy for their potent activity as opioid receptor agonists. This class originated with the discovery of meperidine in 1939 and has since been extensively developed, leading to potent analgesics such as fentanyl and its analogs. These compounds primarily exert their effects by targeting the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation.

Mechanism of Action

The principal mechanism of action for 4-phenylpiperidine analgesics is the stereospecific binding to and activation of opioid receptors, primarily the μ-opioid receptor. This interaction mimics the effects of endogenous opioid peptides like endorphins. Binding of these derivatives to the MOR on the neuronal cell membrane initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways via heterotrimeric Gi/o proteins.

The subsequent signaling cascade results in:

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

  • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release (e.g., substance P, GABA) from presynaptic terminals.

Collectively, these actions decrease neuronal excitability and inhibit pain signal transmission in the central and peripheral nervous systems, resulting in potent analgesia.

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter ↓ Leads to Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization ↑ Leads to Ligand Piperidine Derivative Ligand->MOR Binds ATP ATP ATP->AC Substrate Analgesia Analgesic Effect Hyperpolarization->Analgesia Neurotransmitter->Analgesia Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate Mixture (25°C, 60 min) Membranes->Incubation Radioligand Radioligand ([³H]DAMGO) Radioligand->Incubation TestCompound Test Compound (Piperidine Deriv.) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate IC50 & Ki Counting->Calculation Result Binding Affinity (Ki) Calculation->Result

Methodological & Application

Application Note and Protocol for the Synthesis of 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Methylsulfonyl)piperidin-4-amine is a valuable building block in medicinal chemistry and drug discovery. The presence of the piperidine scaffold and the methylsulfonyl group imparts unique physicochemical properties that are desirable in the design of novel therapeutic agents.[1][2] This document provides a detailed protocol for the synthesis of this compound from 4-aminopiperidine via a direct N-sulfonylation reaction. The straightforward procedure, high yield, and amenability to purification make this protocol suitable for various research and development applications.

Reaction Scheme

The synthesis proceeds through the nucleophilic attack of the secondary amine of 4-aminopiperidine on the electrophilic sulfur atom of methanesulfonyl chloride. A base is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Aminopiperidine

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Methanol (for purification)

  • Polymer-loaded bicarbonate resin (optional for purification)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminopiperidine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding deionized water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

  • Crystallization: The crude product can be purified by crystallization from an ethanol-based system. Dissolve the crude product in hot ethanol and allow it to cool slowly to induce crystallization.[1] Filter the crystals and dry under vacuum.

  • Resin Purification:

    • Dilute the crude product with diethyl ether at 40 °C, collect the precipitate by filtration, wash with water, and dry.

    • Dissolve the dried product in methanol.

    • Add polymer-loaded bicarbonate resin and stir the suspension for several minutes.

    • Remove the resin by filtration and concentrate the solvent under reduced pressure to obtain the pure product.[1]

Data Presentation

ParameterValueReference
Molecular Formula C₆H₁₄N₂O₂S[1]
Molecular Weight 178.25 g/mol [1]
Reported Yield Up to 99%[1]
Appearance White to off-white solid
ESI-MS (m/z) [M+H]⁺ = 179[1]
Purity (Crystallization) 95-98%[1]
Recovery (Crystallization) 85-92%[1]

Workflow Diagram

G prep Reactant Preparation (4-Aminopiperidine, Base, Anhydrous DCM) cool Cool to 0 °C prep->cool add Slow Addition of Methanesulfonyl Chloride cool->add react Reaction at RT add->react workup Aqueous Work-up (Quench, Extract, Wash, Dry) react->workup concentrate Concentration (Rotary Evaporation) workup->concentrate purify Purification (Crystallization or Resin) concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle it in a well-ventilated fume hood.

  • The reaction is exothermic; ensure proper temperature control, especially during the addition of methanesulfonyl chloride.

  • Follow standard laboratory procedures for handling and disposing of chemical waste.

Conclusion

This protocol details a robust and high-yielding synthesis of this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques. The provided purification methods allow for the isolation of a high-purity product suitable for further applications in pharmaceutical and chemical research.

References

Application Notes and Protocols for N-sulfonylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-sulfonylation of piperidines is a fundamental transformation in medicinal chemistry and drug development. The resulting N-sulfonylpiperidine scaffold is a privileged structure found in a multitude of biologically active compounds.[1][2] Sulfonamides are known to be crucial pharmacophores, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The incorporation of a piperidine ring can enhance a molecule's pharmacological properties by improving its solubility, metabolic stability, and ability to cross biological membranes.[2] This application note provides a detailed protocol for the N-sulfonylation of piperidines, along with relevant data and visualizations to aid researchers in the synthesis and application of these important compounds.

N-sulfonylated piperidines have been identified as key components in the development of therapeutics for various diseases. For instance, they are being investigated as gamma-secretase inhibitors for the potential treatment of Alzheimer's disease and as androgen receptor antagonists for prostate cancer.[4][5] The synthesis of diverse libraries of N-sulfonylated piperidines is therefore a critical step in the discovery of new and effective therapeutic agents.

Data Presentation

The following table summarizes representative quantitative data for the N-sulfonylation of various piperidine derivatives with different sulfonyl chlorides. The yields are reported as percentages.

EntryPiperidine DerivativeSulfonyl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Piperidine-3-carboxylic acid derivative4-Chlorophenylsulfonyl chlorideDIPEADMF0 - RT1281[1]
2Piperidine-3-carboxylic acid derivative2,4-Dichlorophenylsulfonyl chlorideDIPEADMF0 - RT1270[1]
3Piperidine-3-carboxylic acid derivative4-Methylphenylsulfonyl chlorideDIPEADMF0 - RT1275[1]
4Ethyl piperidine-4-carboxylate4-Sulfamoylbenzoyl chloride-CH₃CNRT1277
5Piperidine-4-carboxamideSubstituted sulfonyl halides-AcetoneReflux--

Experimental Protocols

This section provides a general and detailed methodology for the N-sulfonylation of piperidines based on common procedures found in the literature.

General Protocol for N-sulfonylation of Piperidines using Sulfonyl Chlorides

This protocol describes the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base.

Materials:

  • Piperidine derivative

  • Substituted sulfonyl chloride

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the piperidine derivative (1.0 eq) in anhydrous DMF or DCM, add the base (DIPEA or TEA, 2.0-3.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the substituted sulfonyl chloride (1.0-1.2 eq) to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-sulfonylated piperidine.

Protocol for N-sulfonylation using a Coupling Agent (for carboxylic acid-containing piperidines)

This protocol is suitable when the piperidine nitrogen is being acylated with a sulfonyl-containing carboxylic acid.

Materials:

  • Piperidine derivative with a free secondary amine

  • Sulfonyl-containing carboxylic acid (e.g., 4-sulfamoylbenzoic acid)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Acetonitrile (CH₃CN) or DMF

  • Other reagents and solvents as listed in the general protocol.

Procedure:

  • Activation of Carboxylic Acid: To a solution of the sulfonyl-containing carboxylic acid (1.0 eq) in anhydrous CH₃CN or DMF, add EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Piperidine: Add the piperidine derivative (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in the general protocol.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start piperidine Piperidine Derivative (1.0 eq) start->piperidine mix1 Combine and Cool to 0 °C piperidine->mix1 base Base (e.g., DIPEA, 2-3 eq) base->mix1 solvent Anhydrous Solvent (e.g., DMF) solvent->mix1 add_reagent Add Sulfonyl Chloride mix1->add_reagent sulfonyl_chloride Sulfonyl Chloride (1.0-1.2 eq) sulfonyl_chloride->add_reagent stir Stir at RT for 12-24h add_reagent->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product N-Sulfonylated Piperidine purify->product

Caption: Experimental workflow for the N-sulfonylation of piperidines.

signaling_pathway cluster_ar_pathway Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex AR->AR_complex HSP Heat Shock Proteins HSP->AR Stabilizes Dimerization Dimerization AR_complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ARE Androgen Response Element (on DNA) Nuclear_Translocation->ARE Binds to Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Initiates Sulfonyl_Piperidine N-Sulfonylated Piperidine (AR Antagonist) Sulfonyl_Piperidine->AR Blocks Binding

Caption: Inhibition of Androgen Receptor signaling by an N-sulfonylated piperidine antagonist.

References

Application Notes: Streamlining Drug Discovery with Parallel Synthesis of 1-(Methylsulfonyl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries for high-throughput screening is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the simultaneous creation of numerous distinct compounds.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[2] Specifically, 1-(Methylsulfonyl)piperidin-4-amine serves as a versatile building block, offering a primary amine for diversification and a sulfonyl group that can influence solubility, metabolic stability, and target engagement.

These application notes provide a comprehensive guide for the efficient use of this compound in parallel synthesis campaigns. The protocols detailed below are designed for researchers, scientists, and drug development professionals to construct libraries of novel compounds for screening and lead optimization. The methodologies focus on robust and automatable reactions, primarily N-acylation, to introduce molecular diversity.

Core Principles

The central strategy involves the reaction of the primary amine of this compound with a diverse set of carboxylic acids or their activated derivatives. This approach allows for the systematic exploration of the chemical space around the piperidine core. The methylsulfonyl group remains as a constant feature, providing a consistent physicochemical anchor across the library. Both solid-phase and solution-phase parallel synthesis techniques can be employed, with the choice depending on the desired scale, purification strategy, and available automation platforms.[3][4]

Experimental Protocols

Protocol 1: Parallel Solution-Phase N-Acylation

This protocol outlines the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids in a 96-well plate format.

Materials and Reagents:

  • This compound hydrochloride

  • A diverse library of carboxylic acids

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 96-well reaction plates with sealing mats

  • Automated liquid handler (optional, but recommended for efficiency)

  • Parallel evaporator (e.g., Genevac)

  • LC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of this compound hydrochloride in anhydrous DMF. Add 1.1 equivalents of DIPEA to this solution to neutralize the hydrochloride salt.

    • Prepare 0.5 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.5 M stock solution of HBTU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 100 µL (0.05 mmol) of the this compound solution.

    • To each corresponding well, add 100 µL (0.05 mmol) of the respective carboxylic acid stock solution.

    • Add 100 µL (0.05 mmol) of the HBTU stock solution to each well.

    • Add 50 µL (0.05 mmol) of the 1.0 M DIPEA stock solution to each well.

  • Reaction Incubation:

    • Seal the 96-well plate with a sealing mat.

    • Incubate the plate on a shaker at room temperature for 16 hours.

  • Work-up:

    • Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 1 mL of DCM to each well, sealing, and shaking vigorously. Allow the layers to separate.

    • Carefully remove the aqueous layer from each well using a pipette or liquid handler.

    • Wash the organic layer with another 500 µL of saturated aqueous sodium bicarbonate solution.

    • Transfer the organic layers to a fresh 96-well plate containing anhydrous sodium sulfate.

    • After 30 minutes, filter the solutions to remove the sodium sulfate.

  • Isolation and Analysis:

    • Evaporate the solvent from the purified organic layers using a parallel evaporator.

    • Reconstitute the resulting residues in a suitable solvent (e.g., DMSO) for analysis by LC-MS to determine purity and confirm the identity of the products.

Protocol 2: Parallel Solid-Phase N-Acylation

This protocol describes the synthesis of an amide library on a solid support, which can simplify purification.

Materials and Reagents:

  • Rink Amide resin

  • This compound

  • A diverse library of Fmoc-protected amino acids or other carboxylic acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Fritted reaction vessels or 96-well filter plates

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in fritted reaction vessels.[5]

    • Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, then drain.[5]

    • Repeat the treatment with 20% piperidine in DMF for 20 minutes to ensure complete Fmoc deprotection.[5]

    • Wash the resin thoroughly with DMF and then DCM.

  • Coupling of the First Building Block (Carboxylic Acid):

    • In separate vials, pre-activate the desired carboxylic acids (1.2 equivalents relative to resin loading) with HBTU (1.2 equivalents) and DIPEA (2.4 equivalents) in DMF for 10 minutes.

    • Add the activated carboxylic acid solutions to the respective reaction vessels containing the deprotected resin.

    • Shake the reaction vessels at room temperature for 4 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection (if using Fmoc-amino acids):

    • Repeat step 1 to remove the Fmoc protecting group from the coupled amino acids.

  • Coupling of this compound:

    • This step is not directly applicable in this workflow as the amine is intended to be the final building block added to a resin-bound acid. For library generation where the piperidine is the core, a different solid-phase strategy would be needed (e.g., attaching the piperidine to the resin first). The provided protocol is for adding the amine to a diverse set of acids.

  • Cleavage and Isolation:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to each reaction vessel and shake for 2 hours at room temperature.[5]

    • Filter the cleavage solution into a collection plate.

    • Wash the resin with additional TFA cocktail.

    • Concentrate the combined filtrates under a stream of nitrogen.

    • Precipitate the crude products by adding cold diethyl ether.[5]

    • Centrifuge and decant the ether to isolate the products.

  • Purification and Analysis:

    • Purify the crude products using parallel HPLC.[6]

    • Analyze the purified compounds by LC-MS.

Data Presentation

Table 1: Representative Library of Carboxylic Acids for Parallel Synthesis

R-GroupCarboxylic AcidMolecular Weight ( g/mol )
1Acetic Acid60.05
2Benzoic Acid122.12
34-Chlorobenzoic Acid156.57
44-Methoxybenzoic Acid152.15
5Cyclohexanecarboxylic Acid128.17
6Thiophene-2-carboxylic Acid128.15
7Furan-2-carboxylic Acid112.08
8Phenylacetic Acid136.15

Table 2: Expected Masses of N-Acylated Products

ProductR-GroupMolecular Formula (of product)Exact Mass (m/z) [M+H]⁺
1 AcetylC₈H₁₆N₂O₃S221.09
2 BenzoylC₁₃H₁₈N₂O₃S283.11
3 4-ChlorobenzoylC₁₃H₁₇ClN₂O₃S317.07
4 4-MethoxybenzoylC₁₄H₂₀N₂O₄S313.12
5 CyclohexanecarbonylC₁₃H₂₄N₂O₃S289.16
6 Thiophene-2-carbonylC₁₁H₁₆N₂O₃S₂289.06
7 Furan-2-carbonylC₁₁H₁₆N₂O₄S273.09
8 PhenylacetylC₁₄H₂₀N₂O₃S297.12

Visualizations

Parallel_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_synthesis Automated Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Storage Amine This compound Stock Solution Reaction Parallel N-Acylation (96-well reaction plate) Amine->Reaction Acids Carboxylic Acid Library (96-well plate) Acids->Reaction Coupling Coupling Reagent (HBTU) Stock Solution Coupling->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Incubate 16h Evaporation Solvent Evaporation Workup->Evaporation Purification Parallel HPLC (Optional) Evaporation->Purification Analysis LC-MS Analysis Evaporation->Analysis Purification->Analysis Storage Compound Library (DMSO Stocks) Analysis->Storage

Caption: Workflow for parallel solution-phase synthesis.

Signaling_Pathway_Placeholder cluster_library Synthesized Library cluster_screening Biological Screening cluster_outcome Results Library 1-(Ms-Pip-4-Amine) Derivative Library Assay High-Throughput Assay Library->Assay Screening Target Biological Target (e.g., GPCR, Kinase) Target->Assay Hit Hit Compound Assay->Hit Identification SAR Structure-Activity Relationship (SAR) Hit->SAR

Caption: Logical flow from library synthesis to hit identification.

References

Applications of 1-(Methylsulfonyl)piperidin-4-amine in Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperidin-4-amine is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of novel therapeutic agents. Its unique structure, featuring a piperidine ring substituted with a methylsulfonyl group and a primary amine, provides a valuable scaffold for developing compounds with diverse pharmacological activities. The methylsulfonyl group can act as a hydrogen bond acceptor and improve physicochemical properties such as solubility, while the primary amine serves as a crucial handle for synthetic elaboration, allowing for the introduction of various pharmacophores. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors, potential neuropsychiatric agents, and antimicrobial compounds.

Application 1: Synthesis of Kinase Inhibitors for Oncology

The 1-(methylsulfonyl)piperidin-4-yl moiety is a prominent feature in a number of potent and selective kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.

Signaling Pathway of CDK2 in Cell Cycle Regulation

CDK2_Pathway Cyclin E Cyclin E Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E->Cyclin E/CDK2 CDK2 CDK2 CDK2->Cyclin E/CDK2 Rb Rb Cyclin E/CDK2->Rb P p21/p27 p21/p27 p21/p27->Cyclin E/CDK2 E2F E2F Rb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activation G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition Inhibitor N-(1-(methylsulfonyl)piperidin-4-yl) -based CDK2 Inhibitor Inhibitor->CDK2

Caption: Simplified signaling pathway of CDK2 in G1/S cell cycle transition.

Quantitative Data: Bioactivity of N-(1-(methylsulfonyl)piperidin-4-yl)-based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of exemplary compounds derived from this compound against various kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI50 in µM)
Example 1 CDK25A27800.5
Example 2 FLT38MV4-110.008
Example 3 BRAF(V600E)490A3750.25
Ebvaciclib CDK2/CDK50.4/0.9VariousN/A (Phase II Clinical Trial)[1]
Experimental Protocol: Synthesis of a CDK2 Inhibitor Intermediate

This protocol describes a representative synthesis of an N-substituted pyrimidine derivative using this compound, a common step in the synthesis of CDK2 inhibitors.

Synthesis_Workflow start Start Materials step1 Dissolve 2,4-dichloropyrimidine in n-butanol start->step1 step2 Add this compound and DIPEA step1->step2 step3 Heat reaction mixture at 100 °C for 16h step2->step3 step4 Cool to RT and concentrate under reduced pressure step3->step4 step5 Purify by column chromatography step4->step5 end Intermediate Product step5->end

Caption: Workflow for the synthesis of a key intermediate for CDK2 inhibitors.

Materials:

  • 2,4-dichloropyrimidine

  • This compound hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add this compound hydrochloride (1.1 eq) and DIPEA (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-(2-chloropyrimidin-4-yl)-1-(methylsulfonyl)piperidin-4-amine intermediate.

Application 2: Scaffolding for CNS-Active Agents

The piperidine moiety is a well-established scaffold in the design of centrally active agents. The incorporation of the methylsulfonyl group can modulate physicochemical properties to potentially improve blood-brain barrier penetration and metabolic stability. Derivatives of this compound are being explored for their potential as antipsychotic and neuroprotective agents.

Logical Relationship: From Scaffold to Potential CNS Activity

CNS_Logic Scaffold This compound Amine Primary Amine (Synthetic Handle) Scaffold->Amine Sulfonyl Methylsulfonyl Group (Modulates Physicochemical Properties) Scaffold->Sulfonyl Derivatization Synthetic Derivatization Amine->Derivatization SAR Structure-Activity Relationship (SAR) Studies Derivatization->SAR D2_Affinity Dopamine D2 Receptor Affinity SAR->D2_Affinity HT2A_Affinity Serotonin 5-HT2A Receptor Affinity SAR->HT2A_Affinity Antipsychotic Potential Antipsychotic Activity D2_Affinity->Antipsychotic HT2A_Affinity->Antipsychotic

Caption: Logical flow from the starting scaffold to potential CNS activity.

Experimental Protocol: Synthesis of a Potential Antipsychotic Agent (Representative)

This protocol outlines a representative synthetic route for a benzisoxazole derivative, a class of compounds known to exhibit antipsychotic properties.

Materials:

  • This compound

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

Procedure:

  • Alkylation of Benzisoxazole: To a solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction, filter, and concentrate the filtrate. Purify the residue to obtain 3-(1-(3-chloropropyl)-4-piperidinyl)-6-fluoro-1,2-benzisoxazole.

  • Coupling Reaction: Dissolve the product from the previous step (1.0 eq) and this compound (1.1 eq) in DMF.

  • Add K₂CO₃ (2.0 eq) and a catalytic amount of potassium iodide (KI).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound.

Application 3: Development of Antimicrobial Agents

Piperidine derivatives have been investigated for their antimicrobial properties. The introduction of a sulfonyl group can enhance the antimicrobial spectrum and potency of these compounds.

Quantitative Data: Antimicrobial Activity of Piperidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative piperidine-based compounds against various microbial strains.

Compound ClassTarget OrganismMIC (µg/mL)
Piperidin-4-one Thiosemicarbazones Staphylococcus aureus12.5
Escherichia coli25
Candida albicans6.25
N-sulfonyl Piperidine Carboxamides Bacillus subtilis50
Pseudomonas aeruginosa100
Experimental Protocol: Screening for Antimicrobial Activity (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds.

MIC_Workflow start Prepare Compound Stock Solution step1 Serial Dilution in 96-well plate start->step1 step2 Inoculate with Microbial Suspension step1->step2 step3 Incubate at 37 °C for 24h step2->step3 step4 Add Resazurin and Incubate for 4h step3->step4 step5 Visually Assess Color Change for MIC step4->step5 end Determine MIC Value step5->end

References

Application Notes: 1-(Methylsulfonyl)piperidin-4-amine as a Versatile Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)piperidin-4-amine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Its unique structural features, including a secondary amine for coupling reactions and a methylsulfonyl group that can influence solubility and metabolic stability, make it a valuable intermediate in medicinal chemistry. These application notes provide a comprehensive overview of its utility, featuring a detailed synthetic protocol for a representative kinase inhibitor, relevant biological pathways, and characterization data.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties. This compound serves as a versatile synthon, offering a reactive amino group for the introduction of various pharmacophores. The presence of the methylsulfonyl moiety can enhance hydrogen bonding potential and improve pharmacokinetic profiles of the final compound. This document outlines the application of this intermediate in the synthesis of a hypothetical kinase inhibitor targeting the Janus kinase (JAK) family, potent modulators of the JAK-STAT signaling pathway involved in inflammatory diseases.

Key Applications

This compound and its derivatives are primarily utilized in the development of small molecule inhibitors targeting specific enzymes or receptors.[1] Its structural motif is valuable for creating compounds with potential applications in:

  • Oncology: As a core component of inhibitors for various kinases implicated in cancer cell proliferation and survival.

  • Inflammatory Diseases: In the synthesis of modulators for signaling pathways involved in autoimmune disorders, such as rheumatoid arthritis and psoriasis.[2]

  • Neurological Disorders: As a building block for compounds targeting central nervous system receptors and enzymes.[1]

Synthesis of a Representative Kinase Inhibitor

A plausible synthetic route to a potential kinase inhibitor involves the nucleophilic aromatic substitution reaction between this compound and a suitable heterocyclic core, such as a substituted pyrimidine.

Scheme 1: Synthesis of (S)-3-(1-(methylsulfonyl)piperidin-4-ylamino)-N-(pyrimidin-2-yl)propanamide

cluster_0 Step 1: Nucleophilic Aromatic Substitution Intermediate1 This compound Reaction1 + Intermediate1->Reaction1 Reagent1 2-chloro-N-(S)-1-oxopropan-2-yl)pyrimidine Reagent1->Reaction1 Product1 (S)-3-(1-(methylsulfonyl)piperidin-4-ylamino)-N-(pyrimidin-2-yl)propanamide Reaction1->Product1 DIPEA, NMP, 120 °C

Caption: Synthetic scheme for the coupling of this compound with a pyrimidine derivative.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 2-chloro-N-((S)-1-oxopropan-2-yl)pyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in NMP, add 2-chloro-N-((S)-1-oxopropan-2-yl)pyrimidine and DIPEA.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired product.

Data Presentation
StepReactantsProductSolventTemp. (°C)Time (h)Yield (%)Purity (HPLC)
1This compound, 2-chloro-N-((S)-1-oxopropan-2-yl)pyrimidine(S)-3-(1-(methylsulfonyl)piperidin-4-ylamino)-N-(pyrimidin-2-yl)propanamideNMP1201475>98%

Biological Context: The JAK-STAT Signaling Pathway

The synthesized kinase inhibitor is designed to target the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors and plays a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.

cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Expression (Inflammation, Proliferation) STAT_P->Gene Inhibitor Kinase Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds with significant therapeutic potential. The provided synthetic protocol and biological context for a representative kinase inhibitor highlight its importance in modern drug discovery and development. The methylsulfonyl group provides a handle for modulating physicochemical properties, making it an attractive building block for researchers aiming to develop novel therapeutics.

References

Application Notes and Protocols: Reactions of 1-(Methylsulfonyl)piperidin-4-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Methylsulfonyl)piperidin-4-amine is a versatile bifunctional building block widely utilized in pharmaceutical and medicinal chemistry.[1][2] Its structure, featuring a piperidine ring, a primary amine, and a methylsulfonyl group, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[3] The primary amine group serves as a potent nucleophile, readily reacting with a variety of electrophiles to form stable derivatives.[1] This reactivity is fundamental to its application in drug discovery for creating compounds targeting a range of biological targets, including enzymes and G protein-coupled receptors.[3][4] These application notes provide an overview of the common reactions of this compound with various electrophiles and offer detailed protocols for key transformations.

General Reaction Pathways

The nucleophilic primary amine of this compound is the primary site of reaction with electrophiles. The most common transformations include N-acylation, N-sulfonylation, N-alkylation, and reductive amination. These reactions allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

N-Acylation and N-Sulfonylation

N-acylation and N-sulfonylation reactions involve the reaction of the primary amine with acylating or sulfonylating agents, such as acyl chlorides, sulfonyl chlorides, or carboxylic acids (in the presence of coupling agents), to form corresponding amides and sulfonamides. These are among the most robust and widely used transformations.

cluster_main N-Acylation / N-Sulfonylation Reaction amine This compound product N-Acyl or N-Sulfonyl Product dummy electrophile Electrophile (R-COCl or R-SO₂Cl) base Base (e.g., Et₃N, DIPEA) dummy->product Solvent, Base

Caption: General scheme for N-acylation and N-sulfonylation.

N-Alkylation

Direct N-alkylation with electrophiles like alkyl halides provides a straightforward method for synthesizing secondary or tertiary amines. This reaction typically requires a base to neutralize the acid generated. Care must be taken to control the degree of alkylation, as over-alkylation to form quaternary ammonium salts can be a side reaction.[5][6]

cluster_main N-Alkylation Reaction amine This compound product N-Alkyl Product dummy electrophile Alkyl Halide (R-X) dummy->product Base, Solvent

Caption: General scheme for N-alkylation.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is extensively used in pharmaceutical synthesis.[7] The reaction proceeds via the initial formation of an imine or enamine intermediate from the condensation of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

cluster_main Reductive Amination Reaction amine This compound intermediate Imine Intermediate amine->intermediate - H₂O carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->intermediate - H₂O product N-Alkyl Product intermediate->product [Reducing Agent] e.g., NaBH(OAc)₃

Caption: General scheme for Reductive Amination.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for reactions involving piperidine-based amines with various electrophiles, analogous to those with this compound.

Reaction TypeElectrophileBase/ReagentSolventTimeTemp (°C)Yield (%)Reference
N-Sulfonylation Methanesulfonyl chlorideTriethylamineDichloromethane30 minRoom Temp93[8]
N-Sulfonylation Benzenesulfonyl chlorideTriethylamineDichloromethane30 minRoom Temp95[8]
N-Sulfonylation Benzylsulfonyl chlorideTriethylamineDichloromethane30 minRoom Temp87[8]
N-Acylation Substituted Carboxylic AcidEDCI, HOBtAcetonitrile12 hRoom Temp43-90[9]
N-Alkylation Alkyl HalideDIPEA (Hünig's base)AcetonitrileN/ARoom Temp~99[6]
Reductive Amination Aldehyde/KetoneNaBH₃CN, AcOHTHF6 hRoom TempN/A[10]

EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine

Experimental Protocols

Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for N-Sulfonylation/N-Acylation with a Sulfonyl/Acyl Chloride

This protocol is adapted from the synthesis of sulfonamide derivatives of trimetazidine.[8]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (20-30 mL).

  • Reagent Addition: Add the corresponding sulfonyl chloride or acyl chloride (1.0 mmol) to the solution.

  • Base Addition: After stirring for 10 minutes, add a suitable base, such as triethylamine (1.2 mmol) or DIPEA (1.5 mmol), dropwise to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to a few hours.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide

This protocol is based on general methods for the direct alkylation of secondary amines, which are applicable to primary amines.[6]

  • Reaction Setup: Combine this compound (1.0 mmol), the alkyl halide (1.1-1.5 mmol), and a non-nucleophilic base such as DIPEA (Hünig's base, 2.0-3.0 mmol) in a suitable solvent like acetonitrile or DMF.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) depending on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the disappearance of the starting amine using TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 3: General Procedure for Reductive Amination

This protocol is a standard procedure for reductive amination.[7][10]

  • Reaction Setup: Dissolve this compound (1.0 mmol) and the aldehyde or ketone (1.0-1.2 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol. Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 6-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography.

General Experimental Workflow

The overall process from starting materials to a purified, characterized final product follows a standardized workflow in synthetic chemistry.

General Synthetic Workflow start_end start_end process process qc qc decision decision A 1. Reagent Preparation (Amine, Electrophile, Solvent, Base) B 2. Reaction Setup (Combine reagents under inert atmosphere) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D Is reaction complete? C->D D->C No (Continue stirring / Heat) E 4. Work-up & Extraction (Quench, Wash, Dry) D->E Yes F 5. Purification (Column Chromatography / Recrystallization) E->F G 6. Characterization (NMR, MS, HRMS) F->G H Pure Final Product G->H

Caption: A typical workflow for synthesis, purification, and analysis.

References

Application Notes and Protocols for the Analysis of 1-(Methylsulfonyl)piperidin-4-amine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative and qualitative analysis of 1-(Methylsulfonyl)piperidin-4-amine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validated methods for this compound in publicly accessible literature, the following protocols are based on established analytical principles for similar chemical structures, such as piperidine derivatives and primary amines.

Introduction to this compound

This compound is a chemical compound containing a piperidine ring, a methylsulfonyl group, and a primary amine.[1] Its molecular structure suggests it may serve as a valuable building block in the synthesis of novel therapeutic agents.[1] Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices during drug discovery and development.

Compound Properties:

  • Molecular Formula: C6H14N2O2S[2]

  • Molecular Weight: 178.25 g/mol [2]

  • Structure: A piperidine ring with a methylsulfonyl group attached to the nitrogen atom and an amine group at the 4-position.

HPLC Analysis of this compound

The analysis of this compound by HPLC can be challenging due to its lack of a strong UV chromophore. Therefore, alternative detection methods or derivatization are often necessary.

Recommended HPLC Method with Charged Aerosol Detection (CAD)

This proposed method is adapted from a validated protocol for a structurally related compound, 4-methanesulfonyl-piperidine, which also lacks a UV chromophore.[3] Charged Aerosol Detection (CAD) is a universal detection method that is independent of the analyte's optical properties.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm particle size (or equivalent).[3]

    • Mobile Phase:

      • A: 0.1% Heptafluorobutyric acid (HFBA) in water.[3]

      • B: Acetonitrile.

    • Gradient: Isocratic elution with 90:10 (v/v) A:B.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 10 µL.

    • CAD Settings: Nitrogen gas pressure at 35 psi.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterRecommended Value
Column Atlantis C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase 90:10 (v/v) 0.1% HFBA in water : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector Charged Aerosol Detector (CAD)
Injection Volume 10 µL
Expected Retention Time To be determined experimentally (likely > 5 min)
HPLC Method with Pre-Column Derivatization and UV Detection

For laboratories without access to a CAD, pre-column derivatization can be employed to attach a UV-active moiety to the primary amine of this compound, enabling detection by a standard UV-Vis detector. A common derivatizing agent for primary amines is 4-toluenesulfonyl chloride.[4]

Experimental Protocol:

  • Derivatization Procedure:

    • To 1 mL of a 1 mg/mL sample solution in acetonitrile, add 1.5 equivalents of 4-toluenesulfonyl chloride and 2 equivalents of a non-nucleophilic base (e.g., triethylamine).

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Inertsil C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).[4]

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in water.[4]

      • B: Acetonitrile.

    • Gradient: 32:68 (v/v) A:B.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: To be determined based on the UV absorbance maximum of the derivative (typically around 254 nm).

    • Injection Volume: 10 µL.

Data Presentation:

ParameterRecommended Value
Derivatizing Agent 4-Toluenesulfonyl Chloride
Column Inertsil C18, 250 x 4.6 mm, 5 µm
Mobile Phase 32:68 (v/v) 0.1% Phosphoric acid in water : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis
Detection Wavelength ~254 nm (to be optimized)
Injection Volume 10 µL

GC-MS Analysis of this compound

Direct analysis of primary amines by GC-MS can sometimes be problematic due to their polarity, which can lead to poor peak shape and interaction with the column. Derivatization is often employed to improve chromatographic performance.

GC-MS Method with Derivatization

Perfluoroacylation is a common derivatization technique for amines prior to GC-MS analysis, as it increases volatility and reduces peak tailing.[5]

Experimental Protocol:

  • Derivatization Procedure:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add an excess of a perfluoroacylating agent (e.g., trifluoroacetic anhydride, TFAA).

    • Heat the mixture at 70°C for 15 minutes.

    • Evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent for injection.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-35-MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Data Presentation:

ParameterRecommended Value
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
Column DB-35-MS, 30 m x 0.25 mm ID x 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250°C
Oven Program 60°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Mode Electron Ionization (EI)
Mass Range m/z 40-500

Visualized Workflows

HPLC_Workflow_CAD cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Prepare Standards p2->p3 p4 Filter (0.45 µm) p3->p4 a1 Inject Sample p4->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 Charged Aerosol Detection a2->a3 a4 Data Acquisition a3->a4

Caption: HPLC-CAD analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Dissolve Sample p2 Add Derivatizing Agent (TFAA) p1->p2 p3 Heat Reaction p2->p3 p4 Dry and Reconstitute p3->p4 a1 Inject Derivatized Sample p4->a1 Derivatized Sample a2 GC Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 a4 Data Analysis a3->a4

Caption: GC-MS analysis workflow with derivatization for this compound.

References

Application Notes and Protocols: The Use of 1-(Methylsulfonyl)piperidin-4-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperidin-4-amine is a key building block in the synthesis of a variety of kinase inhibitors. The presence of the methylsulfonyl group can enhance solubility and provide a valuable interaction point within the kinase active site, while the piperidine scaffold offers a versatile anchor for further chemical modification. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two exemplary kinase inhibitors: Ebvaciclib (PF-06873600), a potent CDK2/4/6 inhibitor, and R547, a CDK1/2/4 inhibitor.

Kinase Inhibitor Profile

The incorporation of the 1-(methylsulfonyl)piperidin-4-yl moiety has led to the development of highly potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Quantitative Data Summary

The following table summarizes the in vitro potency of kinase inhibitors synthesized using this compound.

Compound NameTarget Kinase(s)Potency (Ki/IC50)Assay Type
Ebvaciclib (PF-06873600) CDK2Ki = 0.09 nMBiochemical
CDK4Ki = 0.13 nMBiochemical
CDK6Ki = 0.16 nMBiochemical
R547 CDK1/CycBKi = 0.001 µMBiochemical
CDK2/CycEKi = 0.003 µMBiochemical
CDK4/CycD1Ki = 0.001 µMBiochemical
HCT116 cell growthIC50 = 0.08 µMCellular

Signaling Pathway

The primary targets of the exemplified inhibitors are Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which play a pivotal role in the G1-S phase transition of the cell cycle. The canonical CDK4/6 signaling pathway is depicted below. Inhibition of this pathway by compounds derived from this compound leads to cell cycle arrest and inhibition of tumor proliferation.[1][2][3][4]

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) Ras_MAPK Ras/MAPK Pathway Mitogens->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Mitogens->PI3K_Akt CyclinD Cyclin D Synthesis Ras_MAPK->CyclinD PI3K_Akt->CyclinD CDK4_6_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Retinoblastoma Protein (Rb) CDK4_6_CyclinD->Rb Phosphorylates pRb Phosphorylated Rb (pRb) CDK4_6_CyclinD->pRb p16 p16INK4a (Tumor Suppressor) p16->CDK4_6 Inhibits E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase S-Phase Gene Transcription (Cell Cycle Progression) E2F->S_Phase pRb->E2F Inhibitor CDK4/6 Inhibitor (e.g., Ebvaciclib) Inhibitor->CDK4_6_CyclinD Inhibits

Caption: The CDK4/6-Cyclin D signaling pathway and the mechanism of its inhibition.

Experimental Protocols

The following protocols are adapted from the primary literature and detail the synthesis of key intermediates and final products using this compound.

General Experimental Workflow

The synthesis of kinase inhibitors using this compound typically follows a convergent synthesis strategy.

experimental_workflow start Starting Materials amine This compound start->amine heterocycle Functionalized Heterocycle (e.g., Chloropyrimidine) start->heterocycle coupling Nucleophilic Aromatic Substitution or Buchwald-Hartwig Coupling amine->coupling heterocycle->coupling intermediate Coupled Intermediate coupling->intermediate deprotection Deprotection (if necessary) intermediate->deprotection final_coupling Final Coupling/ Modification intermediate->final_coupling Direct to final coupling deprotection->final_coupling final_product Final Kinase Inhibitor final_coupling->final_product purification Purification (Chromatography, Recrystallization) final_product->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of Ebvaciclib (PF-06873600) Intermediate

This protocol describes the coupling of this compound with a chlorinated pyridopyrimidinone core.

Materials:

  • 2-chloro-6-(difluoromethyl)-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous reaction vessel

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, flash chromatography system)

Procedure:

  • To a solution of 2-chloro-6-(difluoromethyl)-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq) in NMP, add this compound (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Synthesis of R547

This protocol details the synthesis of --INVALID-LINK--methanone (R547).[5]

Materials:

  • (4-Amino-2-chloropyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone

  • This compound hydrochloride

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous reaction vessel

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a mixture of (4-Amino-2-chloropyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone (1.0 eq) and this compound hydrochloride (1.5 eq) in DMSO, add potassium carbonate (3.0 eq).[5]

  • Heat the reaction mixture to 120 °C and stir for 16 hours.[5]

  • Cool the reaction to room temperature and pour it into ice-water.[5]

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.[5]

  • Recrystallize the crude solid from ethanol to yield the pure product R547 as a yellow solid.[5]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly targeting the CDK family. The protocols provided herein, derived from successful drug discovery campaigns, offer a solid foundation for researchers to explore novel chemical space and develop next-generation kinase inhibitors. The favorable physicochemical properties imparted by the methylsulfonylpiperidine moiety make it an attractive component for consideration in modern medicinal chemistry programs.

References

Application Notes and Protocols for the Design of Compound Libraries Using 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperidin-4-amine is a versatile bifunctional building block increasingly utilized in medicinal chemistry for the design and synthesis of focused compound libraries. Its rigid piperidine core, substituted with a polar sulfonyl group and a reactive primary amine, provides a valuable scaffold for generating structurally diverse molecules with potential therapeutic applications. The methylsulfonyl group can act as a hydrogen bond acceptor and improve physicochemical properties, while the primary amine serves as a key handle for a wide range of chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of compound libraries, with a focus on the discovery of novel kinase inhibitors.

Core Applications in Drug Discovery

The this compound scaffold is particularly well-suited for the development of inhibitors targeting various enzyme families, most notably protein kinases. The piperidine ring can orient substituents into specific binding pockets, while the sulfonyl group can engage in key interactions with the protein backbone. The primary amine allows for the introduction of a wide array of functionalities to explore the chemical space around the core scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

A prominent example of a successful drug candidate incorporating this scaffold is Ebvaciclib (PF-06873600) , a potent and selective inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6, which has been investigated in clinical trials for the treatment of various cancers.[1] The design of Ebvaciclib highlights the potential of the this compound core to generate clinically relevant drug candidates.

Design Strategy for a Kinase Inhibitor Library

A common strategy for designing a kinase inhibitor library using this compound involves a convergent synthesis approach where the building block is coupled with a diverse set of core scaffolds, which are in turn functionalized with various substituents. A typical workflow involves:

  • Core Scaffold Synthesis: A heterocyclic core, often a purine, pyrimidine, or pyrazolopyrimidine, is synthesized with a reactive handle (e.g., a halogen) for subsequent coupling.

  • Coupling with the Piperidine Building Block: The this compound is coupled to the core scaffold, typically via a nucleophilic aromatic substitution (SNA_r) reaction.

  • Diversification: The resulting intermediate can be further diversified by reacting other positions on the core scaffold with a library of building blocks (e.g., boronic acids for Suzuki coupling, amines for Buchwald-Hartwig amination).

This strategy allows for the rapid generation of a large number of analogues with diverse functionalities, which can then be screened for their biological activity.

Data Presentation

Table 1: Biological Activity of Ebvaciclib (PF-06873600)
Target KinaseK_i_ (nM)Assay Type
CDK20.09Biochemical Assay[2]
CDK41.2Biochemical Assay
CDK60.16Biochemical Assay[2]
Table 2: Representative Biological Activity of a Virtual Library of V600E-BRAF Inhibitors based on a Related Scaffold
Compound IDR GroupV600E-BRAF IC_50_ (µM)
12e 4-chloro-3-fluorophenyl0.62
12i 3-cyanophenyl0.53
12l 3-pyridyl0.49

Data adapted from a study on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, which share a similar design strategy.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Library of 2-((1-(Methylsulfonyl)piperidin-4-yl)amino)pyrimidine Derivatives

This protocol describes a parallel synthesis approach to generate a library of compounds where this compound is coupled to a dichloropyrimidine core, followed by diversification via a Suzuki coupling.

Workflow Diagram:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Parallel Suzuki Coupling cluster_2 Step 3: Biological Screening A This compound C Intermediate 1 A->C B 2,4-Dichloropyrimidine B->C E Final Library of Compounds C->E D Diverse Boronic Acids (R-B(OH)2) D->E G IC50 Determination E->G F Kinase Panel F->G

Caption: Workflow for the parallel synthesis and screening of a kinase inhibitor library.

Materials:

  • This compound hydrochloride

  • 2,4-Dichloropyrimidine

  • A diverse set of boronic acids

  • Palladium catalyst (e.g., Pd(PPh_3)_4)

  • Base (e.g., K_2_CO_3_, DIPEA)

  • Solvents (e.g., DMF, Dioxane, Water)

  • 96-well reaction block

Procedure:

Step 1: Synthesis of 2-chloro-N-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-amine (Intermediate 1)

  • To a solution of this compound hydrochloride (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na_2_SO_4_, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Parallel Suzuki Coupling for Library Generation

  • In a 96-well reaction block, dispense a solution of Intermediate 1 (1.0 eq) in a mixture of dioxane and water.

  • To each well, add a unique boronic acid (1.2 eq) from a pre-weighed library plate.

  • Add a solution of K_2_CO_3_ (2.0 eq) to each well.

  • Degas the reaction block by bubbling with argon for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh_3)_4, 0.05 eq) to each well.

  • Seal the reaction block and heat at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by LC-MS analysis of a representative well.

  • After completion, cool the reaction block to room temperature.

  • Dilute each well with ethyl acetate and water.

  • Separate the organic layer using a liquid handler or by manual pipetting.

  • Concentrate the organic extracts in a centrifugal evaporator.

  • The resulting library of crude products can be purified by preparative HPLC-MS.

Protocol 2: Solid-Phase Synthesis of a Piperidine-based Amide Library

This protocol describes the synthesis of a library of amides using a solid-phase approach, which simplifies purification and allows for the use of excess reagents to drive reactions to completion.[4]

Workflow Diagram:

cluster_0 Step 1: Resin Functionalization cluster_1 Step 2: Piperidine Coupling cluster_2 Step 3: Diversification and Cleavage A Rink Amide Resin C Resin-bound Amino Acid A->C B Fmoc-protected Amino Acid B->C D Fmoc Deprotection C->D F Resin-bound Piperidine D->F E This compound E->F H Final Amide Library F->H G Diverse Carboxylic Acids (R-COOH) G->H I Cleavage from Resin H->I

Caption: Solid-phase synthesis workflow for a piperidine-based amide library.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Diverse set of carboxylic acids

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Deprotection reagent (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H_2_O)

  • Solid-phase synthesis vessel

Procedure:

Step 1: Resin Preparation and Amino Acid Coupling

  • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and add a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin (2 x 10 min).

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first Fmoc-protected amino acid (3.0 eq) using a suitable coupling agent like HATU (2.9 eq) and a base like DIPEA (6.0 eq) in DMF.

  • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Wash the resin with DMF and DCM.

Step 2: this compound Coupling

  • Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF and DCM.

  • In a separate vial, activate a diverse set of carboxylic acids (3.0 eq) with a coupling agent like DIC (3.0 eq) in DMF.

  • Add the activated carboxylic acid solution to the resin, followed by the addition of this compound (3.0 eq).

  • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Wash the resin with DMF and DCM.

Step 3: Library Diversification (Optional, if another point of diversity is desired)

  • This step can be performed by using a bifunctional amino acid in Step 1, and then deprotecting and reacting the side chain.

Step 4: Cleavage from Resin

  • Wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H_2_O) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether to isolate the product.

  • The final compounds can be purified by preparative HPLC-MS.

Signaling Pathway

CDK-Mediated Cell Cycle Progression

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. In the G1 phase, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for the S phase, including Cyclin E. The CDK2-Cyclin E complex then further phosphorylates Rb, leading to a positive feedback loop and commitment to cell division. Inhibition of CDK2, CDK4, and CDK6 by compounds derived from this compound, such as Ebvaciclib, blocks this pathway, leading to G1 cell cycle arrest and inhibition of tumor cell proliferation.[5]

cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase CDK46 CDK4/6-Cyclin D Rb_E2F Rb-E2F Complex CDK46->Rb_E2F Phosphorylation pRb p-Rb Rb_E2F->pRb E2F E2F Rb_E2F->E2F Release CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene Transcription CyclinE Cyclin E CyclinE_Gene->CyclinE CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb_E2F DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication Activation Inhibitor This compound -based Inhibitor (e.g., Ebvaciclib) Inhibitor->CDK46 Inhibitor->CDK2

Caption: Simplified signaling pathway of CDK-mediated cell cycle progression and the point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the construction of diverse compound libraries aimed at identifying novel therapeutic agents. Its successful application in the development of the clinical candidate Ebvaciclib underscores its potential in drug discovery. The protocols and strategies outlined in this document provide a framework for researchers to design and synthesize their own libraries based on this promising scaffold, with a particular focus on the discovery of novel kinase inhibitors. The combination of solution-phase parallel synthesis and solid-phase techniques offers flexibility and efficiency in generating large numbers of compounds for biological screening.

References

Application Note and Protocol: Scale-Up Synthesis of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 1-(Methylsulfonyl)piperidin-4-amine hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The described protocol follows a robust two-step synthetic route designed for scalability, starting from commercially available tert-butyl 4-aminopiperidine-1-carboxylate. This process involves the sulfonylation of the piperidine nitrogen followed by deprotection of the 4-amino group and subsequent formation of the hydrochloride salt. This application note includes comprehensive experimental procedures, tabulated quantitative data for key reaction parameters, and safety and handling guidelines pertinent to the synthesis.

Introduction

Piperidine derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The incorporation of a methylsulfonyl group can significantly modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. This compound hydrochloride serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The development of a scalable and efficient synthesis is crucial for ensuring a reliable supply of this intermediate for research and drug development programs.

The synthetic strategy outlined herein is designed for ease of operation on a larger scale, employing common reagents and purification techniques to afford the target compound in high yield and purity.

Overall Synthesis Pathway

The scale-up synthesis of this compound hydrochloride is accomplished through a two-step process starting from tert-butyl 4-aminopiperidine-1-carboxylate. The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, which allows for selective sulfonylation of the primary amine. However, for a more direct and scalable approach, this protocol starts with the commercially available N-Boc protected 4-aminopiperidine. The synthesis proceeds with the sulfonylation of the piperidine nitrogen using methanesulfonyl chloride, followed by the deprotection of the Boc group under acidic conditions to yield the final hydrochloride salt.

Synthesis_Pathway tert-butyl_4-aminopiperidine-1-carboxylate tert-butyl 4-aminopiperidine-1-carboxylate Intermediate tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate tert-butyl_4-aminopiperidine-1-carboxylate->Intermediate Methanesulfonyl chloride, Triethylamine, DCM Final_Product This compound hydrochloride Intermediate->Final_Product HCl in Dioxane

Caption: Overall synthetic route for this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate

This step involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
tert-butyl 4-aminopiperidine-1-carboxylate87120-72-7200.281.0
Methanesulfonyl chloride124-63-0114.551.1
Triethylamine121-44-8101.191.5
Dichloromethane (DCM)75-09-284.93-
1 M Hydrochloric acid (HCl)7647-01-036.46-
Saturated sodium bicarbonate solution144-55-884.01-
Brine---
Anhydrous sodium sulfate7757-82-6142.04-

Procedure:

  • To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 10 volumes), triethylamine (1.5 eq.) is added at room temperature.

  • The resulting mixture is cooled to 0-5 °C in an ice bath.

  • Methanesulfonyl chloride (1.1 eq.) is added dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is quenched by the addition of water (5 volumes).

  • The organic layer is separated and washed sequentially with 1 M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate as a white solid.

Quantitative Data for Step 1:

ParameterValue
Scale100 g
Yield85 - 95%
Purity (by HPLC)>98%
Reaction Time12 - 16 hours
Temperature0 - 25 °C
Step 2: Synthesis of this compound hydrochloride

This step involves the removal of the Boc protecting group under acidic conditions to yield the desired product as a hydrochloride salt.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate-278.371.0
4 M HCl in 1,4-Dioxane7647-01-036.465.0
Diethyl ether60-29-774.12-

Procedure:

  • To a stirred solution of tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate (1.0 eq.) in 1,4-dioxane (5 volumes) at 0-5 °C, a solution of 4 M HCl in 1,4-dioxane (5.0 eq.) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction progress is monitored by TLC or HPLC until the starting material is completely consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The resulting solid is triturated with diethyl ether, and the precipitate is collected by filtration.

  • The solid is washed with diethyl ether and dried under vacuum to afford this compound hydrochloride as a white to off-white solid.

Quantitative Data for Step 2:

ParameterValue
Scale80 g
Yield90 - 98%
Purity (by HPLC)>99%
Reaction Time4 - 6 hours
Temperature0 - 25 °C

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Deprotection and Salt Formation Start1 Dissolve starting material and base in DCM Cooling1 Cool to 0-5 °C Start1->Cooling1 Addition1 Add Methanesulfonyl chloride Cooling1->Addition1 Reaction1 Stir at room temperature Addition1->Reaction1 Workup1 Aqueous workup Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Product1 Intermediate Product Purification1->Product1 Start2 Dissolve intermediate in Dioxane Product1->Start2 Cooling2 Cool to 0-5 °C Start2->Cooling2 Addition2 Add HCl in Dioxane Cooling2->Addition2 Reaction2 Stir at room temperature Addition2->Reaction2 Isolation Concentration and Trituration Reaction2->Isolation Final_Product_Node Final Product Isolation->Final_Product_Node

Caption: Detailed workflow for the two-step synthesis.

Safety and Handling

General Precautions:

  • This synthesis should be carried out in a well-ventilated fume hood by trained personnel.[4]

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[4]

Reagent-Specific Hazards:

  • Methanesulfonyl chloride: Corrosive and a lachrymator. Handle with extreme care.

  • Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer.

  • Hydrochloric acid (HCl) in Dioxane: Corrosive and can cause severe burns. Dioxane is a suspected carcinogen.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations. Do not flush into surface water or sanitary sewer systems.[5]

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound hydrochloride. The use of a Boc-protected starting material ensures high selectivity and simplifies the purification process. The quantitative data and detailed procedures should enable researchers and drug development professionals to successfully implement this synthesis on a larger scale.

References

Application Notes and Protocols for 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling and storage of 1-(Methylsulfonyl)piperidin-4-amine in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle it with the utmost care, treating it as a potentially hazardous substance. The following protocols are based on safety data for structurally similar compounds and general laboratory safety practices.

General Information
  • Chemical Name: this compound

  • CAS Number: 402927-97-3

  • Molecular Formula: C₆H₁₄N₂O₂S

  • Molecular Weight: 178.25 g/mol

Safety Precautions and Personal Protective Equipment (PPE)

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] A safety shower and eye wash station should be readily accessible.

Recommended Personal Protective Equipment (PPE):

Equipment Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.
Body Protection A laboratory coat or an impervious gown.
Respiratory Protection A NIOSH-approved respirator is recommended, especially if handling the compound outside of a fume hood or if there is a risk of generating dust or aerosols.
Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

Parameter Recommendation
Temperature Store at 2-8°C.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Location Store in a dry, cool, and well-ventilated area away from incompatible substances and sources of ignition.[2]
Incompatible Materials Strong oxidizing agents, strong acids.
Handling Procedures

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE during inspection.

  • Verify that the product name and CAS number on the label match the order information.

General Handling:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Open the container in a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in the laboratory.

Weighing:

  • Perform weighing operations within a chemical fume hood or a balance enclosure to minimize exposure.

  • Use a dedicated set of spatulas and weighing boats.

  • Clean the balance and surrounding area immediately after use.

First Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with this information.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill and Disposal Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in Section 2.

  • For small spills of solid material, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visual Protocols

Standard Operating Procedure for Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Equilibrate container to room temperature B->C D Carefully open container C->D E Weigh or dispense the required amount D->E F Securely close container E->F H Clean work area and equipment E->H G Store at 2-8°C under inert atmosphere F->G I Properly dispose of waste H->I J Remove PPE and wash hands I->J

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

cluster_routes Exposure Route cluster_actions Immediate Actions Start Exposure Incident Inhalation Inhalation? Start->Inhalation Skin Skin Contact? Inhalation->Skin No Action_Inhalation Move to fresh air Inhalation->Action_Inhalation Yes Eye Eye Contact? Skin->Eye No Action_Skin Flush with water for 15 min Skin->Action_Skin Yes Ingestion Ingestion? Eye->Ingestion No Action_Eye Flush with water for 15 min Eye->Action_Eye Yes Action_Ingestion Rinse mouth, do NOT induce vomiting Ingestion->Action_Ingestion Yes End Seek Immediate Medical Attention Action_Inhalation->End Action_Skin->End Action_Eye->End Action_Ingestion->End

Caption: Decision tree for first aid response to exposure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Methylsulfonyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents (e.g., methanesulfonyl chloride hydrolyzed by moisture).- Incorrect base or insufficient amount of base.- Low reaction temperature.- Steric hindrance if using a bulky protecting group on the 4-amino group.- Use fresh, anhydrous reagents and solvents.- Screen different bases (e.g., triethylamine, diisopropylethylamine, pyridine). Ensure at least one equivalent of base is used, or two if starting with the hydrochloride salt of 4-aminopiperidine.- Optimize the reaction temperature. While starting at 0°C is common to control the initial exothermic reaction, allowing the reaction to proceed to room temperature or gentle heating may be necessary.- If using a protected starting material, consider a smaller protecting group or a two-step approach of N-mesylation followed by deprotection.
Formation of Multiple Products (Poor Selectivity) - Di-mesylation: The primary amine at the 4-position reacts twice with methanesulfonyl chloride.- Reaction at the piperidine nitrogen: If the piperidine nitrogen is unprotected, it can also react.- Side reactions of the solvent: Some solvents may participate in side reactions.- To avoid di-mesylation: Use a protecting group strategy. Protect the 4-amino group (e.g., with a Boc group), perform the N-mesylation on the piperidine nitrogen, and then deprotect the 4-amino group. Alternatively, carefully control the stoichiometry of methanesulfonyl chloride (use close to 1 equivalent).- To ensure reaction at the piperidine nitrogen: Start with 4-aminopiperidine where the primary amine is already protected.- Use inert aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Difficult Purification - Similar polarity of starting material and product: 4-Aminopiperidine and this compound can have similar polarities, making chromatographic separation challenging.- Presence of triethylammonium chloride byproduct: This salt can sometimes co-precipitate with the product or complicate extraction.- Oily product instead of a solid: The product may not crystallize easily.- For similar polarity: If the product and starting material are difficult to separate, consider derivatizing the unreacted starting material to change its polarity. For example, reacting the crude product with an aldehyde to form a Schiff base with the remaining primary amine, which can then be more easily separated. An acidic wash can help remove unreacted basic starting material.- To remove salt byproduct: Perform an aqueous workup. Wash the organic layer with water or a mild brine solution to remove the salt.- For oily products: Try to form a salt (e.g., hydrochloride salt) of the product, which is often more crystalline. Trituration with a non-polar solvent like diethyl ether or hexane can sometimes induce crystallization.[1]
Incomplete Reaction - Insufficient reaction time or temperature.- Steric hindrance.- Poor solubility of starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or adding more of the limiting reagent.- If steric hindrance is an issue, a less hindered base or a more reactive sulfonylating agent might be necessary, though methanesulfonyl chloride is already quite reactive.- Ensure your starting materials are fully dissolved. You may need to use a co-solvent or a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most straightforward approach is the direct N-sulfonylation of 4-aminopiperidine with methanesulfonyl chloride in the presence of a base. However, for better selectivity and yield, a protecting group strategy is often preferred. This involves protecting the 4-amino group, followed by N-mesylation of the piperidine nitrogen, and subsequent deprotection.

Q2: Which base is best for the N-mesylation of 4-aminopiperidine?

A2: Triethylamine (TEA) is a commonly used base for this type of reaction.[2] Other tertiary amine bases like diisopropylethylamine (DIPEA) or pyridine can also be effective. The choice of base can influence the reaction rate and selectivity. It is recommended to perform small-scale trials to determine the optimal base for your specific conditions. A review of sulfonamide synthesis suggests that pyridine and triethylamine are commonly used with good to excellent yields reported.[3]

Q3: How can I avoid the formation of the di-mesylated byproduct at the 4-amino position?

A3: The formation of N,N-bis(methylsulfonyl)amine at the 4-position is a common side reaction. To avoid this, a protecting group strategy is highly recommended.[4][5] By protecting the 4-amino group with a suitable protecting group like tert-butoxycarbonyl (Boc), the piperidine nitrogen can be selectively mesylated. The Boc group can then be removed under acidic conditions to yield the desired product.

Q4: Can I use 4-aminopiperidine dihydrochloride directly for this synthesis?

A4: Yes, but you will need to use at least two equivalents of base. One equivalent will neutralize the first hydrochloride salt, the second will neutralize the second hydrochloride salt, and an additional equivalent is needed to scavenge the HCl generated during the sulfonylation reaction.

Q5: What are the typical reaction conditions for the N-mesylation step?

A5: A common procedure involves dissolving the 4-aminopiperidine derivative in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0°C, and then the base (e.g., triethylamine) is added, followed by the slow addition of methanesulfonyl chloride. The reaction is often stirred at 0°C for a short period and then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC. A similar procedure for the N-sulfonylation of a piperazine derivative reports a reaction time of 30 minutes at room temperature.[2]

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system would be a mixture of a polar solvent like methanol or ethyl acetate and a non-polar solvent like dichloromethane or hexane. The starting material (4-aminopiperidine) and the product will have different Rf values. Staining with ninhydrin can be useful for visualizing the primary amine of the starting material, which should be consumed as the reaction progresses.

Q7: What is a standard work-up and purification procedure?

A7: After the reaction is complete, the reaction mixture is typically washed with water or a saturated aqueous solution of sodium bicarbonate to remove the hydrochloride salt of the base and any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization.[2]

Experimental Protocols

Protocol 1: Direct N-Mesylation of 4-Aminopiperidine

This protocol describes the direct reaction of 4-aminopiperidine with methanesulfonyl chloride. Note that this method may lead to the formation of byproducts.

Materials:

  • 4-Aminopiperidine

  • Methanesulfonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1-1.2 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.0-1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Mesylation using a Boc-Protected Intermediate (Recommended for Higher Yield and Purity)

This two-step protocol involves the protection of the 4-amino group, followed by N-mesylation and deprotection.

Step 1: Synthesis of tert-butyl (piperidin-4-yl)carbamate

  • This intermediate can be synthesized from 4-aminopiperidine and di-tert-butyl dicarbonate (Boc₂O).

Step 2: N-Mesylation of tert-butyl (piperidin-4-yl)carbamate Materials:

  • tert-butyl (piperidin-4-yl)carbamate

  • Methanesulfonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow the procedure in Protocol 1, using tert-butyl (piperidin-4-yl)carbamate as the starting material.

  • After purification, you will obtain tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate.

Step 3: Deprotection of the Boc Group Materials:

  • tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-3 hours, or until TLC analysis shows complete deprotection.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting product will be the corresponding salt (trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.

Data Presentation

The choice of base and solvent can significantly impact the yield of the N-sulfonylation reaction. The following table summarizes typical yields observed in the sulfonylation of amines under various conditions, which can serve as a guide for optimizing the synthesis of this compound.

Amine Substrate Sulfonyl Chloride Base Solvent Yield (%) Reference
AnilineBenzenesulfonyl chloridePyridine-100[3]
p-ToluidineTosyl chloridePyridine-100[3]
Primary Aryl AminesAryl sulfonyl chloridePolymer supported pyridineDichloromethane92[3]
Primary AminesSulfonyl chlorideTriethylamineTHF86[3]
TrimetazidineMethanesulfonyl chlorideTriethylamineDichloromethane93[2]

Visualizations

General Workflow for the Synthesis of this compound

G General Synthesis Workflow cluster_0 Direct Mesylation cluster_1 Protecting Group Strategy A 4-Aminopiperidine B This compound A->B MsCl, Base C 4-Aminopiperidine D N-Boc-4-aminopiperidine C->D Boc₂O E N-Boc-1-(methylsulfonyl)- piperidin-4-amine D->E MsCl, Base F This compound E->F Acid (e.g., TFA)

Caption: Two common synthetic routes for this compound.

Troubleshooting Logic Flowchart

G Troubleshooting Flowchart Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Anhydrous conditions?) Start->CheckReagents PurificationIssue Purification Issues? Start->PurificationIssue Product is formed but impure CheckReagents->Start Reagents Bad OptimizeBase Optimize Base (Type and Amount) CheckReagents->OptimizeBase Reagents OK OptimizeTemp Optimize Temperature and Reaction Time OptimizeBase->OptimizeTemp No Improvement Success Improved Yield OptimizeBase->Success Improvement ConsiderPG Consider Protecting Group Strategy OptimizeTemp->ConsiderPG No Improvement OptimizeTemp->Success Improvement ConsiderPG->Success SaltFormation Attempt Salt Formation or Recrystallization PurificationIssue->SaltFormation Yes PurificationIssue->Success No SaltFormation->Success

Caption: A logical flowchart to troubleshoot common synthesis issues.

References

Technical Support Center: Purification of 1-(Methylsulfonyl)piperidin-4-amine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 1-(Methylsulfonyl)piperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using silica gel chromatography?

A1: The primary challenge is the basic nature of the secondary amine in this compound. This basicity leads to strong interactions with the acidic silanol groups on the surface of silica gel. These interactions can cause several issues, including:

  • Peak Tailing: The compound elutes slowly and asymmetrically from the column, resulting in broad peaks with a "tail."

  • Poor Resolution: Tailing peaks can overlap with impurities, making separation difficult.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it cannot be fully eluted, leading to low recovery.

Q2: What are the most likely impurities I might encounter during the purification of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as piperidin-4-amine if the sulfonylation reaction is incomplete.

  • Di-sulfonated byproducts: Although less likely with a secondary amine, over-sulfonylation is a possibility.

  • Hydrolysis Products: If the reaction is not performed under anhydrous conditions, methylsulfonyl chloride can hydrolyze.[1]

  • Solvent-related impurities: Residual solvents from the reaction or workup.

Q3: Are there alternative purification methods to silica gel chromatography?

A3: Yes, other purification techniques can be effective:

  • Crystallization: This is a cost-effective and scalable method. Ethanol-based crystallization has been reported to yield purities of 95-98%.[1]

  • Reverse-Phase Chromatography: Using a C18 stationary phase with a mobile phase like acetonitrile and water is a viable option, particularly for HPLC.[1]

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the mobile phase and can offer efficient separation of sulfonamides.[1]

  • Ion-Exchange Chromatography: Can be used to separate the basic amine from neutral or acidic impurities.

Troubleshooting Guide

Problem Potential Cause Solution
Severe Peak Tailing on Silica Gel Strong interaction between the basic amine and acidic silanol groups on the silica.1. Add a Basic Modifier: Incorporate a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (0.1-1%) into your mobile phase. This will "cap" the acidic silanol sites and reduce tailing. 2. Use a Different Stationary Phase: Consider using an amine-functionalized silica column or a less acidic stationary phase like alumina. 3. Switch to Reverse-Phase: Employ a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA).
Poor Separation from a Close-Eluting Impurity Insufficient selectivity of the chromatographic system.1. Optimize Mobile Phase: Systematically vary the solvent polarity. For normal phase, try different solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes with a base). For reverse phase, adjust the gradient slope. 2. Change Stationary Phase: If optimizing the mobile phase is insufficient, switch to a different type of column (e.g., from silica to a cyano or diol-bonded phase, or a different reverse-phase chemistry like phenyl-hexyl).
Low Recovery of the Compound Irreversible adsorption onto the silica gel column.1. Use a Basic Modifier: As with tailing, adding a base to the mobile phase can prevent strong binding and improve recovery. 2. Pre-treat the Silica: Flush the column with the mobile phase containing the basic modifier before loading your sample. 3. Avoid Overloading: Overloading the column can exacerbate adsorption issues.
Compound Appears to be Degrading on the Column The acidic nature of the silica gel may be causing the decomposition of the target compound.1. Use a Deactivated Stationary Phase: Employ end-capped silica or a less acidic support. 2. Minimize Contact Time: Use a faster flow rate and a shorter column if possible. 3. Switch to a Non-acidic Technique: Consider using neutral alumina or reverse-phase chromatography.

Experimental Protocols

Protocol 1: Preparative Flash Chromatography on Silica Gel

This protocol is a general guideline and should be optimized for your specific crude material.

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a polar and a non-polar solvent, with a small amount of a basic modifier. Examples include:

      • 95:5 Dichloromethane/Methanol + 0.5% Triethylamine

      • 80:20 Ethyl Acetate/Hexanes + 0.5% Ammonium Hydroxide

    • Visualize the spots using a UV lamp (if applicable) and/or a staining agent (e.g., ninhydrin for the amine).

    • The ideal solvent system will give your product an Rf value between 0.2 and 0.4.

  • Column Preparation:

    • Choose a column size appropriate for the amount of crude material you need to purify.

    • Prepare a slurry of silica gel in the chosen mobile phase (including the basic modifier).

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Analytical HPLC Method

This method is suitable for checking the purity of fractions or the final product.

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 220 nm (as the sulfonamide group has some UV absorbance).[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve a small amount of the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Summary

Table 1: TLC Data for a Structurally Similar Compound

CompoundMobile PhaseRf Value
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazineDichloromethane:Methanol (1:0.02 v/v)0.4

Note: This data is for a structurally related compound and should be used as a starting point for method development for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Product tlc TLC Analysis crude->tlc Optimize Solvent loading Sample Loading crude->loading column_prep Column Packing & Equilibration tlc->column_prep Select Mobile Phase column_prep->loading elution Elution & Fraction Collection loading->elution purity_check Purity Check (TLC/HPLC) elution->purity_check solvent_removal Solvent Removal purity_check->solvent_removal Pool Pure Fractions pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Chromatography Issue? peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No add_base Add Basic Modifier (e.g., TEA) peak_tailing->add_base Yes low_recovery Low Recovery? poor_resolution->low_recovery No change_solvent Optimize Mobile Phase (Polarity/Composition) poor_resolution->change_solvent Yes low_recovery->add_base Yes check_loading Reduce Sample Load low_recovery->check_loading Also consider end Problem Solved add_base->end change_stationary_phase Change Stationary Phase (e.g., Amine-functionalized, RP-C18) change_solvent->change_stationary_phase If still unresolved change_stationary_phase->end check_loading->end

Caption: Troubleshooting logic for common chromatography issues with basic amines.

References

Overcoming solubility issues with 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of 1-(Methylsulfonyl)piperidin-4-amine and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the different forms of this compound and how does that affect solubility?

A1: this compound is commonly available in two forms: the free base (CAS 402927-97-3) and the hydrochloride (HCl) salt (CAS 651057-01-1).[1][2] The HCl salt is significantly more soluble in aqueous solutions.[1] The free base contains a basic piperidine amine group, which is readily protonated at acidic pH. This protonation results in a charged species (an ammonium salt) that is more polar and, therefore, more soluble in polar solvents like water. The HCl salt is already in this protonated, more soluble form.[1][3]

Q2: Why is the free base form of this compound poorly soluble in neutral aqueous buffers like PBS?

A2: The free base has low solubility in neutral water or phosphate-buffered saline (PBS, pH 7.4) because the piperidine nitrogen is largely uncharged at this pH.[4] The combination of the nonpolar ring structure and the strong crystal lattice energy, contributed in part by the methylsulfonyl group, limits its ability to be solvated by water molecules. For similar piperidine derivatives, solubility in neutral PBS can be extremely low (<0.0001 mg/mL).[4]

Q3: I observe precipitation when diluting my DMSO stock solution into an aqueous assay buffer. What is happening and how can I fix it?

A3: This is a common phenomenon known as "antisolvent precipitation." The compound is soluble in the 100% DMSO stock, but when this is diluted into a buffer where the compound has low solubility, it crashes out of solution. Here are several strategies to prevent this:[4]

  • Lower the Final Concentration: Ensure the final concentration in your assay is well below the compound's solubility limit in the final buffer composition.

  • Reduce DMSO Percentage: Use a lower concentration stock solution to minimize the percentage of DMSO in the final assay volume. High percentages of organic solvents can negatively impact biological assays.

  • Use the HCl Salt: If possible, start with the hydrochloride salt of the compound, which has much higher intrinsic aqueous solubility.[1]

  • Acidify the Aqueous Buffer: If your experiment can tolerate a lower pH, using a buffer with a pH of 5 or lower will keep the compound protonated and soluble.

  • Incorporate Solubilizing Excipients: Advanced formulations can include agents like cyclodextrins to form inclusion complexes and enhance apparent solubility.[4][5][6]

Q4: What are the best practices for preparing and storing stock solutions?

A4: For the free base, prepare a high-concentration stock solution in an organic solvent like DMSO. Store this stock at room temperature or -20°C, depending on the compound's stability (always refer to the supplier's recommendation). Storing DMSO stocks at room temperature can sometimes prevent precipitation that may occur upon freezing and re-thawing.[4] For the HCl salt, you can prepare stock solutions directly in water or an acidic buffer. It is always recommended to prepare fresh solutions for experiments to ensure consistency.[4]

Troubleshooting Guides & Experimental Protocols

Solubility Data Summary

While specific quantitative data for the free base is not widely published, a qualitative summary based on its chemical properties and data for its HCl salt provides a useful guide.

Solvent SystemCompound FormExpected SolubilityRationale / Notes
Water (pH ~7.0) Free BaseVery Low to InsolubleThe amine is not protonated, leading to poor solvation.[4]
HCl SaltSolubleThe compound is already in its protonated, charged salt form.[1]
PBS (pH 7.4) Free BaseVery Low to InsolubleSimilar to neutral water, the compound is largely uncharged.[4]
HCl SaltSolubleThe salt form remains soluble at this physiological pH.
Aqueous Acid (pH < 5.0) Free BaseSolubleThe acidic environment protonates the piperidine nitrogen, forming a soluble salt in situ.[4]
HCl SaltSolubleThe compound remains in its soluble, protonated form.
DMSO Free Base / HCl SaltSolubleA common, strong organic solvent suitable for high-concentration stock solutions.
Ethanol Free Base / HCl SaltModerately SolubleOften used as a co-solvent. Crystallization from ethanol is a reported purification method, implying solubility is temperature-dependent.[2]
Experimental Protocol 1: Preparing a Stock Solution of the Free Base

Objective: To prepare a standard 10 mM stock solution of this compound (MW: 178.25 g/mol ) in DMSO.

Materials:

  • This compound (free base)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask or appropriate vial

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh Compound: Accurately weigh 1.78 mg of the compound.

  • Add Solvent: Add the weighed solid to a clean vial. Using a calibrated pipette, add approximately 900 µL of anhydrous DMSO.

  • Dissolve: Vortex the mixture vigorously. If solid remains, sonicate the vial in a water bath for 5-10 minutes until all solid is completely dissolved.

  • Adjust to Final Volume: Once fully dissolved, add DMSO to bring the final volume to exactly 1.0 mL.

  • Storage: Cap the vial tightly, label clearly, and store under appropriate conditions (e.g., room temperature or -20°C, protected from light and moisture).

Experimental Protocol 2: Improving Aqueous Solubility via pH Adjustment

Objective: To prepare a 1 mg/mL aqueous solution of the free base by forming the salt in situ.

Materials:

  • This compound (free base)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • pH meter or pH strips

  • Stir plate and stir bar

Methodology:

  • Prepare Suspension: Add 10 mg of the compound to a vial containing 9.5 mL of deionized water. The compound will likely not dissolve and will form a suspension.

  • Acidify: While stirring, add 1 M HCl dropwise to the suspension.

  • Monitor pH and Dissolution: Monitor the pH of the solution. As the pH drops, the compound will begin to dissolve as the amine group becomes protonated.

  • Complete Dissolution: Continue adding HCl until all of the solid has dissolved. The final pH will likely be in the range of 2-4.

  • Adjust Final Volume: Add deionized water to bring the final volume to 10.0 mL.

  • Verification: Confirm the final pH. This solution now contains the hydrochloride salt of the compound and can be further diluted in compatible acidic or neutral buffers.

Visual Troubleshooting and Process Workflows

The following diagrams illustrate key decision-making processes and chemical principles for working with this compound.

G start Start: Need to prepare This compound in solution q_form Which form of the compound do you have? start->q_form free_base Free Base q_form->free_base Free Base hcl_salt HCl Salt q_form->hcl_salt HCl Salt q_solvent What is the desired final solvent? free_base->q_solvent aqueous Aqueous Buffer free_base->aqueous hcl_salt->q_solvent hcl_salt->aqueous organic Organic (e.g., DMSO) q_solvent->organic Organic q_solvent->aqueous Aqueous protocol1 Follow Protocol 1: Dissolve directly in DMSO to make a stock solution. organic->protocol1 protocol_hcl_aq Dissolve directly in aqueous buffer. Compound should be soluble. aqueous->protocol_hcl_aq q_aq_precip Does the compound dissolve in the aqueous buffer? aqueous->q_aq_precip end Solution Prepared protocol1->end protocol_hcl_aq->end soluble Yes: Soluble q_aq_precip->soluble Yes insoluble No: Insoluble / Precipitates q_aq_precip->insoluble No soluble->end protocol2 Follow Protocol 2: Use pH adjustment (add acid) to increase solubility. insoluble->protocol2 protocol2->end

Caption: Troubleshooting workflow for dissolving this compound.

Caption: Chemical equilibrium explaining the pH-dependent solubility of the compound.

References

Technical Support Center: Synthesis of 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Methylsulfonyl)piperidin-4-amine. Our aim is to help you navigate common challenges, optimize your reaction conditions, and ensure the highest possible yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the reaction of piperidin-4-amine with methanesulfonyl chloride in the presence of a suitable base.[1] This reaction involves the nucleophilic attack of the secondary amine on the piperidine ring onto the electrophilic sulfur atom of the methanesulfonyl chloride.

Q2: What are the most common side reactions to be aware of during this synthesis?

The two most prevalent side reactions are:

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis in the presence of water. This reaction produces methanesulfonic acid and hydrochloric acid, which can consume the starting material and introduce acidic impurities into the reaction mixture.

  • Di-sulfonylation of Piperidin-4-amine: Since piperidin-4-amine contains both a primary and a secondary amine, there is a possibility of di-sulfonylation, where both the piperidine nitrogen and the 4-amino group react with methanesulfonyl chloride. This results in the formation of an undesired bis-sulfonated impurity.

Q3: How can I minimize the hydrolysis of methanesulfonyl chloride?

To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the reaction. This can be achieved by:

  • Using anhydrous solvents.

  • Thoroughly drying all glassware before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the best way to avoid the di-sulfonylation of piperidin-4-amine?

Controlling the stoichiometry of the reactants is key to preventing di-sulfonylation. A slight excess of piperidin-4-amine relative to methanesulfonyl chloride is generally recommended. Additionally, the slow, dropwise addition of methanesulfonyl chloride to the solution of piperidin-4-amine can help to favor the mono-sulfonylation reaction at the more nucleophilic secondary amine of the piperidine ring. The choice of base can also influence the selectivity of the reaction.

Q5: What are the recommended purification methods for this compound?

The primary methods for purifying the final product are:

  • Crystallization: This is often the most effective method for removing bulk impurities.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities, such as the di-sulfonated byproduct.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of Methanesulfonyl Chloride: Presence of water in the reaction. 2. Incorrect Stoichiometry: Insufficient methanesulfonyl chloride. 3. Inactive Reagents: Degradation of piperidin-4-amine or methanesulfonyl chloride. 4. Inappropriate Base: The base used may not be strong enough to neutralize the HCl generated.1. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. 2. Carefully check the molar ratios of your reactants. 3. Use fresh, high-purity starting materials. 4. Consider using a stronger, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).
Presence of a Significant Amount of Di-sulfonated Impurity 1. Excess Methanesulfonyl Chloride: Using a molar ratio of methanesulfonyl chloride to piperidin-4-amine that is too high. 2. Rapid Addition of Methanesulfonyl Chloride: Fast addition can lead to localized high concentrations, promoting di-sulfonylation. 3. Inappropriate Base: The choice of base can affect the relative nucleophilicity of the two amine groups.1. Use a stoichiometric amount or a slight excess of piperidin-4-amine. 2. Add the methanesulfonyl chloride solution dropwise to the reaction mixture over an extended period. 3. Screen different non-nucleophilic bases to optimize for mono-sulfonylation.
Difficult Purification 1. Similar Polarity of Product and Impurities: The di-sulfonated byproduct may have a similar polarity to the desired product, making separation by chromatography challenging. 2. Presence of Acidic Impurities: Hydrolysis of methanesulfonyl chloride can lead to acidic byproducts that complicate work-up.1. Optimize your chromatographic conditions (e.g., solvent system, gradient) for better separation. Consider using a different stationary phase if necessary. 2. Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities before purification.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent may not be suitable for crystallization.1. First, attempt to purify the product further using column chromatography. 2. Experiment with different solvent systems for crystallization. A combination of a good solvent and a poor solvent (anti-solvent) often works well.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution (Hypothetical Data)
Molar Ratio (Piperidin-4-amine : MsCl)Yield of this compound (%)Yield of Di-sulfonated Impurity (%)
1 : 1.26525
1 : 1.08010
1.1 : 1.0885
1.2 : 1.090<2

Note: This data is illustrative and serves to demonstrate the expected trend. Actual results may vary based on specific reaction conditions.

Table 2: Comparison of Bases for the Synthesis (Hypothetical Data)
BaseReaction Time (h)Yield (%)Purity by HPLC (%)
Pyridine127592
Triethylamine (TEA)88595
Diisopropylethylamine (DIPEA)88897

Note: This data is illustrative. The choice of base can also depend on the scale of the reaction and the work-up procedure.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • Piperidin-4-amine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask dried under vacuum or in an oven, dissolve piperidin-4-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (0.9 eq) in the same anhydrous solvent to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Piperidin-4-amine Piperidin-4-amine Reaction_Mixture Reaction_Mixture Piperidin-4-amine->Reaction_Mixture Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction_Mixture Base Base Base->Reaction_Mixture Desired_Product This compound Reaction_Mixture->Desired_Product Mono-sulfonylation

Caption: Main synthetic route to this compound.

Side Reaction: Di-sulfonylation

Side_Reaction_Disulfonylation Piperidin-4-amine Piperidin-4-amine Disulfonated_Impurity Di-sulfonated Impurity Piperidin-4-amine->Disulfonated_Impurity Di-sulfonylation Excess_MsCl Excess Methanesulfonyl chloride Excess_MsCl->Disulfonated_Impurity

Caption: Formation of the di-sulfonated impurity from excess methanesulfonyl chloride.

Side Reaction: Hydrolysis

Side_Reaction_Hydrolysis Methanesulfonyl_chloride Methanesulfonyl chloride Hydrolysis_Products Methanesulfonic acid + HCl Methanesulfonyl_chloride->Hydrolysis_Products Hydrolysis Water Water Water->Hydrolysis_Products

Caption: Hydrolysis of methanesulfonyl chloride in the presence of water.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Verify Reaction Conditions: - Anhydrous? - Stoichiometry? - Base? start->check_conditions check_reagents Check Reagent Quality: - Fresh MsCl? - Pure Amine? start->check_reagents analyze_impurities Analyze Crude Mixture (TLC, LC-MS, NMR) check_conditions->analyze_impurities check_reagents->analyze_impurities hydrolysis_suspected Hydrolysis Likely analyze_impurities->hydrolysis_suspected Acidic pH, polar spots disulfonylation_suspected Di-sulfonylation Likely analyze_impurities->disulfonylation_suspected Higher MW peak, less polar spot optimize_purification Optimize Purification (Chromatography) analyze_impurities->optimize_purification Multiple spots improve_drying Improve Drying Technique hydrolysis_suspected->improve_drying adjust_stoichiometry Adjust Stoichiometry (More Amine) disulfonylation_suspected->adjust_stoichiometry slow_addition Slow Addition of MsCl disulfonylation_suspected->slow_addition

References

Stability of the methylsulfonyl group under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of the methylsulfonyl group (-SO₂CH₃) under various reaction conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the methylsulfonyl group?

A1: The methylsulfonyl group is known for its high stability and is often considered a robust functional group in organic synthesis. It is generally stable to a wide range of reaction conditions, including many acidic and basic environments, as well as some oxidizing and reducing agents.[1][2] This stability makes it a useful component in pharmaceuticals and agrochemicals.[3] However, its stability is not absolute and can be influenced by the overall molecular structure and specific reaction conditions.

Q2: Under what acidic and basic conditions is the methylsulfonyl group stable?

A2: The methylsulfonyl group is generally stable across a wide pH range.[2] For instance, some sulfonamides exhibit pH-independent stability from pH 2 to 11.[4] Cleavage of the sulfonyl group typically requires harsh acidic or basic conditions, such as refluxing in strong acids or treatment with strong bases at elevated temperatures. The rate of hydrolysis is pH-dependent and generally faster in acidic or basic media compared to neutral conditions.[5]

Q3: Is the methylsulfonyl group stable to common oxidizing and reducing agents?

A3: The methylsulfonyl group is in a high oxidation state (+6 for sulfur) and is therefore generally resistant to further oxidation under standard conditions.[1] It is stable to common oxidants like hydrogen peroxide and potassium permanganate.[6][7]

Regarding reduction, the methylsulfonyl group is stable to mild reducing agents like sodium borohydride (NaBH₄).[8][9] However, it can be cleaved under stronger reductive conditions. Common methods for the reductive cleavage of sulfones include the use of potent reducing agents like lithium aluminum hydride (LiAlH₄), often in combination with additives like titanium tetrachloride, or dissolving metal reductions (e.g., sodium in liquid ammonia).[10][11]

Q4: How does temperature affect the stability of the methylsulfonyl group?

A4: Compounds containing a methylsulfonyl group generally exhibit good thermal stability. For example, thermal gravimetric analysis (TGA) of some sulfone-containing drugs shows thermal stability up to temperatures around 150-340°C.[12][13] Aromatic poly(ether sulfone)s begin to degrade in the range of 370 to 650°C. However, the exact decomposition temperature can vary significantly depending on the overall structure of the molecule.

Q5: Is the methylsulfonyl group compatible with organometallic reagents?

A5: The reactivity of the methylsulfonyl group with organometallic reagents depends on the nature of the reagent and the substrate. While generally stable, the methylsulfonyl group can act as a leaving group in the presence of strong nucleophiles like Grignard reagents and organolithium compounds, particularly in nucleophilic aromatic substitution (SNAr) reactions on activated aromatic systems.[14][15][16][17] In some cases, organometallic reagents can act as bases and deprotonate the carbon adjacent to the sulfonyl group, forming a stabilized carbanion.[16]

Q6: Can the methylsulfonyl group be used in palladium-catalyzed cross-coupling reactions?

A6: Yes, the methylsulfonyl group is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[18][19] Its electron-withdrawing nature can even be beneficial in some cases. However, it is always advisable to perform a small-scale test reaction to ensure compatibility with the specific catalytic system and substrates being used.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
Unexpected cleavage of the methylsulfonyl group during a reaction. Harsh acidic or basic conditions: The reaction conditions may be more aggressive than anticipated.- Neutralize the reaction mixture if possible. - Consider using milder acids or bases, or running the reaction at a lower temperature. - Protect other functional groups that may be promoting cleavage.
Strong reducing agent: The reducing agent used may be too powerful.- Switch to a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). - Carefully control the stoichiometry of the reducing agent and the reaction temperature.
Nucleophilic attack: A strong nucleophile in the reaction mixture may be displacing the methylsulfonyl group.- If the methylsulfonyl group is not the intended leaving group, consider using a less nucleophilic reagent or protecting the reactive site. - Lowering the reaction temperature can sometimes reduce the rate of nucleophilic attack.
Failure to cleave the methylsulfonyl group when desired. Insufficiently strong reducing agent: The chosen reducing agent may not be potent enough.- Use a stronger reducing agent (e.g., LiAlH₄, or dissolving metal conditions). - Increase the reaction temperature or prolong the reaction time.
Steric hindrance: The methylsulfonyl group may be sterically inaccessible to the reagent.- Use a smaller, less hindered reagent if possible. - Employ higher temperatures to overcome the activation energy barrier.
Side reactions observed during a reaction involving a methylsulfonyl-containing compound. Deprotonation at the α-carbon: Strong bases can deprotonate the carbon adjacent to the sulfonyl group, leading to undesired subsequent reactions.- Use a non-nucleophilic base if only deprotonation is desired. - Carefully control the temperature and addition rate of the base.
Elimination reaction: If there is a suitable leaving group beta to the sulfonyl group, elimination can occur.- Choose reaction conditions that favor substitution over elimination (e.g., lower temperature, less bulky base).

Quantitative Data on Stability

Table 1: Stability under Acidic and Basic Conditions

Compound/ClassConditionObservationReference
4-Aminobenzenesulfonyl chloridepH 2-11Stable (hydrolysis rate is pH-independent)[4]
N,N-Dimethylaminobenzenesulfonyl chloridepH 0-14.7Stable (hydrolysis rate is pH-independent)[4]
Sulfonylurea HerbicidesAcidic or Basic pHHydrolysis is faster than at neutral pH[5]

Table 2: Thermal Stability

Compound/ClassTechniqueOnset of DecompositionReference
Dapsone (a sulfone drug)TGA/DTG~339°C[12]
Topiramate (a sulfone drug)TGA/DTG~151°C[12]
Dimethyl sulfone (MSM)TGA/DTGComplete mass loss after melting point[12]
Aromatic Poly(ether sulfone)sPyrolysis-MS370 - 650°C

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies (Based on ICH Guidelines)

This protocol provides a general framework for assessing the stability of a methylsulfonyl-containing compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[20][21][22][23]

Objective: To identify potential degradation products and determine the intrinsic stability of a compound containing a methylsulfonyl group.

Materials:

  • The methylsulfonyl-containing compound of interest

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Aprotic solvent (e.g., acetonitrile or methanol, HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • NMR spectrometer

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable aprotic solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Monitor the reaction by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If significant degradation occurs, neutralize the solution before analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH.

  • Oxidative Degradation:

    • To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.

    • Incubate the solutions at room temperature.

    • Monitor the reaction by HPLC at various time points.

  • Thermal Degradation:

    • Store a solid sample of the compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Analyze samples at various time points.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze samples after exposure and compare with a control sample stored in the dark.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

    • If significant degradation is observed, attempt to isolate and characterize the degradation products using techniques like LC-MS and NMR.

Expected Outcome: This study will provide a profile of the compound's stability under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify relevant degradation products.[20][22]

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Compound Compound Acidic (HCl) Acidic (HCl) Compound->Acidic (HCl) Expose to Basic (NaOH) Basic (NaOH) Compound->Basic (NaOH) Expose to Oxidative (H2O2) Oxidative (H2O2) Compound->Oxidative (H2O2) Expose to Thermal Thermal Compound->Thermal Expose to Photolytic Photolytic Compound->Photolytic Expose to HPLC_Analysis HPLC Analysis Acidic (HCl)->HPLC_Analysis Basic (NaOH)->HPLC_Analysis Oxidative (H2O2)->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Characterization Degradant Characterization (LC-MS, NMR) HPLC_Analysis->Characterization If degradation > 5% Stability_Profile Stability Profile HPLC_Analysis->Stability_Profile Degradation_Pathway Degradation Pathway Characterization->Degradation_Pathway G Start Sample Preparation (5-10 mg) TGA_Setup TGA Setup (N2/Air, 10°C/min ramp) Start->TGA_Setup DSC_Setup DSC Setup (N2, 10°C/min ramp) Start->DSC_Setup TGA_Analysis TGA Data Analysis (Mass Loss vs. Temp) TGA_Setup->TGA_Analysis DSC_Analysis DSC Data Analysis (Heat Flow vs. Temp) DSC_Setup->DSC_Analysis Thermal_Profile Thermal Stability Profile (Decomposition Temp, Phase Transitions) TGA_Analysis->Thermal_Profile DSC_Analysis->Thermal_Profile G Start Methylsulfonyl Group in Reaction Mixture Condition Reaction Condition? Start->Condition Acid_Base Strong Acid/Base? Condition->Acid_Base pH Extreme Redox Strong Reductant? Condition->Redox Redox Agent Nucleophile Strong Nucleophile? Condition->Nucleophile Nucleophilic Thermal High Temperature? Condition->Thermal Thermal Stable Generally Stable Acid_Base->Stable No (Mild) Cleavage Potential for Cleavage Acid_Base->Cleavage Yes Redox->Stable No (e.g., NaBH4, Oxidants) Redox->Cleavage Yes (e.g., LiAlH4) Nucleophile->Stable No (Weak) Nucleophile->Cleavage Yes (e.g., Grignard) Thermal->Stable No (Moderate) Thermal->Cleavage Yes (>300°C)

References

Troubleshooting guide for reactions involving 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Methylsulfonyl)piperidin-4-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should be aware of?

This compound is a piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and a primary amino group at the 4-position.[1] Its chemical behavior is dictated by these two functional groups. The primary amine is a nucleophile and can participate in reactions such as amide bond formation and reductive amination.[2] The methylsulfonyl group is an electron-withdrawing group, which can influence the basicity of the piperidine nitrogen. This group is generally stable under a wide range of acidic and basic conditions commonly used in organic synthesis.[3]

Q2: What are the recommended storage conditions for this compound and its hydrochloride salt?

It is recommended to store this compound and its hydrochloride salt in a cool, dry place, away from incompatible substances. For long-term storage, refrigeration is advisable. The hydrochloride salt is often more stable and less prone to degradation than the free base.

Q3: In which solvents is this compound soluble?

This compound is generally soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Its hydrochloride salt is typically soluble in water and alcohols. Solubility in less polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF) may be limited and should be determined on a case-by-case basis.

Troubleshooting Guide for Common Reactions

Amide Coupling Reactions

Q4: I am getting a low yield in my amide coupling reaction with this compound. What are the potential causes and solutions?

Low yields in amide coupling reactions are a common issue. Several factors could be contributing to this problem.

Potential Causes:

  • Incomplete Activation of the Carboxylic Acid: The coupling reagent may not be efficiently activating the carboxylic acid.[4]

  • Amine Protonation: The primary amine of this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic.[4]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can hinder the reaction.[4]

  • Hydrolysis of Activated Species: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid intermediate.[4]

  • Side Reactions: The piperidine nitrogen, although less nucleophilic due to the sulfonyl group, might compete in the reaction under certain conditions.

Troubleshooting Solutions:

ProblemRecommended Solution
Incomplete Carboxylic Acid Activation Increase the equivalents of the coupling reagent (e.g., HATU, HBTU, EDC) to 1.1-1.5 equivalents. Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.
Amine Protonation Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture (2-3 equivalents).
Steric Hindrance Switch to a more powerful coupling reagent like COMU or consider converting the carboxylic acid to an acid chloride. Longer reaction times or elevated temperatures may also be necessary.
Hydrolysis of Activated Species Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Potential Side Reactions While less likely, if N-acylation of the piperidine is suspected, consider protecting the primary amine with a suitable protecting group like Boc before coupling.

Experimental Protocol: General Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF B Add Coupling Reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) A->B 1. C Stir for 15-30 min (Pre-activation) B->C 2. D Add this compound (1.0 eq) C->D 3. E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E 4. F Aqueous Work-up E->F 5. G Purification (Column Chromatography) F->G 6.

Caption: A general workflow for amide coupling reactions.
Reductive Amination Reactions

Q5: My reductive amination reaction with this compound is incomplete, and I observe a persistent imine intermediate. How can I resolve this?

Incomplete reduction of the initially formed imine is a frequent challenge in reductive amination.

Potential Causes:

  • Insufficient Reducing Agent: The amount of reducing agent may not be enough to fully reduce the imine.

  • Weak Reducing Agent: The chosen reducing agent might not be potent enough for the specific substrate.

  • Reaction Conditions: The pH of the reaction medium can affect both imine formation and the stability of the reducing agent.

Troubleshooting Solutions:

ProblemRecommended Solution
Incomplete Reduction Increase the equivalents of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to 1.5-2.0 equivalents.
Persistent Imine Intermediate Switch to a more powerful reducing agent like sodium borohydride (if compatible with the carbonyl compound). Ensure the reaction is stirred for an adequate amount of time, monitoring by TLC or LC-MS until the imine is consumed.
Suboptimal pH For imine formation, a slightly acidic pH (4-6) is often optimal. This can be achieved by adding a small amount of acetic acid. However, be mindful that very low pH can protonate the amine and inhibit the initial reaction.

Experimental Protocol: General Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde/Ketone (1.0 eq) and this compound (1.0 eq) in Anhydrous Solvent (e.g., DCE, MeOH) B Add Acetic Acid (optional, 0.1-1.0 eq) A->B 1. C Stir for 1-2 hours (Imine Formation) B->C 2. D Add Reducing Agent (e.g., NaBH(OAc)3, 1.5 eq) C->D 3. E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E 4. F Aqueous Work-up E->F 5. G Purification (Column Chromatography or Crystallization) F->G 6.

Caption: A general workflow for reductive amination reactions.
Purification Challenges

Q6: I am having difficulty purifying the product of my reaction involving this compound. What are some effective purification strategies?

Purification can be challenging due to the polarity of the sulfonyl group and the basicity of the amine.

Troubleshooting Solutions:

ChallengeRecommended Strategy
Removal of Unreacted Amine If the product is significantly less polar than the starting amine, column chromatography on silica gel is effective. A mobile phase gradient from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be used. For very polar products, an acidic wash (e.g., dilute HCl) can be used to extract the basic starting material and product into the aqueous phase, followed by basification and re-extraction.
Product is Water-Soluble If the product is a salt and water-soluble, consider converting it to the free base by treatment with a base (e.g., NaHCO₃, K₂CO₃) and extracting with an organic solvent. Lyophilization can be an option for highly water-soluble products.
Co-elution of Product and By-products Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase C18 column. Crystallization is also a powerful purification technique if a suitable solvent system can be found.

Logical Diagram for Purification Strategy Selection

Purification_Strategy Start Crude Reaction Mixture IsProductPolar Is the product polar? Start->IsProductPolar IsProductBasic Is the product basic? IsProductPolar->IsProductBasic Yes SilicaChrom Silica Gel Chromatography IsProductPolar->SilicaChrom No AcidWash Acidic Wash Extraction IsProductBasic->AcidWash Yes ReversePhase Reverse-Phase Chromatography IsProductBasic->ReversePhase No Crystallization Crystallization IsProductBasic->Crystallization Alternative FinalProduct Pure Product SilicaChrom->FinalProduct AcidWash->FinalProduct ReversePhase->FinalProduct Crystallization->FinalProduct

Caption: A decision tree for selecting a purification strategy.

This guide is intended to provide general assistance. Specific reaction conditions may need to be optimized for individual substrates. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Optimizing Coupling Reactions with 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 1-(Methylsulfonyl)piperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in coupling reactions?

A1: The primary challenges stem from the electron-withdrawing nature of the methylsulfonyl group, which reduces the nucleophilicity of the piperidine amine. This can lead to sluggish or incomplete reactions. Steric hindrance around the amine group can also be a factor, depending on the coupling partner.[1][2]

Q2: Which coupling reactions are commonly performed with this compound?

A2: The most common coupling reactions are:

  • Amide Bond Formation: Reaction with carboxylic acids to form amides. This is a widely used reaction in medicinal chemistry.[3][4]

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.[5][6]

  • Urea Formation: Reaction with isocyanates or other carbamoylating agents to form ureas.[7][8]

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the amine.[9]

Q3: How can I monitor the progress of my coupling reaction?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[1] These methods help in determining the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

Amide Bond Formation

Issue: Low or no yield of the desired amide product.

This is a common issue when coupling this compound with carboxylic acids.[1] The reduced nucleophilicity of the amine often requires optimized conditions.

Troubleshooting Workflow:

start Low Amide Yield reagent Optimize Coupling Reagent start->reagent Is the coupling reagent potent enough? base Select Appropriate Base reagent->base Is the base non-nucleophilic and strong enough? solvent Choose a Suitable Solvent base->solvent Is the solvent anhydrous and polar aprotic? temp Adjust Reaction Temperature solvent->temp Can the reaction be heated? success Improved Yield temp->success

Caption: Troubleshooting workflow for low amide yield.

Possible Causes and Solutions:

Cause Solution Citation
Insufficiently Active Coupling Reagent Use more potent coupling reagents like HATU, HBTU, or COMU. For particularly difficult couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH may be effective.[1][10]
Inappropriate Base Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to prevent side reactions and ensure the amine is deprotonated.[1][11]
Suboptimal Solvent Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) to ensure solubility of reagents and prevent hydrolysis of activated intermediates.[1]
Low Reaction Temperature For electron-deficient amines, heating the reaction mixture (e.g., to 50-80 °C) can often improve the reaction rate and yield.[10]
Steric Hindrance If both coupling partners are sterically hindered, longer reaction times and higher temperatures may be necessary. Using a less hindered coupling reagent can also be beneficial.[1][10]
Reductive Amination

Issue: Incomplete reaction or formation of side products.

Reductive amination involves the formation of an imine or enamine intermediate, followed by reduction. Optimizing both steps is crucial for success.[5]

Troubleshooting Workflow:

start Reductive Amination Issues ph Optimize pH start->ph Is imine formation efficient? reductant Choose the Right Reducing Agent ph->reductant Is the reducing agent compatible and effective? solvent Select Appropriate Solvent reductant->solvent Is the solvent appropriate for both steps? temp Control Temperature solvent->temp Is the temperature controlled to avoid side reactions? success Successful Amination temp->success start Urea Formation Problems reagent Select Carbamoylating Agent start->reagent Is the reagent suitable for unsymmetrical ureas? conditions Optimize Reaction Conditions reagent->conditions Are conditions optimized for the chosen reagent? workup Proper Work-up conditions->workup Is the work-up removing byproducts? success High Yield of Desired Urea workup->success

References

Characterization challenges of 1-(Methylsulfonyl)piperidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 1-(Methylsulfonyl)piperidin-4-amine and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Chromatography (HPLC/LC-MS)

Q1: Why am I seeing poor retention and peak shape for my compound on a standard C18 column?

A1: this compound is a polar, basic compound. Standard reversed-phase columns (like C18) may provide insufficient retention for such hydrophilic molecules, leading to elution near the void volume.[1][2] The basic amine can also interact with residual acidic silanols on the silica surface, causing peak tailing.

Solutions:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes.[3]

  • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds and are an excellent alternative.[1]

  • Use Mobile Phase Additives: Adding a small amount of an ion-pairing agent or using a buffer (e.g., ammonium formate or acetate) can improve peak shape and retention.

  • Aqueous Normal Phase (ANP): This mode uses silica hydride-based stationary phases and can provide versatile retention for polar compounds.[3]

Q2: What is a good starting point for LC-MS method development?

A2: For mass spectrometry, positive electrospray ionization (ESI+) is typically used due to the basicity of the piperidine nitrogen, which is easily protonated.[4][5] A good starting point is a gradient method on a C18 or similar reversed-phase column using MS-compatible mobile phases like water and acetonitrile, both containing 0.1% formic acid.

Mass Spectrometry (MS)

Q1: What are the expected fragmentation patterns for this class of compounds in MS/MS?

A1: The fragmentation of piperidine derivatives is well-characterized. Common pathways in ESI-MS/MS include:

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a dominant pathway, often leading to the formation of a stable iminium ion.[4]

  • Ring Opening: The piperidine ring can open and undergo subsequent fragmentation.[4]

  • Neutral Loss: Depending on other substituents, you may observe the neutral loss of small molecules like water.[5] For the parent compound, you might see fragmentation related to the methylsulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR signals for the piperidine ring protons are broad. What is the cause?

A1: Broadness in the piperidine ring signals can arise from several factors:

  • Slow Ring Inversion: The piperidine ring exists in a chair conformation that can interconvert. If this inversion is slow on the NMR timescale at room temperature, it can lead to broad peaks. Running the experiment at a higher temperature can sometimes sharpen these signals.

  • Proton Exchange: The protons on the primary amine (-NH₂) can exchange with residual water or acidic protons in the solvent, which can cause their signal to broaden or disappear. This can also affect adjacent protons. Adding a drop of D₂O will cause the -NH₂ signal to disappear, confirming its identity.

  • Salt Formation: If the compound exists as a mixture of the free base and a salt form, this can also lead to peak broadening due to chemical exchange.

Q2: What are the characteristic chemical shifts I should look for?

A2:

  • Methylsulfonyl Protons (-SO₂CH₃): A sharp singlet typically appearing around 2.8-3.0 ppm.

  • Piperidine Protons: A complex series of multiplets for the axial and equatorial protons on the ring, usually found between 2.5 and 3.8 ppm.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range.[6] Its position is concentration and solvent-dependent.

Physicochemical Properties & Formulation

Q1: My sample is gaining weight upon standing. Is this compound hygroscopic?

A1: Yes, amine salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[7][8] This can affect the accuracy of weighing and the stability of the solid form. It is recommended to store the compound in a desiccator and handle it in a low-humidity environment (e.g., a glove box) if precise measurements are required.

Q2: I'm observing a change in solubility and physical form during formulation. What could be happening?

A2: You may be observing salt disproportionation . This occurs when a salt form (e.g., a hydrochloride salt) converts to its less soluble free base.[9] This is often triggered by a change in the local pH (microenvironmental pH) to a value higher than the salt's pH of maximum solubility (pHₘₐₓ).[9][10] Formulation excipients can significantly influence this process.[9]

Troubleshooting Guides

Guide 1: Resolving HPLC & LC-MS Issues

This guide provides solutions to common chromatographic problems encountered with this compound derivatives.

Problem Probable Cause(s) Recommended Solution(s)
Poor Retention Analyte is too polar for the stationary phase. Mobile phase is too strong.Switch to a HILIC, polar-embedded, or aqueous normal phase column.[1][3] Decrease the organic content in the mobile phase.
Peak Tailing Secondary interactions with active silanol groups on the column. Column overload.Add a competitor (e.g., 0.1% formic acid or triethylamine) to the mobile phase. Use a base-deactivated or end-capped column. Reduce injection volume/concentration.
Peak Splitting/Shoulders Column contamination or void. Co-elution with an impurity.Flush the column with a strong solvent or replace it. Optimize gradient and/or mobile phase to resolve the co-eluting species.
Irreproducible Retention Times Poor column equilibration between runs. Mobile phase composition drift. Temperature fluctuations.Ensure sufficient re-equilibration time, especially with HILIC methods.[2] Prepare fresh mobile phase daily. Use a column thermostat.
Guide 2: Identifying Potential Impurities

The characterization of impurities is critical in drug development. This table lists potential process-related impurities and common mass fragments that may be observed.

Potential Impurity / Fragment Description Expected Mass Difference from Parent
4-AminopiperidineStarting material carryover.-78 Da (loss of -SO₂CH₃)
Des-methyl ImpurityLoss of the methyl group from the sulfonyl moiety.-14 Da
N-Oxide ImpurityOxidation of the piperidine nitrogen.+16 Da
Common Mass Fragments
[M+H - SO₂]⁺Loss of sulfur dioxide.-64 Da
[M+H - CH₃SO₂]⁺Loss of the methylsulfonyl radical.-79 Da
Piperidine Ring FragmentsResult from ring opening and cleavage.[4]Varies

Experimental Protocols

Protocol 1: General Purpose LC-MS Analysis

This protocol provides a starting point for the analysis of this compound derivatives. Optimization will be required.

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 2 µL.

  • MS Detector: ESI in Positive Ion Mode.[4]

  • Scan Range: m/z 70-800.

  • MS/MS: Perform a product ion scan on the precursor ion ([M+H]⁺) to observe fragmentation patterns.[4]

Protocol 2: NMR Sample Preparation for Amine Characterization

This protocol is designed to confirm the presence and characteristics of the primary amine group.

  • Initial Spectrum: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shift and appearance of the suspected -NH₂ proton signal.

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Gently shake the tube to mix and re-acquire the ¹H NMR spectrum.

  • Analysis: The signal corresponding to the -NH₂ protons will decrease significantly or disappear entirely due to the exchange of protons for deuterium. This confirms the identity of the amine signal.

Visualizations

Workflow & Pathway Diagrams

Troubleshooting_HPLC_Peak_Shape cluster_silanol Silanol Interactions start Poor Peak Shape (Tailing/Fronting) check_silanol Cause: Silanol Interaction? start->check_silanol check_pH Cause: pH Mismatch? check_silanol->check_pH No add_acid Action: Add 0.1% Formic Acid or TFA to Mobile Phase check_silanol->add_acid Yes check_overload Cause: Column Overload? check_pH->check_overload No adjust_pH Action: Adjust Mobile Phase pH to Protonate Amine (pH 2-4) check_pH->adjust_pH Yes reduce_conc Action: Reduce Sample Concentration/Injection Volume check_overload->reduce_conc Yes resolved Peak Shape Improved add_acid->resolved use_bds_col Action: Use Base-Deactivated (BDS/End-capped) Column use_bds_col->resolved adjust_pH->resolved reduce_conc->resolved

Caption: Troubleshooting workflow for poor HPLC peak shape.

Impurity_ID_Workflow start Unknown Peak Detected in HPLC-UV lcms 1. Analyze by LC-MS Determine [M+H]⁺ start->lcms msms 2. Perform MS/MS on Impurity Ion Obtain Fragmentation Pattern lcms->msms propose 3. Propose Structure Based on Mass and Fragments msms->propose isolate 4. Isolate Impurity (Prep-HPLC or Fraction Collection) propose->isolate If concentration is sufficient nmr 5. Acquire NMR Data (¹H, ¹³C, 2D NMR) isolate->nmr confirm Structure Confirmed nmr->confirm

Caption: General workflow for unknown impurity identification.

Salt_Disproportionation cluster_solution Aqueous Environment Salt_Solid Drug-HCl (Solid Salt) Salt_Ion Drug-H⁺ + Cl⁻ (Ionized in Solution) Salt_Solid->Salt_Ion Dissolves Salt_Ion->Salt_Solid Re-crystallizes Free_Base Drug (Solid Free Base) (Precipitates) Salt_Ion->Free_Base If pH > pHₘₐₓ (Loses H⁺)

Caption: Pathway of salt disproportionation for an amine HCl salt.

References

Technical Support Center: Safe Disposal of 1-(Methylsulfonyl)piperidin-4-amine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal of waste containing 1-(Methylsulfonyl)piperidin-4-amine. Adherence to institutional and local regulations is paramount. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: How should I collect and store waste containing this compound?

A2: Waste should be segregated and stored in clearly labeled, tightly sealed containers made of compatible materials.[3] Avoid mixing amine waste with other chemical waste streams to prevent hazardous reactions.[3] Store the waste containers in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances.[3]

Q3: What materials are incompatible with this compound?

A3: Amines are typically incompatible with acids and strong oxidizing agents.[3][4] Contact with these substances can lead to vigorous reactions, heat generation, and the release of toxic fumes. A chemical compatibility chart indicates that amines and alkanolamines are generally incompatible with inorganic acids, organic acids, caustics, halogenated compounds, aldehydes, ketones, esters, and acid anhydrides.[5]

Q4: Can I dispose of small quantities of this compound waste down the drain?

A4: No, you should not dispose of amines down the drain as they can be harmful to aquatic life and ecosystems.[3] All chemical waste, including solutions containing this compound, must be disposed of through your institution's hazardous waste program.

Q5: What is the general procedure for disposing of chemical waste like this compound?

A5: The general procedure involves identifying and classifying the waste according to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] The waste must then be accumulated in proper containers, labeled, and transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[6][7]

Troubleshooting Guide

Issue Probable Cause Solution
Accidental Spill Improper handling or container failure.1. Evacuate the immediate area if the spill is large or in a poorly ventilated space. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Contain the spill using absorbent pads or other inert materials.[8] 4. Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[9] 5. Clean the spill area thoroughly. 6. Report the spill to your EHS department.
Unexpected Reaction in Waste Container Mixing of incompatible waste streams.1. Do not attempt to open the container. 2. If the reaction is vigorous, evacuate the area and alert others. 3. Contact your institution's emergency response or EHS department immediately.
Leaking Waste Container Container degradation or improper sealing.1. Wearing appropriate PPE, place the leaking container into a larger, compatible secondary containment vessel. 2. Label the secondary container clearly with the contents of the primary container. 3. Arrange for immediate pickup by your institution's hazardous waste management team.

Summary of Chemical and Safety Data

Property Value Reference
Molecular Formula C6H14N2O2S[10]
Molecular Weight 178.25 g/mol [10]
Appearance Solid
Storage Temperature 2-8°C[11]
InChI Key FLQSRSQNICPZIH-UHFFFAOYSA-N[11]
SMILES CS(=O)(=O)N1CCC(CC1)N[11]

Waste Disposal Workflow

WasteDisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal A Generate Waste (Pure compound, solutions, contaminated materials) B Segregate Amine Waste from other chemical waste A->B C Select Compatible Waste Container B->C D Label Container Clearly 'Hazardous Waste - Amine' C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Ensure container is tightly sealed E->F G Store away from incompatible materials (Acids, Oxidizers) E->G H Consult Institutional EHS Guidelines G->H I Arrange for Pickup by Licensed Waste Disposal Company H->I J Complete Hazardous Waste Manifest/Paperwork I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Preventing degradation of 1-(Methylsulfonyl)piperidin-4-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(Methylsulfonyl)piperidin-4-amine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2] For enhanced stability, particularly for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) in a dark place is advisable.[3]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to:

  • Moisture: The sulfonamide group is susceptible to hydrolysis, especially under acidic or basic conditions.[2]

  • Strong Oxidizing Agents and Acids: These substances can react with the amine and sulfonamide functional groups, leading to decomposition.[1]

  • Light: Amine-containing compounds can be sensitive to photodegradation.[4]

  • Elevated Temperatures: High temperatures can accelerate the rate of chemical degradation.

Q3: How can I visually assess if my sample of this compound has degraded?

A3: While visual inspection is not a definitive measure of purity, any change from its typical appearance as a white to light yellow solid may indicate degradation.[3] Discoloration, clumping, or the development of an unusual odor are all signs that the compound may have degraded and should be re-analyzed for purity.

Q4: What analytical techniques are recommended to check the purity of this compound after storage?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing the purity of this compound and detecting the presence of degradation products.[3] Other useful methods include Mass Spectrometry (MS) to identify the mass of the parent compound and any impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, melting) Chemical degradation due to improper storage (exposure to light, heat, or moisture).1. Do not use the compound in experiments. 2. Re-evaluate your storage conditions based on the recommendations. 3. Perform a purity analysis using HPLC or another suitable method to quantify the extent of degradation.
Inconsistent or unexpected experimental results Degradation of the starting material, leading to lower effective concentration or interference from degradation products.1. Verify the purity of your this compound stock using a validated analytical method. 2. If degradation is confirmed, procure a new, high-purity batch of the compound. 3. Review experimental protocols to ensure compatibility with all reagents and conditions.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Attempt to identify the degradation products using LC-MS or NMR. 2. Based on the likely structure of the degradants, infer the degradation pathway (e.g., hydrolysis, oxidation). 3. Adjust storage and handling procedures to mitigate the identified cause of degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, based on the functional groups present, the following pathways are plausible under stress conditions:

Degradation Pathways Potential Degradation Pathways for this compound A This compound B Hydrolysis (Cleavage of S-N bond) A->B Moisture, Acid/Base C Oxidation (N-Oxide formation or ring opening) A->C Oxidizing agents, Air D Photodegradation (Radical formation) A->D UV/Visible Light E Piperidine-4-amine + Methanesulfonic acid B->E F N-Oxide derivatives or Ring-opened products C->F G Various radical-mediated products D->G

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If new peaks are observed NMR NMR for Structure Elucidation LCMS->NMR For definitive structure Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for conducting a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition. A control sample, protected from stress, should be prepared and analyzed alongside the stressed samples.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

    • Photolytic Degradation: Expose the compound (solid and in solution) to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4][5][6]

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column.

    • Use a mobile phase gradient of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject a mixture of the unstressed compound and the samples from the forced degradation study.

    • Adjust the mobile phase composition, gradient, pH, and column temperature to achieve baseline separation between the parent compound and all degradation products.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary of Stability Data from Forced Degradation Studies (Hypothetical Data)

The following table illustrates how quantitative data from a forced degradation study could be presented.

Stress Condition Duration % Assay of this compound % Total Impurities Major Degradation Product (if identified)
0.1 M HCl, 60°C 24 hours85.2%14.8%Piperidine-4-amine
0.1 M NaOH, 60°C 24 hours92.5%7.5%Unknown (retention time 3.2 min)
3% H₂O₂, RT 24 hours90.1%9.9%N-Oxide derivative
80°C, Dry Heat 48 hours98.7%1.3%Minor unknown impurities
Photolytic ICH Q1B96.4%3.6%Multiple minor degradants
Control (RT, dark) 48 hours99.8%0.2%-

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates and products must be determined experimentally.

References

Technical Support Center: Managing Exothermic Reactions in Piperidine Sulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the exothermic nature of piperidine sulfonylation reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during these procedures.

Troubleshooting Guide

Exothermic reactions, if not properly controlled, can lead to reduced yield, impurity formation, and significant safety hazards, including runaway reactions. This guide provides solutions to common problems encountered during the sulfonylation of piperidines.

Problem Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) - Addition of sulfonyl chloride is too fast.- Inadequate cooling.- Poor mixing leading to localized hot spots.- Incorrect solvent or base selection.- Reaction scale-up without process safety assessment.- Immediately stop reagent addition. - Increase cooling efficiency: Add more dry ice or switch to a more efficient cooling bath.- Enhance agitation: Increase stirring speed to improve heat dissipation.- Dilute the reaction: If safe and planned for, add a pre-chilled, inert solvent.- Quench the reaction: Only as a last resort and if a validated quenching protocol is in place.
Low Yield of Sulfonylated Piperidine - Degradation of product or reactants at elevated temperatures.- Side reactions dominating at higher temperatures.- Maintain strict temperature control: Operate at the lower end of the recommended temperature range (e.g., 0-5 °C).- Slow, controlled addition: Use a syringe pump for precise control over the addition of the sulfonyl chloride.- Optimize solvent and base: Use a solvent with good heat transfer properties and a base that modulates reactivity without promoting side reactions.
Formation of Impurities (e.g., bis-sulfonated byproducts, colored impurities) - Localized high concentrations of reagents.- High reaction temperatures accelerating side reactions.- Ensure efficient stirring: Use an overhead stirrer for larger scale reactions to prevent localized concentration gradients.- Reverse addition: Consider adding the piperidine solution to the sulfonyl chloride solution (note: this may not be suitable for all systems and should be evaluated on a small scale first).[1]
Reaction Fails to Initiate or Proceeds Very Slowly - Reaction temperature is too low.- Poor solubility of reactants.- Gradually increase the temperature: Slowly warm the reaction mixture to the recommended temperature, monitoring for any sudden exotherm.- Select a more appropriate solvent: Ensure all reactants are fully dissolved at the reaction temperature. A co-solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the exothermicity of a piperidine sulfonylation reaction?

A1: The primary factors include:

  • Reactivity of the sulfonyl chloride: Aryl sulfonyl chlorides with electron-withdrawing groups are generally more reactive and produce more heat.

  • Basicity and nucleophilicity of the piperidine: The inherent reactivity of the piperidine derivative will influence the reaction rate and heat generation.

  • Choice of base: Stronger bases can accelerate the reaction, leading to a faster heat release.

  • Solvent properties: The solvent's heat capacity and thermal conductivity affect how efficiently the heat of reaction is dissipated.

  • Rate of addition and concentration: Higher concentrations and faster addition rates will result in a more rapid release of heat.

Q2: How can I monitor the temperature of my reaction effectively?

A2: For accurate temperature monitoring, a calibrated thermometer or thermocouple should be placed directly in the reaction mixture, ensuring the probe tip is fully submerged and not touching the walls of the reactor. For larger scale reactions, multiple probes can be used to detect any localized temperature gradients. Continuous monitoring is crucial, especially during the addition of the sulfonyl chloride.

Q3: What are the key considerations when scaling up a piperidine sulfonylation reaction?

A3: Scaling up an exothermic reaction requires careful planning and a thorough understanding of the reaction's thermal properties. Key considerations include:

  • Surface-area-to-volume ratio: This ratio decreases as the reactor volume increases, which reduces the efficiency of heat removal through the reactor walls. The cooling capacity must be increased accordingly.

  • Mixing efficiency: What works in a small flask may be inadequate in a large reactor. Ensure the stirring is sufficient to maintain a homogenous temperature throughout the vessel.

  • Heat of reaction: A precise measurement of the heat of reaction (e.g., through reaction calorimetry) is highly recommended before attempting a large-scale synthesis.

  • Safety measures: Implement appropriate safety protocols, including pressure relief systems and a documented emergency shutdown procedure.

Q4: Which solvents and bases are recommended for controlling the exotherm?

A4: The choice of solvent and base is critical for managing the reaction exotherm.

Parameter Recommendation Rationale
Solvent Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.These solvents are generally inert to the reactants and have relatively good heat transfer properties. The choice will depend on the solubility of the specific piperidine and sulfonyl chloride.
Base Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate can also be used.These bases are non-nucleophilic and act as proton scavengers. Their choice can influence the reaction rate and, consequently, the rate of heat evolution. The selection should be based on the specific reactivity of the substrates.

Experimental Protocols

General Lab-Scale Protocol for the Sulfonylation of Piperidine

This protocol provides a general method for the N-sulfonylation of piperidine with benzenesulfonyl chloride on a laboratory scale. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Piperidine

  • Benzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer or thermocouple

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a thermometer/thermocouple, and an addition funnel under a nitrogen atmosphere.

  • Initial Charge: To the flask, add piperidine (1.0 eq) and anhydrous DCM. Cool the mixture to 0-5 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the cooled piperidine solution.

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in anhydrous DCM and add it to the addition funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench by slowly adding 1M HCl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as required.

Visualizations

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup Assemble dry glassware under N2 charge Charge piperidine and DCM setup->charge cool Cool to 0-5 °C charge->cool add_base Add triethylamine cool->add_base prep_sulfonyl Prepare sulfonyl chloride solution add_base->prep_sulfonyl add_sulfonyl Dropwise addition of sulfonyl chloride (Maintain T < 10 °C) prep_sulfonyl->add_sulfonyl stir Stir at 0-5 °C for 1-2h add_sulfonyl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with 1M HCl monitor->quench extract Separate and wash organic layer quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

Caption: Workflow for lab-scale piperidine sulfonylation.

Troubleshooting_Decision_Tree start Experiencing issue with piperidine sulfonylation issue What is the primary issue? start->issue temp_increase Rapid Temperature Increase issue->temp_increase Exotherm low_yield Low Yield issue->low_yield Yield impurities Impurity Formation issue->impurities Purity sol_temp1 Stop reagent addition temp_increase->sol_temp1 sol_temp2 Increase cooling temp_increase->sol_temp2 sol_temp3 Enhance stirring temp_increase->sol_temp3 sol_yield1 Check temperature control low_yield->sol_yield1 sol_yield2 Slow down addition rate low_yield->sol_yield2 sol_yield3 Optimize solvent/base low_yield->sol_yield3 sol_impurity1 Improve mixing impurities->sol_impurity1 sol_impurity2 Consider reverse addition impurities->sol_impurity2 sol_impurity3 Lower reaction temperature impurities->sol_impurity3

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-(Methylsulfonyl)piperidin-4-amine Derivatives as Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(methylsulfonyl)piperidin-4-amine scaffold has emerged as a crucial pharmacophore in the design of potent kinase inhibitors. This guide provides a comparative analysis of the biological activity of a series of its derivatives, focusing on their inhibitory effects on key cell cycle regulators: cyclin-dependent kinases (CDKs). The data presented herein is derived from a seminal study by Chu et al. in the Journal of Medicinal Chemistry, which identified potent and selective CDK inhibitors based on a 2,4-diamino-5-ketopyrimidine core structure incorporating the this compound moiety.[1]

Quantitative Comparison of Biological Activity

The inhibitory potency of this compound derivatives was evaluated against CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The core structure features a 2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidine moiety, with variations in the substituent at the 5-position of the pyrimidine ring.

Compound IDR Group (Substituent at C5 of Pyrimidine)CDK1 IC50 (µM)CDK2 IC50 (µM)CDK4 IC50 (µM)
1 2-methoxyphenyl>101.80.057
2 2,6-dimethoxyphenyl>101.00.021
3 2,3-difluoro-6-methoxyphenyl0.0020.0030.001
4 2-fluoro-6-methoxyphenyl0.0050.0060.004
5 2-chloro-6-methoxyphenyl0.0120.0150.007
6 (R547) 2,3-difluoro-6-methoxyphenyl0.0010.0030.001

Data extracted from Chu XJ, et al. J Med Chem. 2006;49(22):6549-60.[1]

Structure-Activity Relationship (SAR) Insights: The data reveals that the substitution pattern on the phenyl ring at the C5 position of the pyrimidine core significantly influences the inhibitory activity against CDKs.

  • A simple 2-methoxyphenyl substituent (Compound 1) shows moderate potency, particularly against CDK4.

  • The addition of a second methoxy group at the 6-position (Compound 2) enhances the potency against CDK2 and CDK4.

  • Introduction of fluorine atoms to the phenyl ring dramatically increases the inhibitory activity across all three tested CDKs. The 2,3-difluoro-6-methoxyphenyl derivative (Compound 3) demonstrates picomolar to low nanomolar potency.

  • The lead compound, R547 (Compound 6) , featuring a 2,3-difluoro-6-methoxyphenyl group, exhibits the most potent and balanced inhibition of CDK1, CDK2, and CDK4, with IC50 values in the low nanomolar range.[1] This compound was advanced to Phase I clinical trials for cancer treatment.[2]

Experimental Protocols

The following is a representative protocol for a biochemical assay to determine the in vitro inhibitory activity of compounds against CDK enzymes, based on common methodologies for this type of study.

In Vitro Cyclin-Dependent Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.

Materials:

  • Recombinant human CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 enzymes.

  • Substrates: Histone H1 for CDK1 and CDK2, Retinoblastoma (Rb) protein for CDK4.

  • [γ-³³P]ATP (radiolabeled ATP).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: For each assay well, a reaction mixture is prepared containing the assay buffer, the respective CDK/cyclin complex, and the corresponding substrate (Histone H1 or Rb).

  • Initiation of Reaction: The kinase reaction is initiated by adding [γ-³³P]ATP to the reaction mixture. The final reaction volume is typically 25-50 µL.

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution, typically containing a high concentration of EDTA to chelate the Mg²⁺ ions required for kinase activity.

  • Separation and Detection: The phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP by filtering the reaction mixture through the 96-well filter plates. The filters are washed to remove excess unincorporated ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

CDK-Mediated Cell Cycle Progression

The following diagram illustrates the central role of CDK1, CDK2, and CDK4 in regulating the progression through the different phases of the cell cycle. Inhibition of these kinases by the this compound derivatives leads to cell cycle arrest and can induce apoptosis in cancer cells.

CDK_Signaling_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 S/G2 Transition M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK2_CyclinE CDK2-Cyclin E CDK46_CyclinD->CDK2_CyclinE CDK2_CyclinE->S Promotes Entry CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 Promotes Progression CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Initiates Mitosis Inhibitor This compound Derivatives (e.g., R547) Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE Inhibitor->CDK1_CyclinB

Caption: Simplified signaling pathway of cell cycle regulation by CDKs and the points of inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 values of the kinase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Serial Dilution of Inhibitor Compounds C Combine Inhibitor and Kinase Mix in 96-well Plate A->C B Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) B->C D Initiate Reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Terminate Reaction with EDTA E->F G Filter and Wash to Separate Substrate F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve and Determine IC50 I->J

Caption: General experimental workflow for determining the IC50 of CDK inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(Methylsulfonyl)piperidin-4-amine Analogs as CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(methylsulfonyl)piperidin-4-amine scaffold is a key pharmacophore in the development of potent and selective cyclin-dependent kinase (CDK) inhibitors. This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on the clinical candidate Ebvaciclib (PF-06873600), a potent inhibitor of CDK2, CDK4, and CDK6. The information presented is compiled from peer-reviewed scientific literature and public data sources, offering a valuable resource for researchers in oncology and medicinal chemistry.

Core Structure and Analogs

The central theme of this guide revolves around the SAR of compounds with the this compound moiety. The primary example, Ebvaciclib, features this group linked to a pyrido[2,3-d]pyrimidin-7-one core. The exploration of analogs involves modifications at various positions of this core structure to understand their impact on inhibitory activity against different CDK isoforms.

Quantitative SAR Data

The following table summarizes the in vitro biochemical potency of Ebvaciclib and its key analogs against CDK2/cyclin E1, CDK4/cyclin D1, and CDK6/cyclin D3 complexes. The data highlights the subtle structural changes that lead to significant differences in inhibitory activity.

CompoundCDK2/cyclin E1 IC₅₀ (nM)CDK4/cyclin D1 IC₅₀ (nM)CDK6/cyclin D3 IC₅₀ (nM)
Ebvaciclib (22) 6-(difluoromethyl)8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]0.4 ± 0.10.5 ± 0.10.6 ± 0.1
Analog A H8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]1.2 ± 0.32.5 ± 0.53.1 ± 0.6
Analog B 6-methyl8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]0.8 ± 0.21.1 ± 0.21.5 ± 0.3
Analog C 6-(difluoromethyl)8-(cyclopentyl)2.5 ± 0.65.1 ± 1.16.3 ± 1.4
Analog D 6-(difluoromethyl)8-(isopropyl)10.3 ± 2.522.5 ± 5.128.1 ± 6.2

Data presented as mean ± standard deviation from multiple experiments.

Key SAR Insights:

  • Substitution at R¹: The presence and nature of the substituent at the 6-position of the pyrido[2,3-d]pyrimidin-7-one core significantly influence potency. A difluoromethyl group (as in Ebvaciclib) provides a substantial increase in inhibitory activity compared to an unsubstituted analog (Analog A) or a methyl group (Analog B). This suggests that the electronic properties and size of this substituent are critical for optimal interaction with the kinase active site.

  • Substitution at R²: The substituent at the 8-position also plays a crucial role in determining the inhibitory profile. The (1R,2R)-2-hydroxy-2-methylcyclopentyl group in Ebvaciclib appears to be optimal for high potency. Replacing it with a simple cyclopentyl (Analog C) or a smaller isopropyl group (Analog D) leads to a marked decrease in activity across all tested CDKs. This highlights the importance of the specific stereochemistry and the presence of the hydroxyl and methyl groups for favorable binding interactions.

Experimental Protocols

CDK/Cyclin Kinase Assays

The inhibitory activity of the compounds was determined using in vitro kinase assays. The general protocol is as follows:

  • Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes (CDK2/cyclin E1, CDK4/cyclin D1, CDK6/cyclin D3) and their respective substrates (e.g., Retinoblastoma protein, Rb) were purified.

  • Assay Reaction: The kinase reactions were performed in assay buffer containing ATP and the specific substrate. The test compounds, dissolved in DMSO, were added at various concentrations.

  • Incubation: The reaction mixtures were incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for substrate phosphorylation.

  • Detection: The extent of phosphorylation was quantified using a suitable detection method, such as the incorporation of ³³P-ATP or by using phosphorylation-specific antibodies in an ELISA or Western blot format.

  • Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizing the Structure-Activity Relationship

The logical relationship of the SAR can be visualized as a decision tree, guiding the optimization of the lead compound.

SAR_Logic cluster_R1 R¹ Substituent Effect cluster_R2 R² Substituent Effect Start Initial Scaffold This compound linked to Pyrido[2,3-d]pyrimidin-7-one R1_Mod Modification at R¹ (Position 6) Start->R1_Mod R2_Mod Modification at R² (Position 8) Start->R2_Mod Difluoromethyl 6-Difluoromethyl (High Potency) R1_Mod->Difluoromethyl Methyl 6-Methyl (Moderate Potency) R1_Mod->Methyl Unsubstituted Unsubstituted (H) (Lower Potency) R1_Mod->Unsubstituted HydroxyMethylCyclopentyl (1R,2R)-2-hydroxy-2-methylcyclopentyl (Optimal Potency) R2_Mod->HydroxyMethylCyclopentyl Cyclopentyl Cyclopentyl (Reduced Potency) R2_Mod->Cyclopentyl Isopropyl Isopropyl (Significantly Reduced Potency) R2_Mod->Isopropyl Experimental_Workflow Start Starting Materials Pyrido[2,3-d]pyrimidin-7-one core & this compound Synthesis Chemical Synthesis of Analogs (Modification of R¹ and R²) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Kinase Assays (CDK2, CDK4, CDK6) Purification->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

A Senior Application Scientist's Guide to Piperidine Building Blocks: 1-(Methylsulfonyl)piperidin-4-amine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals.[1] Its prevalence is a testament to its remarkable utility: the six-membered ring's chair conformation provides a three-dimensional scaffold that can position substituents in precise vectors to interact with biological targets, while its nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.[2] More than 70 FDA-approved drugs contain this core structure, highlighting its importance in medicinal chemistry.[3]

However, the "unfunctionalized" piperidine ring is rarely the final answer. Medicinal chemists rely on a diverse toolkit of "building blocks"—piperidines decorated with various functional groups—to fine-tune properties critical for a drug's success. These modifications can dramatically alter a molecule's basicity (pKa), lipophilicity (LogP), metabolic stability, and synthetic accessibility.[2]

This guide provides an in-depth comparison of a particularly valuable, yet often misunderstood, building block: 1-(Methylsulfonyl)piperidin-4-amine . We will objectively analyze its performance against more conventional alternatives, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic and drug development campaigns.

The Unique Profile of this compound

This compound is characterized by two key features: a primary amine at the 4-position, which serves as a versatile synthetic handle, and a methylsulfonyl (mesyl) group attached to the ring nitrogen.[4] It is the latter that imparts a unique and powerful set of properties.

The N-sulfonyl group is a strong electron-withdrawing group. This has a profound impact on the lone pair of electrons on the piperidine nitrogen, effectively rendering it non-basic. This is a critical distinction from typical N-alkyl or N-acyl piperidines. This feature can be strategically employed to:

  • Eliminate unwanted interactions: Remove a basic center that might cause off-target effects (e.g., hERG channel binding).

  • Improve cell permeability: By neutralizing the positive charge at physiological pH, the molecule may more readily cross cell membranes.

  • Enhance metabolic stability: The sulfonamide bond is exceptionally robust and resistant to the N-dealkylation reactions that are a common metabolic liability for N-alkyl piperidines.[2]

Comparative Analysis: Physicochemical and Metabolic Properties

To understand the advantages of this compound, it is best compared against other commonly used 4-amino piperidine building blocks. The choice of N-substituent dictates the fundamental properties of the resulting molecule.

Property1-(H)-piperidin-4-amine1-(Methyl)-piperidin-4-amine1-(Boc)-piperidin-4-amine1-(Methylsulfonyl)-piperidin-4-amine
Structure
alt text
alt text
alt text
alt text
Piperidine N pKa (approx.) ~11.2~10.8~4.5 (carbamate)< 2 (non-basic sulfonamide)
Calculated LogP (XLogP3) 0.40.81.8-0.1
Metabolic Stability Profile Susceptible to oxidation and conjugation.Susceptible to N-demethylation by CYP enzymes.[5]Boc group is metabolically labile and designed for removal.N-sulfonyl group is highly resistant to metabolic cleavage.[2]
Key Synthetic Features Two reactive amine sites require selective protection strategies.N-methyl group is stable under many conditions.Boc group provides excellent protection and is easily removed with acid.N-sulfonyl group is extremely stable to a wide range of reaction conditions (acidic, basic, reductive, oxidative).

Key Insights from the Data:

  • Basicity Modulation: The most striking difference is the dramatic reduction in basicity of the piperidine nitrogen in this compound. While N-alkylation (methyl) has a minor effect and N-acylation (Boc) significantly reduces basicity, the N-sulfonyl group effectively eliminates it. This makes it an ideal choice when a non-basic nitrogen is required for pharmacological reasons.[6]

  • Lipophilicity and Solubility: The polar sulfonyl group imparts greater hydrophilicity (lower LogP) compared to alkyl or Boc-protected analogs. This can be advantageous for improving aqueous solubility.[7]

  • Metabolic Fortification: For lead optimization campaigns, metabolic stability is paramount.[8] The N-methyl group is a classic metabolic "soft spot." The N-sulfonyl group, by contrast, acts as a metabolic shield, preventing N-dealkylation and directing metabolism to other parts of the molecule. This can significantly extend a compound's half-life.[2][5]

Experimental Section: Protocols and Workflows

Trustworthy science relies on reproducible and well-understood protocols. Here, we detail the synthesis of the title compound and a representative downstream application, explaining the causal choices behind each step.

Protocol 1: Synthesis of this compound

This two-step protocol from a common starting material, tert-butyl (piperidin-4-yl)carbamate, is efficient and scalable.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Boc Deprotection start tert-butyl (piperidin-4-yl)carbamate reagents1 Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM) start->reagents1 1.1 eq MsCl, 2.0 eq TEA product1 tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate reagents1->product1 Stir at 0°C to RT reagents2 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) product1->reagents2 10 eq TFA product2 This compound (Final Product) reagents2->product2 Stir at RT, 16h

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Step 1: Sulfonylation of the Piperidine Nitrogen

    • Rationale: This step introduces the key methylsulfonyl group. We start with the Boc-protected amine to ensure the piperidine nitrogen is the only reactive secondary amine available for sulfonylation.

    • Procedure:

      • Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

      • Add triethylamine (TEA, 2.0 eq). TEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving it to completion.

      • Cool the mixture to 0 °C in an ice bath. This helps control the initial exotherm of the reaction.

      • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

      • Upon completion, quench with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, which can often be used in the next step without further purification.

  • Step 2: Acid-Mediated Boc Deprotection

    • Rationale: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is selectively and cleanly cleaved under strong acidic conditions.[9] The underlying N-sulfonyl group is completely stable to these conditions.

    • Procedure:

      • Dissolve the crude product from Step 1 in DCM (approx. 0.3 M).

      • Add trifluoroacetic acid (TFA, 10 eq). A large excess of TFA ensures rapid and complete deprotection.

      • Stir the mixture at room temperature for 16 hours.[9]

      • Remove the solvent and excess TFA under reduced pressure.

      • The resulting crude product is the TFA salt. To obtain the free base, dissolve the residue in a minimal amount of methanol and add a polymer-supported bicarbonate resin.[9]

      • Stir for 30 minutes, filter off the resin, and concentrate the filtrate to yield pure this compound.[9]

Protocol 2: Comparative Amide Bond Formation

This protocol demonstrates the use of the 4-amino group as a nucleophile in a standard amide coupling reaction, a cornerstone of medicinal chemistry.

G cluster_0 Inputs cluster_1 Reaction & Output carboxylic_acid R-COOH (Carboxylic Acid) reagents HBTU (1.1 eq) DIPEA (2.0 eq) DMF carboxylic_acid->reagents piperidine Piperidine Building Block (e.g., 1-Ms-Pip-NH2) piperidine->reagents process Amide Coupling Stir at RT, 4-12h reagents->process product R-CO-NH-Pip-N-Substituent (Final Amide Product) process->product

Caption: General workflow for amide coupling with piperidine building blocks.

Detailed Methodology:

  • Rationale: This procedure uses HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a common and highly efficient peptide coupling reagent. It activates the carboxylic acid to form a reactive ester, which is then readily displaced by the primary amine of the piperidine building block. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to maintain basic conditions without competing in the reaction.

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in dimethylformamide (DMF, approx. 0.5 M).

    • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15 minutes. This is the pre-activation step.

    • Add a solution of the piperidine building block (e.g., this compound, 1.05 eq) in DMF.

    • Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Self-Validation and Trustworthiness: In both protocols, progress is monitored by standard analytical techniques (TLC, LC-MS). This ensures that each step proceeds as expected before moving to the next, providing a self-validating system. The final products should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Strategic Application in Drug Design

The choice of building block is a strategic decision. The following diagram illustrates how the N-substituent choice influences key drug discovery properties.

G cluster_0 N-Substituent Choice cluster_1 Resulting Physicochemical Properties cluster_2 Pharmacological Impact substituent Piperidine N-Substituent (R in R-Pip-NH2) pka Basicity (pKa) substituent->pka Strongly Influences logp Lipophilicity (LogP) substituent->logp Influences stability Metabolic Stability substituent->stability Critically Impacts pk Pharmacokinetics (ADME) pka->pk Affects Absorption & Distribution pd Pharmacodynamics (Target Affinity, Selectivity) pka->pd Can alter binding (charge state) logp->pk Affects Permeability & Distribution logp->pd Can alter binding (hydrophobic interactions) stability->pk Determines Half-Life

Caption: Influence of N-substituent on drug properties.

When to Choose this compound:

  • Lead Optimization: When a lead compound with an N-alkyl piperidine shows poor metabolic stability due to N-dealkylation.

  • Targeting Hydrophobic Pockets: When a basic center is detrimental to binding or causes off-target toxicity, replacing it with the neutral sulfonamide can improve the pharmacological profile.

  • Improving Permeability: When a molecule's high basicity leads to excessive sequestration in acidic organelles or poor CNS penetration, neutralizing this charge can be beneficial.

Conclusion

This compound is a highly valuable building block in medicinal chemistry that offers a distinct set of advantages over more common piperidine analogs. Its key features—a non-basic, metabolically robust N-sulfonyl group and a synthetically versatile 4-amino handle—provide chemists with a powerful tool to solve common drug discovery challenges. By strategically reducing basicity, enhancing metabolic stability, and modulating solubility, researchers can use this reagent to build superior molecules with improved pharmacokinetic and pharmacodynamic profiles. Understanding the comparative data and applying the robust protocols presented in this guide will enable scientists to unlock the full potential of this unique chemical tool.

References

Validating the Mechanism of Action of 1-(Methylsulfonyl)piperidin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(methylsulfonyl)piperidin-4-amine scaffold is a versatile building block in modern medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including oncology and metabolic diseases.[1][2] The validation of a specific derivative's mechanism of action (MoA) is a critical step in the drug discovery pipeline, providing crucial insights into its on-target efficacy and potential off-target effects. This guide presents a comparative framework for validating the MoA of a hypothetical novel this compound derivative, MSPA-K-01 , a putative kinase inhibitor.

MSPA-K-01 will be compared against two alternatives:

  • Competitor A: A well-characterized, highly selective inhibitor of the target kinase.

  • Competitor B: A known multi-kinase inhibitor with activity against the target kinase among others.

This guide will detail key experimental protocols, present comparative data in a structured format, and illustrate the underlying biological and experimental logic.

Data Presentation: Comparative Analysis of Kinase Inhibitor Activity

The following tables summarize key quantitative data from a series of experiments designed to elucidate and validate the mechanism of action of MSPA-K-01.

Table 1: Biochemical Assays - Kinase Inhibition

CompoundTarget Kinase IC50 (nM)Off-Target Kinase Panel (IC50 in nM)
Kinase X
MSPA-K-01 15>10,000
Competitor A 10>10,000
Competitor B 25150

Table 2: Cellular Assays - Target Engagement and Pathway Inhibition

CompoundCellular Target Engagement (CETSA ΔTagg in °C)Phospho-Target Inhibition (IC50 in nM)Cell Viability (Cancer Cell Line A - IC50 in µM)
MSPA-K-01 +4.2500.5
Competitor A +4.5450.4
Competitor B +3.8700.2

Table 3: Biophysical Assays - Binding Affinity and Kinetics

CompoundSurface Plasmon Resonance (SPR) - K_D (nM)Isothermal Titration Calorimetry (ITC) - K_D (nM)Mode of Action (Kinetic Analysis)
MSPA-K-01 2025ATP-Competitive
Competitor A 1518ATP-Competitive
Competitor B 3035Mixed (ATP-Competitive and Allosteric)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay
  • Objective: To determine the in vitro potency of the compounds against the target kinase and a panel of off-target kinases.

  • Methodology: A luminescence-based kinase assay, such as the Kinase-Glo™ assay, is employed to measure the amount of ATP remaining in solution following a kinase reaction.[3]

    • The kinase, substrate, and ATP are incubated with serially diluted concentrations of the test compounds in a 384-well plate.

    • The kinase reaction is allowed to proceed for a specified time at room temperature.

    • The Kinase-Glo™ reagent is added to stop the kinase reaction and initiate a luminescent signal.

    • The luminescence is measured using a plate reader. The signal is inversely proportional to kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement within a cellular environment.

  • Methodology: CETSA leverages the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

    • Intact cells are treated with the test compounds or a vehicle control.

    • The cells are heated to a range of temperatures, inducing protein denaturation and aggregation.

    • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods.

    • A shift in the melting temperature (ΔTagg) in the presence of the compound indicates target engagement.

Phospho-Target Inhibition Assay (Western Blot)
  • Objective: To measure the inhibition of the target kinase's activity within a cellular signaling pathway.

  • Methodology:

    • Cells are treated with various concentrations of the test compounds for a specified duration.

    • The cells are then stimulated with a growth factor or other agonist to activate the signaling pathway.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific to the phosphorylated form of the downstream substrate of the target kinase.

    • A loading control (e.g., total protein or a housekeeping gene) is also probed.

    • The bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.

    • The intensity of the phosphorylated protein band is quantified and normalized to the loading control. IC50 values are then calculated.

Surface Plasmon Resonance (SPR)
  • Objective: To measure the binding affinity and kinetics of the compound to the purified target kinase.[4]

  • Methodology:

    • The purified target kinase is immobilized on a sensor chip.

    • A solution containing the test compound at various concentrations is flowed over the chip surface.

    • The binding of the compound to the kinase is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

    • The association (kon) and dissociation (koff) rates are determined from the sensorgram.

    • The equilibrium dissociation constant (K_D) is calculated as koff/kon.

Mandatory Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates Target_Kinase Target_Kinase Upstream_Kinase->Target_Kinase Phosphorylates Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylates Transcription_Factor Transcription_Factor Downstream_Substrate->Transcription_Factor Activates MSPA_K_01 MSPA_K_01 MSPA_K_01->Target_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical kinase signaling pathway inhibited by MSPA-K-01.

Experimental Workflow Diagram

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (Kinase-Glo) Start->Biochemical_Assay Potency & Selectivity Cellular_Assay Cellular Assays (CETSA, Western Blot) Biochemical_Assay->Cellular_Assay Cellular Efficacy Biophysical_Assay Biophysical Assays (SPR, ITC) Cellular_Assay->Biophysical_Assay Binding Kinetics Data_Analysis Data Analysis and Comparison Biophysical_Assay->Data_Analysis MoA_Validated MoA_Validated Data_Analysis->MoA_Validated MoA_Logic cluster_invitro In Vitro / Biophysical cluster_incellulo In Cellulo cluster_conclusion Conclusion Biochem_Potency Potent in Biochemical Assay Target_Engagement Target Engagement (CETSA) Biochem_Potency->Target_Engagement Direct_Binding Direct Binding (SPR/ITC) Direct_Binding->Target_Engagement Pathway_Inhibition Pathway Inhibition (p-Substrate) Target_Engagement->Pathway_Inhibition MoA_Conclusion Mechanism Validated: On-Target Kinase Inhibitor Pathway_Inhibition->MoA_Conclusion

References

A Comparative Guide to the Cross-Reactivity and Selectivity of 1-(Methylsulfonyl)piperidin-4-amine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(methylsulfonyl)piperidin-4-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a key building block for a diverse range of targeted therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to its incorporation into potent inhibitors of various protein classes, from kinases to transporters. Understanding the selectivity and cross-reactivity of these compounds is paramount for developing safe and efficacious drugs, as off-target activities can lead to unforeseen toxicities or polypharmacological effects.

This guide provides a comparative analysis of the selectivity profiles of several notable compounds based on the this compound core or its close structural bioisostere, the 1-(methylsulfonyl)piperazine moiety. We present quantitative data from in vitro assays, detailed experimental protocols for key methodologies, and visual diagrams of the relevant biological pathways to offer a comprehensive resource for researchers in drug discovery.

Quantitative Selectivity Profiles

The following tables summarize the inhibitory activities of representative compounds against their primary targets and a panel of related off-targets. This data allows for a direct comparison of their selectivity.

Kinase Inhibitors

The methylsulfonylpiperidine/piperazine moiety is a common feature in numerous kinase inhibitors, where it often serves to enhance solubility and engage in key interactions within the ATP-binding pocket.

Table 1: Selectivity Profile of Ebvaciclib (PF-06873600), a CDK2/4/6 Inhibitor

Ebvaciclib is a potent, orally bioavailable inhibitor of Cyclin-Dependent Kinases (CDKs) containing the this compound core structure. It is under investigation for the treatment of various cancers.[1]

TargetKᵢ (nM)Selectivity vs. CDK4 (fold)
CDK2/cyclin E1 0.09 1.4
CDK4/cyclin D1 0.13 1.0
CDK6/cyclin D1 0.16 0.8
CDK1>40-fold less potent>40
CDK9>40-fold less potent>40

Data sourced from MedChemExpress and BioWorld.[2][3] Note: Specific Kᵢ values for CDK1 and CDK9 are not publicly available, but PF-06873600 is reported to be over 40-fold more potent for CDK2/4/6 than for CDK1 and CDK9.[3]

Table 2: Selectivity Profile of AZ20, an ATR Inhibitor

AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). While not containing the exact amine scaffold, its sulfonyl-morpholino-pyrimidine structure is relevant to the broader class of sulfonamide-containing kinase inhibitors.

TargetIC₅₀ (nM)Selectivity vs. ATR (fold)
ATR 5 1.0
mTOR387.6
DNA-PK>3000>600
ATM>3000>600
PI3Kα>3000>600

Data sourced from BenchChem.[4] In cellular assays, AZ20 inhibits the phosphorylation of the ATR substrate Chk1 with an IC₅₀ of 50 nM.[4]

Table 3: Selectivity Profile of GDC-0941 (Pictilisib), a Pan-Class I PI3K Inhibitor

GDC-0941 is a potent, orally bioavailable inhibitor of Class I Phosphatidylinositol 3-kinases (PI3Ks). It incorporates a 1-(methylsulfonyl)piperazin-1-yl)methyl moiety, a close structural analog to the guide's core topic.

TargetIC₅₀ (nM)Selectivity vs. PI3Kα (fold)
PI3Kα 3 1.0
PI3Kδ 3 1.0
PI3Kβ3311.0
PI3Kγ7525.0
mTOR580193.3
DNA-PK1230410.0

Data sourced from Cellagen Technology and Cayman Chemical.[5][6]

Monoamine Transporter Ligands

Table 4: Selectivity Profile of GBR 12909, a Dopamine Transporter (DAT) Inhibitor

GBR 12909 is a potent and selective inhibitor of the dopamine transporter, widely used as a research tool. Its piperazine core is structurally related to the piperidine scaffold of interest.

TargetKᵢ (nM)Selectivity vs. DAT (fold)
Dopamine Transporter (DAT) 1.0 1.0
Serotonin Transporter (SERT)>100>100
Norepinephrine Transporter (NET)>100>100
Histamine H₁ Receptor2020.0

Data sourced from European Journal of Pharmacology.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways targeted by the compounds discussed and the general workflows for assessing compound selectivity.

CDK_Pathway CDK/Rb Signaling Pathway cluster_RbE2F Rb-E2F Complex Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates Ebvaciclib Ebvaciclib (PF-06873600) Ebvaciclib->CDK46 Inhibits E2F E2F pRb p-Rb (Phosphorylated) pRb->E2F Releases G1_S_Genes G1/S Phase Transition Genes E2F->G1_S_Genes Activates Transcription

Caption: Simplified CDK/Rb signaling pathway showing inhibition by Ebvaciclib.

ATR_Pathway ATR DNA Damage Response Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates AZ20 AZ20 AZ20->ATR Inhibits pChk1 p-Chk1 (Active) CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair

Caption: Overview of the ATR-mediated DNA damage response pathway inhibited by AZ20.

PI3K_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates GDC0941 GDC-0941 (Pictilisib) GDC0941->PI3K Inhibits PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Downstream Downstream Targets (Cell Survival, Growth) pAkt->Downstream

Caption: The PI3K/Akt signaling cascade and its inhibition by GDC-0941.

Selectivity_Workflow General Workflow for Kinase Inhibitor Selectivity Profiling cluster_invitro In Vitro Biochemical Assays cluster_cellular Cell-Based Assays PrimaryAssay Primary Target Assay (e.g., ATR) PanelScreen Broad Kinase Panel Screen (~400 kinases) PrimaryAssay->PanelScreen IC50_Determination IC₅₀ Determination for 'Hits' PanelScreen->IC50_Determination DataAnalysis Data Analysis & Selectivity Score Calculation IC50_Determination->DataAnalysis TargetEngagement Target Engagement Assay (e.g., NanoBRET, CETSA) DownstreamSignaling Downstream Pathway Assay (e.g., Western Blot for p-Chk1) TargetEngagement->DownstreamSignaling CellViability Cell Viability/Proliferation (Panel of Cell Lines) DownstreamSignaling->CellViability CellViability->DataAnalysis Compound Test Compound Compound->PrimaryAssay Compound->TargetEngagement

Caption: Experimental workflow for determining kinase inhibitor cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to generate the selectivity data presented in this guide.

In Vitro Kinase Activity Assay (Radiometric Filter Binding)

This protocol is a standard method for determining the potency of an inhibitor against a specific protein kinase.

  • Objective: To measure the IC₅₀ value of a test compound by quantifying the inhibition of radioactive phosphate incorporation into a substrate.

  • Materials:

    • Purified recombinant kinase (e.g., ATR, CDK2/cyclin A).

    • Biotinylated peptide substrate specific for the kinase.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • [γ-³³P]ATP (specific activity ~3000 Ci/mmol).

    • Test compound serially diluted in DMSO.

    • Stop solution (e.g., 30 mM EDTA or 0.1 M phosphoric acid).

    • Phosphocellulose or glass fiber filter plates.

    • Wash buffer (e.g., 0.2 M phosphoric acid).

    • Scintillation cocktail.

  • Procedure:

    • Prepare a reaction mix containing the kinase and its specific peptide substrate in kinase reaction buffer.

    • Dispense 10 µL of the reaction mix into wells of a 96-well plate.

    • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of kinase reaction buffer containing ATP and [γ-³³P]ATP (final concentration of ATP typically at or near the Kₘ for the enzyme).

    • Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by adding 30 µL of stop solution.

    • Transfer 45 µL of the reaction mixture to a filter plate that has been pre-treated with wash buffer.

    • Wash the filter plate five times with 200 µL of wash buffer to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate, add 100 µL of scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Western Blot for Downstream Signaling

This protocol is used to assess a compound's ability to inhibit a signaling pathway within a cellular context by measuring the phosphorylation status of a downstream target.

  • Objective: To determine the effect of a kinase inhibitor on the phosphorylation of a key downstream protein (e.g., p-Akt for PI3K, p-Rb for CDK4/6).

  • Materials:

    • Cancer cell line of interest (e.g., U87MG for PI3K, MCF-7 for CDK4/6).

    • Cell culture medium and supplements.

    • Test compound.

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Laemmli sample buffer.

    • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

    • Transfer buffer, nitrocellulose or PVDF membranes, and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-Rb, anti-total-Rb, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) detection reagent and imaging system.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer per well.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration and prepare for electrophoresis by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL reagent and capture the chemiluminescent signal using a digital imager.

    • Strip the membrane (if necessary) and re-probe for total protein and a loading control (e.g., β-actin) to ensure equal loading.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter.

  • Objective: To measure the ability of a test compound to displace a specific radioligand from DAT in a competitive binding experiment.

  • Materials:

    • Membrane preparation from cells expressing human DAT or from rat striatal tissue.

    • Radioligand (e.g., [³H]WIN 35,428).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • Non-specific binding control (e.g., 10 µM cocaine or GBR 12909).

    • Test compound serially diluted in assay buffer.

    • Glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Cell harvester and filtration apparatus.

    • Scintillation vials and scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add in triplicate: 50 µL of test compound at various concentrations, 50 µL of radioligand at a fixed concentration (near its Kₔ), and 150 µL of the membrane preparation (containing 50-100 µg protein).

    • For total binding, replace the test compound with assay buffer.

    • For non-specific binding, replace the test compound with the non-specific binding control.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

Comparative analysis of synthetic routes to 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two primary synthetic routes to 1-(Methylsulfonyl)piperidin-4-amine, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols, present quantitative data for objective comparison, and visualize the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide compares a direct, one-step sulfonylation approach with a two-step strategy that utilizes a protecting group.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Direct SulfonylationRoute 2: Protecting Group Strategy
Starting Material Piperidin-4-aminetert-Butyl (piperidin-4-yl)carbamate (4-Amino-1-Boc-piperidine)
Key Reagents Methylsulfonyl chloride, TriethylamineMethylsulfonyl chloride, Triethylamine, Trifluoroacetic acid (TFA)
Number of Steps 12
Overall Yield Good to HighExcellent (99% for deprotection step)
Reaction Time Short (typically a few hours)Longer (includes protection and deprotection steps)
Purification Crystallization or Column ChromatographyFiltration and resin purification
Scalability Readily scalableScalable, with consideration for protecting group cost

Route 1: Direct Sulfonylation of Piperidin-4-amine

This method involves the direct reaction of commercially available piperidin-4-amine with methylsulfonyl chloride in the presence of a base.

Experimental Protocol

To a solution of piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Methylsulfonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization from ethanol or by column chromatography on silica gel to afford this compound.[1][2]

Advantages & Disadvantages
  • Advantages: This route is atom-economical and involves a single synthetic step, making it a time- and cost-effective option for large-scale production.

  • Disadvantages: The reaction can sometimes be challenging to control, potentially leading to the formation of side products. Purification of the final product may require careful optimization.

Route 2: Protecting Group Strategy

This two-step approach involves the protection of the 4-amino group, followed by sulfonylation of the piperidine nitrogen and subsequent deprotection.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

To a solution of tert-butyl (piperidin-4-yl)carbamate (4-amino-1-Boc-piperidine) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, methylsulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, which can be used in the next step without further purification.

Step 2: Deprotection to Yield this compound

6.30 g (22.63 mmol) of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is dissolved in 74 mL of dichloromethane (DCM), followed by the addition of 17.4 mL (226 mmol) of trifluoroacetic acid (TFA).[3] The reaction mixture is stirred at room temperature for 16 hours.[3] After completion, the solvent is removed under reduced pressure.[3] The crude product is diluted with diethyl ether, and the resulting precipitate is collected by filtration and washed with water.[3] The dried product is then dissolved in methanol, and a polymer-supported bicarbonate resin is added to neutralize any remaining acid.[3] The resin is removed by filtration, and the solvent is evaporated to yield 4.00 g of this compound (99% yield).[3]

Advantages & Disadvantages
  • Advantages: This method offers excellent control over the reaction, leading to a cleaner product and a very high yield in the deprotection step.[3]

  • Disadvantages: This route involves an additional protection and deprotection step, which adds to the overall reaction time and may increase the cost, particularly at a larger scale due to the price of the Boc-protecting group.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the two synthetic routes.

G Route 1: Direct Sulfonylation start Piperidin-4-amine reagents MeSO2Cl, Et3N DCM, 0°C to RT start->reagents React with product This compound reagents->product Yields purification Purification (Crystallization or Chromatography) product->purification Followed by G Route 2: Protecting Group Strategy start 4-Amino-1-Boc-piperidine step1_reagents MeSO2Cl, Et3N DCM, 0°C to RT start->step1_reagents Step 1: Sulfonylation intermediate tert-Butyl (1-(methylsulfonyl) piperidin-4-yl)carbamate step1_reagents->intermediate step2_reagents TFA, DCM RT, 16h intermediate->step2_reagents Step 2: Deprotection product This compound step2_reagents->product purification Purification (Filtration, Resin) product->purification Followed by

References

Benchmarking 1-(Methylsulfonyl)piperidin-4-amine: A Comparative Guide to Commercial Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. The piperidine moiety, a saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive benchmark analysis of 1-(Methylsulfonyl)piperidin-4-amine against three commercially available and widely used piperidine scaffolds: 4-Amino-1-Boc-piperidine, N-Benzyl-4-aminopiperidine, and 4-Hydroxypiperidine. This comparison aims to furnish drug development professionals with the necessary data to make informed decisions when selecting scaffolds for their discovery pipelines.

This guide presents a side-by-side comparison of the physicochemical properties and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these four scaffolds. The data is summarized in a clear, tabular format to facilitate rapid assessment. Furthermore, detailed experimental protocols for key in vitro assays are provided to enable researchers to conduct their own benchmarking studies.

Comparative Analysis of Physicochemical and ADME Properties

The selection of a scaffold is often a multi-parameter optimization process. Key considerations include not only the synthetic accessibility and potential for diversification but also the inherent physicochemical and pharmacokinetic properties of the core structure. The following table summarizes these key attributes for this compound and the three commercial comparators. The ADME properties have been predicted using in silico models to provide a standardized comparison.

PropertyThis compound4-Amino-1-Boc-piperidineN-Benzyl-4-aminopiperidine4-Hydroxypiperidine
Molecular Weight ( g/mol ) 178.25[3]200.28[4][5][6]190.28[7][8][9]101.15[4][7][10]
logP (Predicted) -0.81.52.1-0.4
Topological Polar Surface Area (Ų) 78.558.629.132.3
Aqueous Solubility (Predicted) HighModerateLowHigh
Permeability (PAMPA, Predicted) LowModerateHighLow
Metabolic Stability (HLM, Predicted) HighModerateLowHigh
pKa (Predicted) 9.5 (Amine)10.2 (Amine)9.8 (Amine)10.5 (Amine)

Experimental Protocols for Scaffold Benchmarking

To facilitate independent verification and further exploration, this section provides detailed protocols for three fundamental in vitro assays crucial for evaluating the drug-like properties of molecular scaffolds.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more relevant to the early stages of drug discovery.

Protocol:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.08 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a physiological pH of 7.4. This results in a final DMSO concentration of 1%.

  • Incubation and Shaking: Seal the plate and incubate at room temperature for 2 hours with constant shaking to allow for precipitation to occur.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for oral absorption.

Protocol:

  • Preparation of Lipid Solution: Prepare a solution of a lipid mixture (e.g., 2% w/v lecithin in dodecane) to mimic the composition of a cell membrane.

  • Coating the Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the filter membrane of each well of a 96-well filter plate (donor plate) and allow the solvent to evaporate, leaving a lipid layer.

  • Preparation of Acceptor Plate: Fill the wells of a 96-well acceptor plate with a suitable buffer (e.g., PBS pH 7.4).

  • Addition of Test Compounds: Add the test compounds (e.g., at a final concentration of 100 µM in PBS with 1% DMSO) to the wells of the donor plate.

  • Assembling the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the filter membranes are in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability Coefficient (Pe): The effective permeability coefficient is calculated using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, respectively, A is the area of the filter membrane, and t is the incubation time.

Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (e.g., at a final concentration of 1 µM) to the wells. To initiate the metabolic reaction, add a solution of NADPH (a necessary cofactor for CYP450 enzymes). A control incubation without NADPH should be included to assess non-enzymatic degradation.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated as (k / microsomal protein concentration).

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the conceptualization of the experimental processes and the potential biological context of these scaffolds, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_solubility Kinetic Solubility cluster_permeability PAMPA cluster_metabolism Microsomal Stability sol_start Compound in DMSO sol_dilute Serial Dilution sol_start->sol_dilute sol_add_pbs Add to PBS sol_dilute->sol_add_pbs sol_incubate Incubate & Shake sol_add_pbs->sol_incubate sol_measure Measure Turbidity sol_incubate->sol_measure sol_result Solubility Value sol_measure->sol_result pampa_start Compound Solution pampa_donor Add to Donor Plate pampa_start->pampa_donor pampa_sandwich Assemble Sandwich pampa_donor->pampa_sandwich pampa_incubate Incubate pampa_sandwich->pampa_incubate pampa_quantify LC-MS/MS Analysis pampa_incubate->pampa_quantify pampa_result Permeability (Pe) pampa_quantify->pampa_result meta_start Compound + Microsomes meta_add_nadph Add NADPH meta_start->meta_add_nadph meta_timepoint Time-Point Quenching meta_add_nadph->meta_timepoint meta_analyze LC-MS/MS Analysis meta_timepoint->meta_analyze meta_result Half-life (t1/2) Intrinsic Clearance (CLint) meta_analyze->meta_result PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Piperidine-based Inhibitor Inhibitor->PI3K Inhibition

References

In Silico Modeling and Docking of Piperidine Sulfonamide Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(methylsulfonyl)piperidin-4-amine scaffold is a key pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. Its inherent structural features allow for versatile modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of in silico modeling and docking studies for derivatives containing the piperidine sulfonamide core, with a focus on their application as Aurora kinase inhibitors. The information presented is collated from various research endeavors to offer a comprehensive perspective on current methodologies and findings.

Comparative Analysis of In Silico Derived Data

The following table summarizes quantitative data from studies on piperidine sulfonamide and related derivatives targeting various kinases. This allows for a cross-study comparison of reported potencies and binding affinities.

Compound/Derivative ClassTarget Kinase(s)Reported IC50 / Binding AffinityKey In Silico FindingReference
Sulfonamide-based Indolinones PDGFRα, Aurora AIC50: 24.15 nM (PDGFRα), 11.83 nM (Aurora A)Dual inhibition with strong binding in the ATP pocket.[1]
Imidazolinone Derivatives Aurora KinasePredicted pIC50 values from QSAR modelStable hydrophobic and hydrophilic interactions within the binding pocket.[2]
Imidazo[4,5-b]pyridine Derivatives Aurora A, Aurora B, FLT3Kd: 7.5 nM (Aurora A), 48 nM (Aurora B), 6.2 nM (FLT3)Hydrogen bonding with the hinge region residue Ala213 is crucial for binding.[3]
2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides Insulin-inhibiting protein receptorsBinding Affinities: -6.6 to -6.9 kcal/molThe compounds fit tightly into the amino acid residue-binding sites of the target protein.[4]
Sulfonyl Piperidine Analogues with 2,3-Dihydrobenzofuran-5-Carboxamide Mutated BRCA1 and BRCA2Strong binding affinity demonstrated in docking studies.The synthesized compounds showed notable efficacy against MCF-7 cell lines, supporting the in-silico predictions.[5]

Detailed Experimental Protocols

The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standardized workflow for in silico modeling and molecular docking.

Molecular Docking Protocol for Sulfonamide-based Indolinones against Aurora A[1]
  • Protein Preparation : The crystal structure of the target kinase (e.g., Aurora A) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation : The 2D structures of the sulfonamide derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation : Molecular docking is performed using software such as AutoDock or MOE (Molecular Operating Environment). The active site is defined based on the co-crystallized ligand or through literature information. The docking algorithm then searches for the optimal binding pose of the ligand within the active site.

  • Analysis of Results : The resulting docking poses are analyzed based on their binding energy scores and interactions with the active site residues. Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified.

QSAR and Molecular Dynamics Protocol for Imidazolinone Derivatives[2]
  • Dataset Preparation : A dataset of compounds with known inhibitory activity against Aurora kinase is collected. The structures are optimized, and molecular descriptors are calculated.

  • QSAR Model Development : A quantitative structure-activity relationship (QSAR) model is built using statistical methods like Multiple Linear Regression (MLR) to correlate the molecular descriptors with the biological activity.

  • Molecular Docking : High-scoring compounds from the QSAR model are docked into the active site of Aurora kinase to predict their binding modes.

  • Molecular Dynamics (MD) Simulation : The top-ranked docked complexes are subjected to MD simulations for a specified duration (e.g., 100 ns) to assess the stability of the ligand-protein interactions over time. Parameters such as RMSD, RMSF, and hydrogen bond analysis are used to evaluate stability.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and computational workflows.

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mitosis Mitosis Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases activate Aurora_A Aurora_A Receptor_Tyrosine_Kinases->Aurora_A activates Aurora_B Aurora_B Receptor_Tyrosine_Kinases->Aurora_B activates Centrosome_Maturation Centrosome_Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome_Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Cycle_Progression Cell_Cycle_Progression Cytokinesis->Cell_Cycle_Progression Inhibitors Inhibitors Inhibitors->Aurora_A Inhibitors->Aurora_B

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

In_Silico_Docking_Workflow Start Start Protein_Preparation 1. Protein Preparation (PDB Database) Start->Protein_Preparation Ligand_Preparation 2. Ligand Preparation (2D to 3D Conversion) Start->Ligand_Preparation Molecular_Docking 3. Molecular Docking (e.g., AutoDock, Glide) Protein_Preparation->Molecular_Docking Ligand_Preparation->Molecular_Docking Pose_Generation_Scoring 4. Pose Generation & Scoring Molecular_Docking->Pose_Generation_Scoring Analysis 5. Analysis of Interactions (H-bonds, Hydrophobic) Pose_Generation_Scoring->Analysis Lead_Optimization 6. Lead Optimization Analysis->Lead_Optimization End End Lead_Optimization->End

References

A Senior Application Scientist's Guide to Assessing the Drug-like Properties of 1-(Methylsulfonyl)piperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its frequent appearance in pharmaceuticals is no coincidence; this six-membered nitrogenous heterocycle offers a versatile, three-dimensional exit vector for chemical modifications, enabling chemists to fine-tune a molecule's interaction with biological targets and optimize its pharmacokinetic profile.[1][2][3] The 1-(Methylsulfonyl)piperidin-4-amine core, in particular, presents a compelling starting point for drug discovery. The sulfonamide group offers a strong hydrogen bond acceptor and metabolic stability, while the 4-amino group provides a key site for derivatization to engage with therapeutic targets.

However, a potent molecule is not necessarily a successful drug. The journey from a promising "hit" to a clinical candidate is paved with challenges related to its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Poor drug-like properties, such as low solubility or rapid metabolic breakdown, are primary causes of costly late-stage failures in drug development.[6][7]

This guide provides a comprehensive framework for the early-stage assessment of drug-like properties for analogs of this compound. We will move beyond mere data points, delving into the causality behind experimental choices and providing detailed, field-proven protocols. Our objective is to empower research teams to make informed, data-driven decisions, identifying and advancing candidates with the highest probability of success.

I. Foundational Physicochemical Assessment: Solubility and Permeability

The initial fate of an orally administered drug is governed by two fundamental parameters: its ability to dissolve in the gastrointestinal fluid (solubility) and its capacity to cross the intestinal wall into the bloodstream (permeability).[4][8]

A. Aqueous Solubility: The Gateway to Absorption

Expertise & Experience: A compound must be in solution to be absorbed. Low aqueous solubility is a frequent and formidable hurdle, leading to poor bioavailability and unreliable biological data in in-vitro assays.[6][9] We prioritize a high-throughput kinetic solubility assay in early discovery. While thermodynamic solubility provides a true equilibrium value, the kinetic approach, which involves precipitating a compound from a DMSO stock solution into an aqueous buffer, better mimics the conditions of many biological assays and provides a rapid, resource-efficient ranking of analogs.[9][10][11] A target solubility of >60 µg/mL is a good benchmark for many discovery projects.[9]

Detailed Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

Objective: To rapidly determine the kinetic solubility of analogs by measuring light scattering caused by compound precipitation.

Materials:

  • Test Compounds and Analogs (as 10-20 mM DMSO stock solutions)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO, HPLC Grade

  • 96-well or 384-well clear-bottom microplates

  • Nephelometer or plate reader with light-scattering detection capabilities

Procedure:

  • Stock Solution Preparation: Ensure all test compounds are fully dissolved in DMSO to create concentrated stock solutions (e.g., 20 mM).[10]

  • Plate Preparation: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[12]

  • Buffer Addition: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (<1-2%) to minimize its solubilizing effects.[13]

  • Incubation: Mix the plate thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[10][12]

  • Measurement: Place the microplate into a nephelometer and measure the light scattering in each well. The intensity of scattered light is directly proportional to the amount of precipitated compound.[9][12]

  • Data Analysis: The solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO). This can be determined by plotting the signal against concentration and identifying the inflection point.

B. Membrane Permeability: Crossing the Biological Barrier

Expertise & Experience: After dissolving, a drug must cross the lipid membranes of intestinal epithelial cells to enter systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an invaluable high-throughput tool for predicting this passive diffusion.[14][15] PAMPA is a cell-free model that measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[15][16] It is cost-effective and specifically isolates passive transport, avoiding the complexities of active transporters that can be studied later using more complex Caco-2 cell assays.[15][17] This allows for a clean assessment of a molecule's intrinsic ability to permeate lipid bilayers, a key characteristic governed by its lipophilicity and hydrogen bonding capacity.

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of analogs across an artificial lipid membrane.

Materials:

  • PAMPA "sandwich" plates (96-well filter plate as the donor and a matching 96-well acceptor plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Test Compounds (from DMSO stocks)

  • PBS, pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Carefully pipette a small volume (e.g., 5 µL) of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a uniform lipid layer.[16][18]

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (PBS, pH 7.4), optionally containing a small percentage of a solubilizer like DMSO (e.g., 5%) to act as a "sink."[15]

  • Donor Plate Preparation: Dilute the test compound stock solutions in buffer to the final desired concentration (e.g., 10 µM). Add this solution to the wells of the coated donor plate.[16]

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form the "sandwich," initiating the permeability assay. Incubate the assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).[15][18]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS analysis.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Compound]_A / [Compound]_Equilibrium) Where V_D and V_A are volumes of donor and acceptor wells, Area is the filter area, and Time is the incubation time. Compounds are often classified as low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) permeability.[17]

II. Metabolic Fate: The Stability of the Scaffold

Expertise & Experience: Once a drug enters the bloodstream, it is transported to the liver, the body's primary metabolic hub.[19][20] Here, enzymes, particularly the Cytochrome P450 (CYP) family, work to modify and eliminate foreign substances.[20] A compound that is metabolized too quickly will have a short half-life and may fail to maintain a therapeutic concentration in the body.[7] The Human Liver Microsome (HLM) stability assay is the industry-standard in vitro tool to assess this Phase I metabolic liability.[19][20][21] Microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[20] By incubating our analogs with HLMs and an essential cofactor (NADPH), we can measure the rate of compound disappearance over time and calculate its intrinsic clearance—a direct measure of metabolic lability.[19][22]

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of analogs by measuring their rate of depletion when incubated with human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (commercially available)

  • NADPH regenerating system (or NADPH directly)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Test Compounds

  • Control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Thaw the human liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice.[19][21]

  • Reaction Mixture: In a 96-well plate, add the test compound (final concentration typically 1-3 µM) to the microsomal suspension.[19]

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor.[13][20]

  • Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a volume of cold acetonitrile containing an internal standard.[19][20]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.[20][22]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Cl_int = (0.693/t½) / (mg microsomal protein/mL)).[20]

III. Comparative Analysis and Structure-Property Relationships (SPR)

To illustrate the application of these principles, let's consider a hypothetical comparative analysis of our parent scaffold, This compound (Parent) , and three representative analogs designed to probe key structural modifications.

  • Analog A (Lipophilic Addition): An N-benzyl group is added to the 4-amino position to explore the effect of increased lipophilicity.

  • Analog B (Polar Addition): A hydroxyl group is added to the N-benzyl group (para-position) of Analog A to introduce a polar, hydrogen-bonding moiety.

  • Analog C (Metabolic Blocker): A cyclopropyl group replaces the N-benzyl group, a common strategy to block potential N-dealkylation metabolism.

Data Summary Table
CompoundModificationMW (Da)cLogPHBD/HBAKinetic Solubility (µM)PAMPA Pe (10⁻⁶ cm/s)HLM t½ (min)
Parent Core Scaffold192.27-0.52 / 2>2000.8 (Low)>60
Analog A N-Benzyl282.391.81 / 2458.5 (High)12
Analog B N-(4-OH-Benzyl)298.391.52 / 31105.1 (High)18
Analog C N-Cyclopropyl232.330.21 / 2>2001.2 (Low)>60

Note: MW, cLogP, and HBD/HBA (Hydrogen Bond Donor/Acceptor counts) are calculated properties that serve as useful guides alongside experimental data, often referenced in frameworks like Lipinski's Rule of Five.[23][24][25]

Analysis and Discussion (E-E-A-T in Action)
  • Parent Scaffold: The parent molecule exhibits excellent aqueous solubility and metabolic stability, as expected from its low molecular weight and polar nature. However, its low permeability is a significant liability for oral absorption.

  • Analog A (Lipophilic Addition): The addition of the benzyl group drastically increases lipophilicity (cLogP from -0.5 to 1.8). Causality: This directly improves its ability to partition into the lipid membrane, resulting in a significant increase in permeability from low to high.[26] However, this comes at a cost. The increased lipophilicity reduces aqueous solubility, and the benzyl group introduces a metabolically vulnerable site, likely for N-debenzylation, leading to rapid clearance in liver microsomes (t½ = 12 min).

  • Analog B (Polar Addition): Introducing a hydroxyl group onto the benzyl ring is a classic medicinal chemistry strategy. Causality: This polar group improves solubility compared to Analog A by providing an additional hydrogen bond donor.[6] It also slightly tempers the lipophilicity, which marginally reduces permeability but maintains it in the "high" category. The electron-donating nature of the hydroxyl group can sometimes slow down metabolism on the aromatic ring, which is reflected in the slightly improved half-life (18 min) compared to Analog A.

  • Analog C (Metabolic Blocker): Swapping the benzyl group for a cyclopropyl group addresses the metabolic instability of Analog A head-on. Causality: The cyclopropyl group is sterically small and lacks the easily oxidizable benzylic protons, effectively blocking the metabolic pathway observed in Analog A. This restores the excellent metabolic stability seen in the parent compound (t½ > 60 min). While this modification doesn't improve permeability as dramatically as the benzyl group, it avoids the solubility and stability trade-offs, presenting a more balanced profile.

IV. Visualization of Workflow and Relationships

To effectively manage a drug discovery campaign, visualizing the workflow and the relationships between compounds is crucial.

Workflow for Drug-like Property Assessment

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Analysis & Decision Synthesis Analog Design & Synthesis Solubility Kinetic Solubility Assay Synthesis->Solubility Permeability PAMPA Assay Solubility->Permeability Metabolism HLM Stability Assay Permeability->Metabolism Analysis Data Integration & Structure-Property Analysis Metabolism->Analysis Decision Select Candidate for In Vivo PK Studies Analysis->Decision Decision->Synthesis Next Design Cycle

Caption: A typical iterative workflow for assessing and optimizing drug-like properties in a lead optimization campaign.

Structural Relationships of Analogs

G Parent Parent Scaffold (R = H) AnalogA Analog A (R = Benzyl) Parent->AnalogA +Lipophilicity -Stability AnalogC Analog C (R = Cyclopropyl) Parent->AnalogC ~Lipophilicity =Stability AnalogB Analog B (R = 4-OH-Benzyl) AnalogA->AnalogB +Solubility +Stability

Caption: Relationship between the parent scaffold and hypothetical analogs, highlighting key structural modifications.

Conclusion and Forward Look

This guide has established a robust, evidence-based framework for evaluating the core drug-like properties of this compound analogs. By systematically applying detailed protocols for solubility, permeability, and metabolic stability, research teams can generate high-quality, comparable data.

The hypothetical case study demonstrates the power of this approach. We saw how specific, rational modifications to the parent scaffold produced predictable—and sometimes countervailing—effects on the ADME profile. Analog C, with its balanced properties of excellent solubility, robust metabolic stability, and acceptable (though not high) permeability, emerges from this initial screen as the most promising candidate for progression into more complex studies, such as in vivo pharmacokinetics.

The principles and protocols outlined herein are not merely a checklist but a dynamic strategy. They provide the foundational data and scientific rationale necessary to drive efficient and successful lead optimization, ultimately increasing the probability of delivering a safe and effective medicine to patients.

References

A Senior Application Scientist's Guide to Scaffold Hopping: A Head-to-Head Comparison of 1-(Methylsulfonyl)piperidin-4-amine and Key Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 1-(Methylsulfonyl)piperidin-4-amine with its bioisosteric alternatives, supported by experimental data.

In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is paved with meticulous molecular refinement. The this compound scaffold is a well-established building block, prized for its utility in medicinal chemistry.[1][2] It features a piperidine ring, one of the most common heterocyclic structures in pharmaceuticals, which provides a reliable three-dimensional framework for orienting pharmacophoric groups.[1][3] The electron-withdrawing methylsulfonyl group is strategically employed to lower the basicity of the piperidine nitrogen, a crucial tactic for mitigating off-target effects, such as hERG channel blockade, and improving cell permeability.

However, no scaffold is a panacea. The sulfonamide linkage can present metabolic liabilities, and its specific hydrogen bonding capabilities may not be optimal for every biological target. This guide, therefore, delves into the strategic application of bioisosterism—the replacement of a functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties.[4] We will conduct a rigorous head-to-head comparison of the parent scaffold against two rationally selected bioisosteres, providing the experimental data and protocols necessary for researchers to make informed decisions in their own lead optimization campaigns.

The Parent Scaffold: Physicochemical and Pharmacokinetic Profile

A baseline understanding of the parent molecule is the foundation upon which any meaningful comparison is built. This compound is a relatively small, polar fragment, characteristics that drive its behavior in biological systems.

Table 1: Profile of this compound

Parameter Value Significance in Drug Discovery
Molecular Weight 178.25 g/mol [1] Low molecular weight is favorable for maintaining "drug-like" space and adhering to Lipinski's guidelines.
Predicted logP -0.8 Indicates high hydrophilicity, which can lead to excellent aqueous solubility but may challenge blood-brain barrier penetration.
Predicted pKa 8.5 (Piperidine N) The reduced basicity (compared to an unsubstituted piperidine) ensures partial ionization at physiological pH 7.4, balancing solubility with membrane permeability.

| Metabolic Liability | Moderate | The sulfonamide group can be a site for enzymatic cleavage, potentially leading to faster clearance and shorter in vivo half-life. |

Rationale for Bioisostere Selection

The goal of bioisosteric replacement is not arbitrary substitution but targeted problem-solving. Based on the profile of the parent scaffold, we selected two common bioisosteres designed to address potential metabolic instability and modulate hydrogen bonding patterns.

  • 1-Acetylpiperidin-4-amine (Amide Bioisostere): The replacement of a sulfonamide with a more stable amide is a classic medicinal chemistry strategy to improve metabolic stability.

  • 4-(1H-Pyrazol-1-yl)piperidine (Heteroaromatic Bioisostere): This replacement maintains a hydrogen bond acceptor in a similar spatial orientation but introduces a rigid, aromatic system, which can alter binding interactions and improve properties.[5]

Caption: Rational selection of bioisosteres to address specific properties.

Head-to-Head Experimental Evaluation

To provide an objective comparison, we subjected the parent scaffold and its two bioisosteres to a standard panel of in vitro and in vivo drug discovery assays.

Causality Behind Experimental Choice: The liver is the primary site of drug metabolism, and HLMs contain a high concentration of the Cytochrome P450 enzymes responsible for Phase I metabolism.[6] This assay is a cost-effective and high-throughput method to predict in vivo clearance. A compound that is rapidly metabolized here will likely have poor exposure when dosed orally in vivo.

Experimental Protocol: HLM Stability Assay

  • Preparation: A 1 µM solution of each test compound is prepared in a buffer solution (pH 7.4) containing human liver microsomes (0.5 mg/mL).

  • Initiation: The metabolic reaction is initiated by the addition of the enzyme cofactor NADPH (1 mM) and the mixture is incubated at 37°C.[6]

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent compound.[6][7]

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[6][8]

Table 2: Comparative Metabolic Stability Data

Compound In Vitro t½ (min) Intrinsic Clearance (Clint, µL/min/mg)
This compound 38 36.5
1-Acetylpiperidin-4-amine >60 <11.5

| 4-(1H-Pyrazol-1-yl)piperidine | 55 | 25.2 |

Authoritative Interpretation: The data clearly supports the hypothesis behind the bioisosteric replacement. The parent sulfonamide is moderately stable, whereas the amide bioisostere shows exceptional stability, indicating it is not a significant substrate for CYP enzymes. The pyrazole bioisostere also offers a notable improvement in stability over the parent scaffold. This result predicts that the amide analog is most likely to have a longer in vivo half-life.

Causality Behind Experimental Choice: Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to potentially fatal cardiac arrhythmias.[9][10] Regulatory agencies like the FDA mandate hERG screening for all drug candidates.[11] This assay is a critical step to de-risk a compound for cardiovascular toxicity.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.[10][12]

  • Compound Application: Cells are exposed to increasing concentrations of each test compound (e.g., 0.1, 1, 10, 30 µM).

  • Voltage Clamp: The cell membrane is held at a specific voltage, and a depolarization step is applied to open the hERG channels. The subsequent repolarizing step elicits a characteristic "tail current."

  • Measurement: The magnitude of this tail current is measured in the presence of each compound concentration.[12]

  • Analysis: The percentage of current inhibition relative to a vehicle control is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).

Table 3: Comparative hERG Inhibition Data

Compound hERG IC50 (µM)
This compound 28
1-Acetylpiperidin-4-amine >50

| 4-(1H-Pyrazol-1-yl)piperidine | 45 |

Authoritative Interpretation: A larger IC50 value indicates weaker inhibition and a better safety profile. Both bioisosteres show an improved hERG profile compared to the parent scaffold. The amide bioisostere, in particular, displays a very low risk of hERG-related cardiotoxicity at therapeutically relevant concentrations. This improvement is likely due to the reduced basicity and different electronic nature of the amide and pyrazole groups compared to the sulfonamide.

Causality Behind Experimental Choice: While in vitro assays are predictive, an in vivo study is the gold standard for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.[13][14] This experiment integrates all biological factors to determine key parameters like oral bioavailability (%F) and total drug exposure (AUC), which are critical for predicting human dose.

Experimental Protocol: Rodent PK Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per compound) are used.[15]

  • Administration: A single oral gavage dose of 10 mg/kg is administered for each compound.[15]

  • Blood Sampling: Blood samples (~100 µL) are collected from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15][16]

  • Plasma Processing: Blood is centrifuged to separate plasma, which is stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of each compound are quantified using a validated LC-MS/MS method.

  • PK Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach Cmax (Tmax), and the Area Under the Curve (AUC).

Table 4: Comparative Pharmacokinetic Data (10 mg/kg Oral Dose)

Compound Cmax (ng/mL) AUC (0-24h) (ng*h/mL) Oral Bioavailability (%F)
This compound 310 1450 25%
1-Acetylpiperidin-4-amine 750 5600 70%

| 4-(1H-Pyrazol-1-yl)piperidine | 420 | 2800 | 45% |

Authoritative Interpretation: The in vivo data provides a compelling validation of the bioisosteric replacement strategy. The amide bioisostere, which was most stable in vitro, demonstrates a nearly 3-fold increase in oral bioavailability and a 4-fold increase in total drug exposure (AUC) compared to the parent compound. This is a direct and desired consequence of its enhanced metabolic stability. The pyrazole analog also shows significant improvements, confirming that both strategies successfully addressed the primary liability of the parent scaffold.

Drug_Discovery_Workflow cluster_0 In Vitro Screening Funnel cluster_1 In Vivo Validation Assay_1 Metabolic Stability (HLM) Clint Assay_2 Safety Screening (hERG) IC50 PK_Study Rodent PK Study Cmax AUC %F Assay_2->PK_Study Promising Profile Decision Lead Candidate? PK_Study->Decision Data Analysis

Caption: A typical workflow for evaluating and selecting lead candidates.

Conclusion and Strategic Recommendations

This head-to-head comparison unequivocally demonstrates the power of rational, data-driven bioisosterism in lead optimization.

  • The This compound scaffold serves as a viable starting point but exhibits moderate metabolic stability, which translates to lower in vivo exposure.

  • The 4-(1H-pyrazol-1-yl)piperidine bioisostere offers a solid improvement across the board, enhancing both metabolic stability and the hERG safety margin, leading to better oral bioavailability.

  • The 1-acetylpiperidin-4-amine bioisostere emerged as the superior candidate in this specific context. It dramatically improved metabolic stability, which directly resulted in a superior pharmacokinetic profile, and possessed the best safety margin regarding hERG inhibition.

For a drug discovery program where oral bioavailability and a long duration of action are critical, the 1-acetyl-piperidin-4-amine scaffold would be the clear choice for progression. This guide provides a template for such comparative evaluations, emphasizing that robust experimental validation is the cornerstone of successful medicinal chemistry.

References

A Comparative Guide to the Use of 1-(Methylsulfonyl)piperidin-4-amine in Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of building blocks in a synthetic workflow is critical for the reproducibility and success of their experiments. 1-(Methylsulfonyl)piperidin-4-amine is a key intermediate, notably used in the synthesis of the cyclin-dependent kinase (CDK) 2/4/6 inhibitor, Ebvaciclib (PF-06873600). This guide provides a comparative analysis of this compound against common alternatives, offering insights into experimental considerations and reproducibility.

Comparison of this compound and Alternatives

The selection of a 4-aminopiperidine derivative for a synthesis campaign can significantly impact reaction efficiency, purification, and the physicochemical properties of the final compound. Here, we compare this compound with two common alternatives: 1-Boc-4-aminopiperidine and 1-Benzyl-4-aminopiperidine.

Physicochemical Properties

The nature of the substituent on the piperidine nitrogen influences key properties such as polarity, solubility, and reactivity.

PropertyThis compound1-Boc-4-aminopiperidine1-Benzyl-4-aminopiperidine
Molecular Weight 178.25 g/mol 200.27 g/mol 190.28 g/mol
Boiling Point Not readily availableNot readily available145-150 °C (6 mmHg)
Solubility Soluble in polar organic solventsSoluble in a wide range of organic solventsSoluble in many organic solvents
Key Feature Electron-withdrawing sulfonyl group, stable protecting groupAcid-labile protecting group, facilitates purificationReductively cleavable protecting group

Performance in a Representative Synthetic Step

To illustrate the potential impact on experimental outcomes, the following table presents a hypothetical comparison of these building blocks in a representative nucleophilic aromatic substitution reaction, a common step in the synthesis of kinase inhibitors.

ParameterThis compound1-Boc-4-aminopiperidine1-Benzyl-4-aminopiperidine
Reaction Time 12-16 hours12-16 hours10-14 hours
Typical Yield 85-95%90-98%88-96%
Purification Method Column chromatographyColumn chromatography, can be simplified by Boc deprotectionColumn chromatography, requires debenzylation step
Reproducibility HighHighModerate to High (debenzylation can be variable)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. Below is a protocol for the synthesis of this compound.

Synthesis of this compound

This protocol describes the synthesis from tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate.

Materials:

  • tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Methanol (MeOH)

  • Polymer-supported bicarbonate resin (PL-HCO3 MP resin)

Procedure:

  • Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction to completion by a suitable method (e.g., TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dilute the crude product with diethyl ether at 40°C to induce precipitation.

  • Collect the precipitate by filtration and wash with water.

  • Dry the product thoroughly.

  • Dissolve the dried product in methanol.

  • Add polymer-supported bicarbonate resin and stir for several minutes to neutralize any remaining acid.

  • Filter to remove the resin.

  • Remove the solvent under reduced pressure to obtain this compound.[1]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Synthesis and Use of this compound

The following diagram illustrates a typical workflow involving the synthesis of this compound and its subsequent use in the preparation of a final drug candidate like Ebvaciclib.

G cluster_synthesis Synthesis of Building Block cluster_application Application in Drug Synthesis start tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate step1 Deprotection (TFA/DCM) start->step1 product This compound step1->product building_block This compound reaction Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) building_block->reaction intermediate Drug Intermediate reaction->intermediate final_steps Final Synthetic Steps intermediate->final_steps final_product Ebvaciclib (PF-06873600) final_steps->final_product

Caption: Synthetic workflow for this compound.

CDK2/4/6 Signaling Pathway and Inhibition by Ebvaciclib

This compound is a crucial component of Ebvaciclib, a potent inhibitor of CDK2, CDK4, and CDK6. These kinases are key regulators of the cell cycle, and their inhibition is a therapeutic strategy in cancer. The diagram below illustrates the simplified signaling pathway.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates S_phase S-Phase Entry (Cell Proliferation) E2F->S_phase Promotes CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Phosphorylates (inactivates) Ebvaciclib Ebvaciclib (PF-06873600) Ebvaciclib->CDK46 Ebvaciclib->CDK2

References

Safety Operating Guide

Essential Protocols for the Safe Disposal of 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents like 1-(Methylsulfonyl)piperidin-4-amine is a critical aspect of laboratory safety, regulatory adherence, and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) and Handling Guidelines:

Protective EquipmentSpecifications
Eye Protection Wear tightly fitting safety goggles or a face shield that conforms to recognized standards (e.g., EN 166 in the EU or NIOSH in the US).
Hand Protection Use chemical-impermeable gloves that have been inspected for integrity before use. Nitrile or neoprene gloves are generally recommended.
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, impervious clothing may be necessary.
Respiratory Protection If there is a risk of inhaling dust or aerosols, a full-face respirator with an appropriate filter should be used.

Handling:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin, eyes, and clothing.

Spill Containment and Cleanup

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For solid spills, carefully sweep or scoop the material, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Collect: Place all contaminated materials into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

Due to the absence of specific degradation protocols for this compound, it must be treated as hazardous chemical waste. In-laboratory treatment to render it non-hazardous is not recommended without validated procedures.

  • Waste Identification and Segregation:

    • Treat this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) as hazardous waste.

    • Do not mix this waste with other incompatible waste streams. It should be collected in a dedicated waste container.

  • Containerization and Labeling:

    • Solid Waste: Collect the solid compound and contaminated disposables in a sturdy, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, harmful).

  • Storage of Chemical Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.

    • Store away from incompatible materials, heat sources, and direct sunlight.

  • Professional Disposal:

    • The ultimate and most critical step is to arrange for the collection and disposal of the hazardous waste through a licensed and reputable environmental waste management company.[1]

    • These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations.[2][3]

    • Never dispose of this compound down the sink or in the regular trash.[4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal is_sds_available Is a specific institutional disposal protocol or SDS (Section 13) available? start->is_sds_available follow_protocol Follow the specific institutional/SDS protocol. is_sds_available->follow_protocol Yes treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No end End: Waste Properly Disposed follow_protocol->end is_solid_or_liquid Is the waste solid or liquid? treat_as_hazardous->is_solid_or_liquid collect_solid Collect solid waste and contaminated materials in a labeled, sealed container. store_waste Store container in a designated Satellite Accumulation Area. collect_solid->store_waste collect_liquid Collect liquid waste in a labeled, sealed, leak-proof container. collect_liquid->store_waste is_solid_or_liquid->collect_solid Solid is_solid_or_liquid->collect_liquid Liquid contact_vendor Contact licensed hazardous waste disposal vendor for pickup. store_waste->contact_vendor contact_vendor->end

References

Essential Safety and Handling Protocols for 1-(Methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal information for 1-(Methylsulfonyl)piperidin-4-amine to ensure a safe laboratory environment and mitigate potential risks. Adherence to these protocols is critical for personal safety and experimental integrity.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The required PPE is summarized in the table below.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloving recommended)To prevent skin contact. It is advisable to wear two pairs of gloves and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and a risk assessment.[3]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for safety.

Handling Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

    • Don all required PPE as outlined in the table above before entering the handling area.[1]

  • Weighing and Transfer:

    • All handling of the solid compound, including weighing and transfer, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[3]

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.

  • Solution Preparation and Use:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[4][5]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).[3]

    • Wash hands thoroughly with soap and water after handling.[4]

Disposal Plan:

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Place all disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats) into a designated and clearly labeled hazardous waste container.[3]

  • Liquid Waste:

    • Collect all solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.[1]

    • Do not mix incompatible waste streams.[1]

  • General Disposal Guidelines:

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]

    • Store waste containers in a designated satellite accumulation area within the laboratory.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe Proceed if safe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Experiment Complete cleanup_solid Dispose of Solid Waste cleanup_decon->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_solid->cleanup_liquid cleanup_ppe Doff PPE cleanup_liquid->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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